molecular formula C11H10N2 B154018 3-Pyridin-4-ylaniline CAS No. 40034-44-4

3-Pyridin-4-ylaniline

カタログ番号: B154018
CAS番号: 40034-44-4
分子量: 170.21 g/mol
InChIキー: BDSBSHZVSVKIHM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Pyridin-4-ylaniline is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring an aniline group linked to a pyridinyl ring, serves as a critical core for constructing more complex, nitrogen-containing heterocyclic compounds . This compound is part of a class of diazine derivatives that are widely studied for their biological activities, particularly as scaffolds for developing new therapeutic agents . Research into similar pyridazine and imidazole-dicarboxamide derivatives highlights the value of such structures in creating compounds with moderate to high activity against various bacteria and fungi, positioning them as promising scaffolds in antimicrobial research . Furthermore, resembling heterocyclic dicarboxamide scaffolds have demonstrated potent in vitro inhibitory activity against viruses such as dengue and yellow fever, indicating their potential application in antiviral agent development . As a key intermediate, this compound is also used in the synthesis of compounds for other research areas, including the development of anti-diabetic agents . This product is intended for use in a professional research setting to facilitate the synthesis and discovery of novel bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-pyridin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSBSHZVSVKIHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193092
Record name 3-(4-Pyridyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40034-44-4
Record name 3-(4-Pyridinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40034-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Pyridyl)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040034444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Pyridyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-pyridyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.764
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Pyridin-4-ylaniline: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide offers a comprehensive examination of 3-Pyridin-4-ylaniline (CAS No: 40034-44-4), a heterocyclic aromatic amine of considerable interest to researchers, medicinal chemists, and drug development professionals. As a prominent "privileged scaffold," its structural motif, combining a reactive aniline ring with a hydrogen-bond accepting pyridine moiety, is frequently embedded in pharmacologically active agents, most notably kinase inhibitors. This document provides an in-depth analysis of its chemical structure, physicochemical properties, and spectroscopic signature. A detailed, field-proven synthetic protocol via Suzuki-Miyaura cross-coupling is presented, accompanied by an exploration of its chemical reactivity. Furthermore, the guide elucidates the critical role of the this compound core in modern drug discovery, contextualized by its interaction with biological targets.

Introduction: The Significance of a Biaryl Amine Scaffold

This compound is a biaryl amine that represents a cornerstone in the design of targeted therapeutics.[1] Its utility is derived from the synergistic combination of its two core components: the aniline moiety, which provides a versatile handle for synthetic modification, and the pyridine ring, which can engage in crucial hydrogen bonding interactions with biological targets. This unique arrangement has established the pyridinylaniline framework as a key intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs).[1] While the intrinsic biological activity of this compound itself is not extensively documented, its true value lies in its role as a foundational building block for creating more complex and potent molecules.[1]

Molecular Structure and Identification

The core structure of this compound consists of an aniline ring substituted at the 3-position with a pyridin-4-yl group. This arrangement results in a molecule with distinct electronic and conformational properties that are pivotal to its function in medicinal chemistry.

Caption: 2D structure of this compound.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name This compound [2]
CAS Number 40034-44-4 [2]
Molecular Formula C₁₁H₁₀N₂ [2]
Molecular Weight 170.21 g/mol [2]
InChI Key BDSBSHZVSVKIHM-UHFFFAOYSA-N [2]

| Canonical SMILES | C1=CC(=CC(=C1)N)C2=CC=NC=C2 |[2] |

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in synthesis and drug design. While comprehensive experimental data is not extensively published, the following tables summarize key properties based on available data and theoretical predictions.

Table 2: Physicochemical Properties

Property Value Source
Appearance Solid
Melting Point 167 °C
Boiling Point (Predicted) 353.6±25.0 °C
Density (Predicted) 1.133±0.06 g/cm³
pKa (most basic - Pyridine N, Predicted) 5.33±0.26
XLogP3 1.8 [2]
Topological Polar Surface Area (TPSA) 38.9 Ų [2]
Hydrogen Bond Donors 1

| Hydrogen Bond Acceptors | 2 | |

Spectroscopic Characterization (Predicted)

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on both the aniline and pyridine rings. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing pyridine ring.

Table 3: Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Pyridine H (ortho to N) ~8.6 Doublet
Pyridine H (meta to N) ~7.4 Doublet
Aniline H (ortho to NH₂) ~6.8 - 7.0 Multiplet
Aniline H (para to NH₂) ~6.7 Triplet
Aniline H (meta to NH₂) ~7.2 Triplet
Aniline H (adjacent to pyridine) ~7.3 Singlet

| NH₂ | ~3.5 - 4.5 | Broad Singlet |

3.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (δ, ppm)
Pyridine C (ortho to N) ~150
Pyridine C (meta to N) ~121
Pyridine C (para to N) ~148
Aniline C-NH₂ ~147
Aniline C (ortho to NH₂) ~115 - 118
Aniline C (para to NH₂) ~115
Aniline C (meta to NH₂) ~130

| Aniline C (ipso-pyridine) | ~138 |

3.1.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the functional groups present in the molecule.

Table 5: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration
3450 - 3250 N-H stretch (amine)
3100 - 3000 Aromatic C-H stretch
1620 - 1580 C=C and C=N ring stretching
1620 - 1550 N-H bend (amine)

| 1340 - 1250 | Aromatic C-N stretch |

3.1.4. Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight.

Table 6: Predicted Mass Spectrometry Data

m/z Interpretation
170 [M]⁺ (Molecular Ion)
143 [M-HCN]⁺

| 115 | [M-C₅H₅N]⁺ |

Synthesis and Reactivity

The synthesis of this compound is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This robust and versatile method allows for the formation of the critical C-C bond between the aniline and pyridine rings.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a reliable method for the synthesis of this compound from commercially available starting materials.

Causality Behind Experimental Choices:

  • Catalyst: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), is chosen for its high efficiency in catalyzing C-C bond formation.

  • Base: An inorganic base like potassium carbonate is essential to activate the boronic acid for transmetalation to the palladium center.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is used to dissolve both the organic and inorganic reagents.

  • Inert Atmosphere: The reaction is performed under an inert atmosphere (nitrogen or argon) to prevent the oxidation and deactivation of the Pd(0) catalyst.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, combine 3-bromoaniline (1.0 eq), 4-pyridylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inerting the System: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Suzuki_Miyaura_Coupling Start 3-Bromoaniline + 4-Pyridylboronic Acid Reaction Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90-100°C Start->Reaction 1. Reagents Workup Aqueous Work-up (EtOAc, H₂O, Brine) Reaction->Workup 2. Reaction Purification Column Chromatography (Silica Gel) Workup->Purification 3. Extraction Product This compound Purification->Product 4. Isolation

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its two key functional moieties: the aniline and the pyridine rings.

  • Aniline Moiety: The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions.[3] This makes the positions ortho and para to the amino group susceptible to reactions like halogenation, nitration, and sulfonation.[3] However, the strong activating nature can sometimes lead to polysubstitution.[4] The amino group itself can act as a nucleophile, participating in reactions such as acylation and alkylation.

  • Pyridine Moiety: The pyridine ring is electron-deficient and generally undergoes electrophilic substitution with difficulty, preferring reaction at the 3-position.[5] Conversely, it is more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions.[6] The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a highly valued "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Mechanism of Action as a Kinase Inhibitor Scaffold:

The efficacy of the pyridinylaniline scaffold in kinase inhibition stems from its ability to mimic the adenine part of ATP, the natural substrate for kinases.

  • Hinge Binding: The nitrogen atom of the pyridine ring typically acts as a hydrogen bond acceptor, forming a crucial interaction with the "hinge region" of the kinase's ATP-binding pocket. This interaction is a common feature of many potent kinase inhibitors.

  • Versatile Substitution: The aniline ring provides a convenient point for chemical modification. By introducing various substituents on the aniline ring, medicinal chemists can fine-tune the molecule's properties to enhance potency, improve selectivity for the target kinase, and optimize pharmacokinetic parameters like solubility and metabolic stability.

Kinase_Inhibition cluster_0 Kinase ATP-Binding Pocket cluster_1 This compound Scaffold hinge Hinge Region (Hydrogen Bond Donors) pocket Hydrophobic Pocket scaffold Pyridine Ring Aniline Ring scaffold:pyridine->hinge H-Bond substituents Substituents (R-groups) substituents->pocket Hydrophobic Interactions substituents->scaffold:aniline Synthetic Modification

Caption: Interaction of the this compound scaffold within a kinase ATP-binding pocket.

Conclusion

This compound stands out as a molecule of significant synthetic and medicinal value. Its straightforward synthesis via robust cross-coupling methodologies, combined with the versatile reactivity of its constituent aniline and pyridine rings, makes it an invaluable building block for the construction of complex molecular architectures. The proven success of the pyridinylaniline scaffold in the design of potent kinase inhibitors underscores its importance in modern drug discovery. This guide serves as a foundational resource for researchers aiming to leverage the unique chemical properties of this compound in the pursuit of novel therapeutic agents. The continued exploration of structure-activity relationships around this core will undoubtedly pave the way for the development of next-generation medicines with enhanced efficacy and safety profiles.

References

3-Pyridin-4-ylaniline CAS number 40034-44-4 information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Pyridin-4-ylaniline (CAS 40034-44-4): A Privileged Scaffold for Modern Drug Discovery

Introduction

This compound, identified by CAS Number 40034-44-4, is a biaryl amine compound that has emerged as a molecule of significant interest within the field of medicinal chemistry. While not typically an active pharmaceutical ingredient itself, it serves as a crucial, high-value synthetic intermediate and a foundational scaffold for the development of novel therapeutic agents. Its structure, which marries a pyridine ring with an aniline moiety, is frequently found in molecules designed to interact with critical biological targets, most notably protein kinases.[1][2]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, covering its fundamental chemical properties, its strategic importance in drug design, detailed synthetic protocols, and essential safety information. The insights herein are synthesized to empower research teams to effectively leverage this versatile building block in their discovery pipelines.

Chemical Identity and Physicochemical Properties

The unique arrangement of the pyridine and aniline rings confers specific properties that are highly advantageous for drug design. The pyridine nitrogen introduces a key hydrogen bond acceptor site, while the aniline amine group offers a readily modifiable synthetic handle.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
CAS Number 40034-44-4[3]
IUPAC Name This compound[4]
Molecular Formula C₁₁H₁₀N₂[3]
Molecular Weight 170.21 g/mol [4]
Form Solid
InChI Key BDSBSHZVSVKIHM-UHFFFAOYSA-N[4]
Canonical SMILES C1=CC(=CC(=C1)N)C2=CC=NC=C2[4]
Synonyms 4-(3-Aminophenyl)pyridine, 3-(4-Pyridinyl)benzenamine[5][6]

Strategic Importance in Medicinal Chemistry: The Privileged Scaffold

The 4-(pyridin-4-yl)aniline core is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This term denotes a molecular framework that is capable of binding to multiple biological targets, often with high affinity. Its utility is most pronounced in the design of protein kinase inhibitors, a critical class of drugs for oncology and inflammatory diseases.

The strategic value of this scaffold can be attributed to two primary features:

  • Kinase Hinge Binding: The nitrogen atom of the pyridine ring serves as an ideal hydrogen bond acceptor. This allows it to form a crucial interaction with the "hinge region" of the ATP-binding pocket of many kinases, which is a common anchoring point for inhibitors.[1]

  • Vector for SAR Exploration: The aniline portion of the molecule provides a chemically accessible point for modification. The amine group can be readily acylated, alkylated, or used in further coupling reactions. This allows medicinal chemists to systematically append different chemical groups to explore the structure-activity relationship (SAR), thereby optimizing a compound's potency, selectivity against other kinases, and pharmacokinetic properties (ADME).

kinase_interaction cluster_scaffold This compound Scaffold cluster_kinase Kinase ATP Pocket Pyridine Pyridine Ring Hinge Hinge Region (Backbone NH) Pyridine->Hinge H-Bond Anchor Aniline Aniline Moiety HydrophobicPocket Hydrophobic Pocket Aniline->HydrophobicPocket R-Group Vector (Potency/Selectivity) SolventFront Solvent-Exposed Region Aniline->SolventFront R-Group Vector (Solubility/PK)

Caption: Scaffold interaction with a generic kinase active site.

Synthesis and Manufacturing

The most reliable and widely employed method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.[7][8] Its popularity stems from its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of starting materials.

The core transformation involves coupling a pyridine-containing electrophile (e.g., 4-bromopyridine) with an aniline-containing nucleophile (e.g., 3-aminophenylboronic acid).

workflow start 1. Reagent Setup (Flask under Inert Gas) reaction 2. Solvent Addition & Heating (80-90°C) start->reaction monitor 3. Monitor Progress (TLC / LC-MS) reaction->monitor workup 4. Cool & Quench (Add Water) monitor->workup Reaction Complete extract 5. Extraction (Ethyl Acetate) workup->extract dry 6. Wash & Dry (Brine, Na₂SO₄) extract->dry purify 7. Concentrate & Column Chromatography dry->purify end 8. Characterize Pure Product (NMR, MS) purify->end

References

The Biological Versatility of the 3-Pyridin-4-ylaniline Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-pyridin-4-ylaniline core is a "privileged scaffold" in modern medicinal chemistry, serving as the foundational structure for a multitude of biologically active compounds. Its unique combination of a hydrogen-bond-accepting pyridine ring and a readily functionalizable aniline moiety makes it an ideal starting point for the design of targeted therapeutics. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives. We will delve into its prominent role in the development of kinase inhibitors for oncology, as well as its emerging applications in antimicrobial and antimalarial research. Detailed experimental protocols, structure-activity relationship analyses, and mechanistic insights are provided to empower researchers and drug development professionals in their pursuit of novel therapeutic agents based on this versatile chemical framework.

Introduction: The Rise of a Privileged Scaffold

The this compound structure, a biaryl amine, has garnered significant attention in the field of drug discovery due to its frequent appearance in potent and selective modulators of various biological targets.[1] Its inherent structural features, including the ability of the pyridine nitrogen to form crucial hydrogen bonds with protein active sites and the synthetic tractability of the aniline ring for chemical diversification, have established it as a cornerstone for the development of targeted therapies.[2]

This guide will provide a comprehensive overview of the key biological activities associated with this scaffold, with a primary focus on its application in kinase inhibition for cancer therapy. We will also explore its potential in combating infectious diseases.

Synthetic Strategies: Building the Core and its Analogs

The construction of the this compound scaffold and its derivatives is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly robust and widely adopted method. This reaction facilitates the formation of the critical carbon-carbon bond between the pyridine and aniline rings.

General Synthesis of the this compound Core

A typical synthetic route involves the coupling of a substituted aniline derivative with a pyridine boronic acid or ester. For instance, the synthesis of 3-methyl-4-(pyridin-4-yl)aniline, a key intermediate for several kinase inhibitors, can be accomplished as depicted below.

Synthesis reactant1 4-Bromo-2-methylaniline catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Toluene/Water) reactant1->catalyst reactant2 Pyridine-4-boronic acid reactant2->catalyst product 3-Methyl-4-(pyridin-4-yl)aniline catalyst->product Suzuki-Miyaura Coupling

Caption: Generalized Suzuki-Miyaura coupling for this compound synthesis.

Experimental Protocol: Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline

Materials:

  • 4-Bromo-2-methylaniline

  • Pyridine-4-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 4-bromo-2-methylaniline (1.0 eq), pyridine-4-boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 3-methyl-4-(pyridin-4-yl)aniline.

Kinase Inhibition: A Cornerstone of Anticancer Therapy

The this compound scaffold is a prominent feature in numerous tyrosine kinase inhibitors (TKIs).[3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. TKIs containing this scaffold typically function by competing with ATP for binding to the kinase's active site, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

The pyridine nitrogen of the scaffold often forms a key hydrogen bond with the "hinge region" of the kinase ATP-binding pocket, while the aniline portion provides a versatile platform for introducing substituents that can enhance potency and selectivity by interacting with other regions of the active site.[2]

Nilotinib: A Case Study in BCR-ABL Inhibition

Nilotinib, a second-generation TKI, is a prime example of a successful drug built upon the 3-methyl-4-(pyridin-4-yl)aniline core. It is highly effective in the treatment of chronic myeloid leukemia (CML) by targeting the constitutively active BCR-ABL fusion protein.

BCR_ABL_Inhibition BCR_ABL BCR-ABL Kinase Phospho_Substrate Phosphorylated Substrate BCR_ABL->Phospho_Substrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Substrate Protein Substrate->BCR_ABL Downstream Downstream Signaling (e.g., Proliferation, Survival) Phospho_Substrate->Downstream Nilotinib Nilotinib (this compound derivative) Nilotinib->Inhibition Inhibition->BCR_ABL

Caption: Mechanism of BCR-ABL inhibition by Nilotinib.

Antiproliferative Activity of this compound Derivatives

Numerous derivatives of this compound have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The table below summarizes the activity of selected derivatives.

Compound IDR1R2Cancer Cell LineIC₅₀ (µM)Reference
I HHA549 (Lung)>100[4]
II CH₃HK-562 (Leukemia)0.025 (as Nilotinib)[4]
III ClHHCT-116 (Colon)5.84[4]
IV HUrea-arylMCF-7 (Breast)0.22[4]
V HAmide-arylHeLa (Cervical)0.047[1]

Note: The IC₅₀ values are representative and can vary based on experimental conditions.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a non-radioactive, luminescence-based assay for measuring kinase activity and its inhibition.

Materials:

  • Recombinant human kinase of interest

  • Kinase-specific substrate

  • This compound derivative (test compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) containing:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute these solutions in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the recombinant kinase and its specific substrate, prepared in kinase assay buffer, to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a specified duration (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Detection: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data to the "no inhibitor" control (representing 100% kinase activity).

    • Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Protocol: Antiproliferative Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative (test compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: The next day, treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in a CO₂ incubator at 37°C.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Antimicrobial and Antimalarial Potential

Beyond oncology, pyridine-containing scaffolds have demonstrated promising activity against a range of pathogens. While research specifically focused on this compound derivatives in this area is still emerging, the broader class of compounds provides a strong rationale for their exploration as novel antimicrobial and antimalarial agents.

Antibacterial and Antifungal Activity

Several studies have reported the synthesis of pyridine derivatives with significant antibacterial and antifungal properties.[5] For instance, certain 3-(pyridin-3-yl)-2-oxazolidinone derivatives have shown potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) in the low µg/mL range.[6] The mechanism of action for such compounds often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Representative MIC Values for Pyridine Derivatives:

Compound ClassOrganismMIC (µg/mL)Reference
5-(Pyridin-4-yl)-1,2,4-triazoleBacillus subtilis64[5]
5-(Pyridin-4-yl)-1,2,4-triazoleEscherichia coli64[5]
3-(Pyridin-3-yl)-2-oxazolidinoneStaphylococcus aureus32-64[6]
Antimalarial Activity

The pyridine ring is a key structural feature in several established antimalarial drugs. Research into novel pyridine derivatives continues to yield promising candidates. Some synthesized pyridine derivatives have shown potent in vitro activity against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[7] The mechanism of action is often attributed to the inhibition of crucial parasitic enzymes, such as dihydrofolate reductase.[7]

Representative Antimalarial Activity of a Pyridine Derivative:

Compound IDP. falciparum StrainIC₅₀ (µM)Reference
2g (a pyridine derivative) RKL9 (CQ-resistant)0.0402[7]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the aniline and pyridine rings.

  • Substituents on the Aniline Ring: The electronic and steric properties of substituents at the 3-position of the aniline ring can significantly influence kinase binding affinity. Electron-donating groups, such as a methyl group, may affect the basicity of the aniline nitrogen and its interaction with the kinase hinge region.[3] Conversely, electron-withdrawing groups like chlorine can modulate the pKa and introduce the potential for halogen bonding, which can enhance binding affinity.[3]

  • Derivatization of the Aniline Nitrogen: The aniline nitrogen serves as a key point for diversification. Attaching various functional groups, such as amides and ureas, allows for the exploration of additional binding pockets within the target protein, leading to improved potency and selectivity.[4]

  • Modifications of the Pyridine Ring: While less commonly explored, modifications to the pyridine ring can also impact activity. The introduction of substituents can alter the electronic properties and steric profile of the molecule, potentially fine-tuning its interaction with the target.

Conclusion and Future Directions

The this compound scaffold has firmly established itself as a versatile and highly valuable starting point for the design of novel therapeutic agents. Its success in the development of potent kinase inhibitors for cancer treatment is a testament to its favorable drug-like properties and synthetic accessibility. The emerging evidence of its potential in antimicrobial and antimalarial drug discovery further underscores the broad utility of this chemical framework.

Future research in this area should continue to focus on:

  • Rational Design and Synthesis: Leveraging computational modeling and a deeper understanding of target biology to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.

  • Exploration of New Biological Targets: Expanding the scope of biological screening to identify novel targets for this compound derivatives beyond kinases.

  • Combinatorial Approaches: Investigating the synergistic effects of combining this compound-based compounds with other therapeutic agents to overcome drug resistance and enhance efficacy.

By continuing to explore the rich chemical space around the this compound core, the scientific community is well-positioned to develop the next generation of targeted therapies for a wide range of human diseases.

References

A Senior Application Scientist's Guide to 3-Pyridin-4-ylaniline in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-pyridin-4-ylaniline scaffold represents a cornerstone in modern medicinal chemistry, particularly in the rational design of protein kinase inhibitors. Its unique combination of a hydrogen-bond-accepting pyridine ring and a synthetically versatile aniline moiety makes it a "privileged scaffold" for targeting the highly conserved ATP-binding site of kinases.[1][2] This technical guide provides an in-depth analysis of the this compound core, detailing its fundamental chemical properties, canonical binding mode to the kinase hinge region, and its application in the development of potent and selective kinase inhibitors. We will explore structure-activity relationships (SAR) through key examples and provide detailed, field-proven experimental workflows for hit validation and lead optimization, equipping researchers and drug development professionals with the foundational knowledge to leverage this powerful molecular framework.

Introduction: Kinases and the Rise of Scaffold-Based Design

The human kinome, comprising over 500 protein kinases, orchestrates the vast majority of cellular signaling pathways.[3] These enzymes function by catalyzing the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism of signal transduction. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[4][5]

The development of Imatinib, the first FDA-approved kinase inhibitor, marked a paradigm shift in cancer therapy, validating molecularly targeted approaches.[4] A key lesson from the success of Imatinib and subsequent inhibitors is the power of scaffold-based drug design. Certain molecular frameworks, or scaffolds, demonstrate a recurring ability to bind to specific protein families. The pyridinylaniline motif is one such privileged scaffold, forming the backbone of numerous approved and clinical-stage kinase inhibitors.[2][6] This guide focuses specifically on the this compound isomer, a versatile and potent building block for creating next-generation kinase inhibitors.

The this compound Scaffold: A Molecular Deep Dive

Chemical Properties and Synthetic Accessibility

This compound is a biaryl amine consisting of a pyridine ring linked to an aniline ring at its 3-position.[7] This structure imparts several key features essential for its role in kinase inhibition:

  • Hydrogen Bonding: The nitrogen atom in the pyridine ring acts as a crucial hydrogen bond acceptor.[1][2]

  • Structural Rigidity: The biaryl system provides a rigid core, which helps to minimize the entropic penalty upon binding to the target kinase.

  • Synthetic Tractability: The aniline nitrogen serves as a convenient chemical handle for introducing a wide array of substituents, allowing for extensive exploration of the chemical space around the scaffold to enhance potency, selectivity, and pharmacokinetic properties.[1]

The synthesis of this compound and its derivatives is typically achieved through robust and well-established cross-coupling methodologies, such as the Suzuki-Miyaura coupling, making it a readily accessible intermediate for drug discovery programs.[1]

The Canonical Binding Mode: Hinge-Binding

The vast majority of Type I and Type II kinase inhibitors are ATP-competitive, targeting the ATP-binding pocket located between the N- and C-lobes of the kinase catalytic domain.[8][9] A short, flexible loop connecting these lobes, known as the hinge region , is critical for recognizing the adenine moiety of ATP via a specific network of hydrogen bonds.[8][10]

The this compound scaffold masterfully mimics this interaction. The pyridine nitrogen forms one or two key hydrogen bonds with the backbone amides of the hinge region, anchoring the inhibitor in the active site.[8][9] This fundamental interaction is the primary reason for the scaffold's broad utility across the kinome.

Caption: Canonical binding of the this compound scaffold.

Structure-Activity Relationship (SAR) Case Study: ABL Kinase Inhibitors

The development of inhibitors for the Abelson tyrosine kinase (Abl), particularly for treating Chronic Myeloid Leukemia (CML), provides a classic example of the power of the pyridinylaniline scaffold. Imatinib, while revolutionary, utilizes a related phenylaminopyrimidine scaffold.[6][11] Its successor, Nilotinib, incorporates a 3-(pyridin-3-yl)aniline core, demonstrating the interchangeability and potency of these related structures.

Let's consider a hypothetical SAR table based on a generic this compound core targeting Abl kinase to illustrate key optimization principles.

CompoundR1 (Aniline)R2 (Pyridine)Abl IC50 (nM)Rationale / Scientist's Note
1a -H-H1500The unsubstituted core scaffold shows weak, baseline activity. The hinge-binding interaction is present but lacks additional potency-driving interactions.
1b -CONH-(p-tolyl)-H250Adding a benzamide group provides an additional interaction point, likely occupying a hydrophobic pocket adjacent to the hinge.
1c -CONH-(3-CF3-phenyl)-H45The trifluoromethyl group enhances hydrophobic interactions and can improve metabolic stability, significantly boosting potency.
1d -CONH-(3-CF3-phenyl)3-CH320A small methyl group on the pyridine ring can improve van der Waals contacts within the pocket without disrupting the crucial hinge-binding.
1e -CONH-(3-CF3-4-Imid-CH3)-H5Incorporating a solubilizing group like N-methylimidazole on the benzamide moiety improves both potency and pharmacokinetic properties, a common strategy seen in drugs like Nilotinib.[6]

This table is illustrative. Actual IC50 values depend on the specific kinase and assay conditions.

Experimental Workflows for Inhibitor Development

Developing a kinase inhibitor from a scaffold like this compound follows a structured, multi-stage process.[3] The goal is to confirm on-target activity, quantify potency and selectivity, and ultimately, demonstrate efficacy in a disease-relevant cellular context.

A Start: Synthesized Compound (this compound derivative) B Biochemical Assay (e.g., ADP-Glo™) Is it a potent inhibitor? A->B C Kinome Selectivity Screen Is it selective? B->C Yes H Discard or Redesign (Low Potency) B->H No D Cellular Target Engagement (e.g., NanoBRET™) Does it bind the target in cells? C->D Yes I Discard or Redesign (Poor Selectivity) C->I No E Cellular Functional Assay (e.g., Phospho-Substrate Western) Does it inhibit signaling? D->E Yes F Lead Optimization (SAR cycle) E->F Yes F->A Synthesize New Analogs G Preclinical Candidate F->G Meets Criteria

Caption: High-level workflow for kinase inhibitor validation.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Example)

This biochemical assay is the first step to determine if a compound inhibits the target kinase and to measure its potency (IC50).[3] The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[12]

  • Rationale: This is a direct measure of enzyme inhibition. Running the assay with ATP at its Km concentration provides a standardized condition for comparing the potency of competitive inhibitors.[12]

  • Materials:

    • Recombinant purified target kinase

    • Kinase-specific substrate peptide/protein

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Test compound (e.g., Compound 1c ) dissolved in DMSO

    • Known potent inhibitor for the target kinase (Positive Control)

    • DMSO (Vehicle/Negative Control)

    • White, opaque 384-well assay plates

  • Step-by-Step Methodology:

    • Compound Plating: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 10 µM. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate wells. Also, add positive control and vehicle control wells.

    • Kinase Reaction: Prepare a master mix containing kinase buffer, ATP (at its determined Km value), substrate, and the recombinant kinase.

    • Initiate Reaction: Add the kinase reaction mix to the wells containing the compounds. Mix briefly and incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

    • Generate Luminescent Signal: Add Kinase Detection Reagent to all wells. This reagent contains luciferase and luciferin, which converts the ADP produced into a luminescent signal. Incubate for 30-60 minutes.

    • Data Acquisition: Read the luminescence on a plate reader.

    • Data Analysis: Normalize the data using the positive (100% inhibition) and negative (0% inhibition) controls. Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

  • Self-Validation System:

    • Positive Control: A known inhibitor should yield an IC50 value consistent with historical data, confirming assay performance.

    • Negative Control (DMSO): Should show maximum signal (no inhibition), defining the baseline for data normalization.

    • Z'-factor: Calculate the Z'-factor for the assay plate using the controls. A value > 0.5 indicates a robust and reliable assay.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™ Example)

A potent biochemical inhibitor may fail in cells due to poor permeability or rapid efflux.[13] Cellular target engagement assays confirm that the compound can enter a live cell and bind to its intended kinase target.[14] The NanoBRET™ assay measures this interaction in real-time within living cells.

  • Rationale: This assay provides direct evidence of target binding in a physiological context, bridging the gap between biochemical potency and cellular activity.[15] It quantitatively measures the apparent cellular affinity of compounds.

  • Materials:

    • HEK293 cells (or other suitable cell line)

    • Vector expressing the target kinase fused to NanoLuc® luciferase

    • NanoBRET™ Kinase Tracer (a fluorescent ligand for the target kinase)

    • Test compound

    • Opti-MEM™ I Reduced Serum Medium

    • White, tissue culture-treated 96-well plates

  • Step-by-Step Methodology:

    • Cell Preparation: Transiently transfect HEK293 cells with the Kinase-NanoLuc® fusion vector. After 24 hours, harvest and resuspend the cells in Opti-MEM™.

    • Compound Treatment: Add serially diluted test compound to the wells of the 96-well plate.

    • Cell Plating: Add the transfected cell suspension to the wells containing the compound.

    • Tracer Addition: Add the NanoBRET™ Tracer to all wells at its predetermined optimal concentration. Incubate for 2 hours in a CO2 incubator.

    • Signal Detection: Add NanoBRET™ Nano-Glo® Substrate to all wells. Immediately read the plate on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (618 nm) emission simultaneously.

    • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the cellular IC50.

  • Self-Validation System:

    • No Tracer Control: Wells without the fluorescent tracer should yield a minimal BRET signal, establishing the background.

    • No Compound Control: Wells with tracer but no test compound provide the maximum BRET signal.

    • Reference Inhibitor: A known cell-permeable inhibitor should demonstrate dose-dependent displacement of the tracer, validating the assay system.

Future Directions and Conclusion

The this compound scaffold remains a highly valuable starting point for kinase inhibitor design. Its inherent ability to bind the kinase hinge provides a solid foundation for achieving potency. The future of drug design with this scaffold will likely focus on:

  • Enhanced Selectivity: Moving beyond simple substitutions on the aniline ring to more complex decorations that can exploit subtle differences in the topology of ATP-binding sites across different kinases.

  • Targeting Resistance Mutations: Designing next-generation inhibitors that can potently inhibit both wild-type and clinically relevant mutant forms of kinases.

  • Covalent and Allosteric Inhibition: Using the scaffold as an anchor to position reactive warheads (for covalent inhibition) or to develop inhibitors that bind to allosteric sites adjacent to the ATP pocket.

References

An In-depth Technical Guide to the Solubility of 3-Pyridin-4-ylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Pyridin-4-ylaniline, a pivotal intermediate in contemporary drug discovery. While extensive quantitative solubility data for this specific molecule is not widely published, this document synthesizes foundational chemical principles to offer a robust predictive analysis of its behavior across a range of common organic solvents. Furthermore, we provide a detailed, field-proven experimental protocol for the precise determination of its thermodynamic solubility. This guide is intended for researchers, medicinal chemists, and process development scientists who utilize this compound and require a deep understanding of its physical properties to enable successful synthesis, purification, and formulation development.

Introduction: The Strategic Importance of this compound

This compound is a biaryl amine that has emerged as a "privileged scaffold" in medicinal chemistry. Its structure, which combines an aniline ring with a pyridine moiety, is a recurring motif in a multitude of pharmacologically active agents, most notably in the development of kinase inhibitors for oncology and inflammatory diseases.[1][2] The strategic importance of this compound lies in its unique structural features:

  • Hydrogen Bonding Hub: The pyridine nitrogen serves as a critical hydrogen bond acceptor, often anchoring the molecule into the hinge region of a kinase's ATP-binding pocket.[2]

  • Functional Handle: The aniline nitrogen provides a versatile point for synthetic modification, allowing for the attachment of various side chains to enhance potency and selectivity.[1]

  • Rigid Core: The biaryl system offers a structurally rigid core, which is advantageous for optimizing binding affinity and pharmacokinetic properties.

An understanding of the solubility of this compound is paramount. It directly impacts reaction kinetics during synthesis, the efficiency of purification via crystallization, and the feasibility of formulation for in vitro and in vivo screening.

Physicochemical Properties and Predicted Solubility Profile

To understand the solubility of this compound, we must first examine its key physicochemical properties.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂PubChem[3]
Molecular Weight 170.21 g/mol PubChem[3]
Structure Nc1cccc(c1)-c2ccncc2Sigma-Aldrich
Hydrogen Bond Donors 1 (from aniline -NH₂)Inferred from structure
Hydrogen Bond Acceptors 2 (from pyridine N and aniline N)Inferred from structure
Topological Polar Surface Area (TPSA) 38.9 ŲPubChem (isomer)[4]

The fundamental principle governing solubility is "like dissolves like."[5] The structure of this compound is amphiphilic; it possesses both polar characteristics (the nitrogen-containing functional groups) and non-polar characteristics (the two aromatic rings). This duality dictates its solubility behavior.

Theoretical Solubility Assessment:
  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. The aniline N-H group can act as a hydrogen bond donor, while both the aniline and pyridine nitrogens can act as hydrogen bond acceptors. Protic solvents can engage in these hydrogen bonding interactions, leading to effective solvation.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to moderate solubility is expected. These solvents have significant dipole moments and can engage in dipole-dipole interactions with the polar C-N and N-H bonds of the solute. While they cannot donate hydrogen bonds, their ability to accept them contributes to solvation.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Low to negligible solubility is expected. The significant polarity and hydrogen bonding capability of this compound are mismatched with the non-polar, dispersion-force-dominant nature of these solvents. The energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by the formation of weak solute-solvent interactions.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is predicted. These solvents have a moderate polarity and can interact with the aromatic rings and polar groups of the molecule, but without the strong hydrogen bonding of protic solvents.

Qualitative Solubility Prediction Table
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighStrong hydrogen bonding interactions between solvent and solute.[6]
Polar Aprotic DMSO, DMF, Acetonitrile (ACN)Good to ModerateFavorable dipole-dipole interactions.
Ethers Tetrahydrofuran (THF), Diethyl EtherLow to ModerateTHF is more polar and may offer moderate solubility; Ether is likely a poor solvent.
Ketones AcetoneModerateAcetone's polarity allows for some interaction.
Chlorinated Dichloromethane (DCM), ChloroformModerateSolvents of intermediate polarity can solvate the aromatic portions.
Aromatic Hydrocarbons TolueneLowMismatch in polarity and hydrogen bonding capability.
Aliphatic Hydrocarbons Hexane, HeptaneVery Low / InsolubleSignificant mismatch in intermolecular forces.

Gold-Standard Protocol for Thermodynamic Solubility Determination

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the Shake-Flask Method .[7] This technique, considered the industry benchmark, measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[7][8]

Required Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Experimental Workflow Diagram

G cluster_prep Phase 1: Sample Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_analysis Phase 4: Analysis A Weigh excess This compound C Add solid to solvent A->C B Add known volume of solvent to vial B->C D Seal vials tightly C->D E Agitate at constant temperature (e.g., 25°C) for 24-72 hours D->E F Allow solid to settle E->F G Withdraw supernatant with syringe F->G H Filter supernatant through 0.22 µm syringe filter G->H I Prepare serial dilutions of filtrate H->I J Quantify concentration via HPLC or UV-Vis I->J K Calculate solubility (e.g., in mg/mL) J->K

Caption: Workflow for the Shake-Flask Solubility Determination.

Step-by-Step Protocol

Part A: Preparation of Saturated Solution

  • Aliquot Solvents: To a series of labeled glass vials, add a precise volume (e.g., 2.0 mL) of each organic solvent to be tested.

  • Add Solute: Add an excess amount of solid this compound to each vial. "Excess" means that a visible amount of undissolved solid remains at the bottom of the vial. This is critical to ensure equilibrium with the solid phase is achieved.

  • Seal Vials: Tightly seal the vials with screw caps, preferably with a PTFE liner to prevent solvent evaporation.

Part B: Equilibration

  • Agitation: Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

  • Equilibration Time: Agitate the samples for a sufficient period to ensure equilibrium is reached. A duration of 24 to 72 hours is standard.[6][9] The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

Part C: Sample Separation & Preparation

  • Cease Agitation: Remove the vials from the shaker and allow them to stand undisturbed for a short period, permitting the excess solid to settle.

  • Sample Withdrawal: Carefully withdraw an aliquot of the supernatant (the clear liquid above the solid) using a syringe. Be cautious not to disturb the solid material at the bottom.

  • Filtration: Immediately filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any microscopic, undissolved particles that could falsely elevate the measured concentration.

Part D: Quantification

  • Dilution: Accurately dilute the clear filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

  • Analysis: Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectroscopy method. A calibration curve prepared from stock solutions of known concentrations of this compound must be run concurrently.

  • Calculation: Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Causality and Self-Validation in the Protocol

  • Why Excess Solid? The presence of excess solid is the cornerstone of this method. It ensures that the solution is truly saturated and that the measured concentration represents the thermodynamic solubility limit, not just an undersaturated solution.

  • Why 24-72 Hours? Reaching equilibrium is a kinetic process. While some compounds dissolve quickly, others, particularly crystalline solids, may take a significant amount of time to reach a stable saturation point. The 24-72 hour window is a well-established standard to account for this variability.[6][9]

  • Why Filtration? The quantification step measures the total amount of analyte present. Failure to remove microscopic solid particles will lead to an overestimation of the amount of dissolved compound, resulting in an erroneously high solubility value.

Conclusion

This compound is a molecule of high strategic value in modern pharmaceutical research. While quantitative solubility data is sparse in public literature, a thorough understanding of its physicochemical properties allows for a strong predictive assessment of its solubility profile. Based on its structure, it is predicted to be most soluble in polar protic solvents like methanol and ethanol, with moderate solubility in polar aprotic solvents and poor solubility in non-polar hydrocarbons. For researchers requiring precise quantitative data for process development or formulation, the detailed Shake-Flask protocol provided herein offers a robust, reliable, and universally accepted method for its determination.

References

Thermochemical properties and stability of 3-Pyridin-4-ylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermochemical Properties and Stability of 3-Pyridin-4-ylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive examination of the thermochemical properties and stability of this compound (CAS: 40034-44-4), a heterocyclic aromatic amine of considerable interest in medicinal chemistry. While its primary application lies as a pivotal synthetic intermediate in the development of pharmacologically active agents, a thorough understanding of its thermodynamic and stability profile is critical for process optimization, safety assessment, and ensuring the quality of downstream products.[1] This guide synthesizes foundational chemical principles with established analytical methodologies to offer a framework for evaluating this molecule. We delve into the experimental protocols for determining key thermochemical parameters, analyze potential thermal decomposition pathways, and provide robust guidelines for stability testing and storage. This document is designed to equip researchers and drug development professionals with the necessary expertise to handle and utilize this compound effectively and safely.

Introduction: The Significance of this compound in Drug Discovery

This compound is a biaryl amine that incorporates an aniline scaffold and a pyridine ring.[1] This structural combination is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules engineered to interact with critical biological targets.[1] The utility of the pyridinylaniline core is multifaceted:

  • Hydrogen Bonding: The pyridine nitrogen serves as a crucial hydrogen bond acceptor, often enabling high-affinity interactions within the ATP-binding pockets of protein kinases.[1]

  • Functionalization Handle: The aniline nitrogen provides a versatile point for chemical modification, allowing for the strategic introduction of various side chains to enhance potency, selectivity, and pharmacokinetic properties.[1]

  • Rigid Core: The biaryl structure imparts a degree of rigidity, providing a stable foundation for the precise spatial orientation of pharmacophoric elements.[1]

Given its role as a key building block, a deep understanding of its intrinsic chemical stability and thermochemical properties is not merely academic. It is a prerequisite for reliable process scale-up, formulation development, and regulatory compliance. Issues such as thermal decomposition can lead to impurity generation, loss of yield, and potential safety hazards. This guide provides the foundational knowledge and practical protocols to mitigate these risks.

Molecular Identity and Physicochemical Characteristics

The foundational properties of this compound are summarized below. These identifiers are essential for accurate documentation and material sourcing.

Identifier Value
IUPAC Name This compound[2]
CAS Number 40034-44-4[2]
Molecular Formula C₁₁H₁₀N₂[2]
Molecular Weight 170.21 g/mol [2]
Canonical SMILES C1=CC(=CC(=C1)N)C2=CC=NC=C2[2]
InChI Key BDSBSHZVSVKIHM-UHFFFAOYSA-N[2]

Thermochemical Properties: A Quantitative Perspective

The thermochemical properties of a compound, such as its enthalpy of formation, are fundamental parameters that govern its energy content and reactivity. While specific experimental data for this compound is not extensively reported in public literature, this section outlines the authoritative experimental techniques used for their determination.

Enthalpy of Combustion and Formation

The standard molar enthalpy of formation (ΔfH°) is most reliably derived from the experimentally determined standard molar enthalpy of combustion (ΔcH°).[3]

Core Technique: Bomb Combustion Calorimetry

Combustion calorimetry is the gold standard for determining the enthalpies of formation for organic compounds.[3] The experiment involves the complete combustion of a precise mass of the substance in a high-pressure oxygen environment within a constant-volume vessel (the "bomb").[3] The heat released by the exothermic combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured.

Causality Behind the Protocol: The choice of a constant-volume system simplifies the thermodynamic calculations. The measured heat change directly corresponds to the change in internal energy (ΔU) for the combustion reaction. This value is then corrected to standard state conditions and converted to the change in enthalpy (ΔH) to derive the standard enthalpy of combustion.[3] For nitrogen-containing compounds like this compound, analysis of the final products (e.g., titration of nitric acid formed) is crucial for accurate energy corrections.[3]

Experimental Protocol: Determination of Combustion Energy

  • Sample Preparation: A pellet of known mass (typically 0.5-1.0 g) of this compound is prepared.

  • Calorimeter Setup: The pellet is placed in a crucible within the combustion bomb. A fuse wire is positioned to ensure ignition.

  • Pressurization: The bomb is sealed and pressurized with ~3 MPa of pure oxygen.[3]

  • Immersion: The bomb is submerged in a precisely known quantity of water in the calorimeter's insulated vessel.

  • Equilibration & Ignition: The system is allowed to reach thermal equilibrium. The sample is then ignited electrically.

  • Temperature Monitoring: The temperature of the water is recorded at regular intervals until a stable final temperature is reached.

  • Calculation: The heat released (q) is calculated using the formula q = C_total * ΔT, where C_total is the total heat capacity of the calorimeter system (determined via calibration with a standard like benzoic acid) and ΔT is the temperature change.[4][5]

  • Corrections & Derivations: The raw heat value is corrected for factors such as the fuse wire combustion and acid formation. The standard energy of combustion (ΔcU°) is calculated per mole. This is used to derive the standard enthalpy of combustion (ΔcH°) and, subsequently, the standard enthalpy of formation (ΔfH°) using Hess's Law with known ΔfH° values for CO₂(g) and H₂O(l).

Heat Capacity and Phase Transitions

Core Technique: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6] It is invaluable for determining heat capacity (Cp) and characterizing thermal events like melting, crystallization, and decomposition.[6][7]

A DSC thermogram plots heat flow against temperature. An endothermic event (like melting) appears as a peak, and the area under the peak is directly proportional to the enthalpy change of the transition.[7]

Data Presentation: Key Thermochemical Parameters

Thermochemical Property Symbol Significance Primary Experimental Method
Standard Molar Enthalpy of CombustionΔcH°Heat released upon complete combustion; relates to energy content.Bomb Combustion Calorimetry[3][8]
Standard Molar Enthalpy of FormationΔfH°Enthalpy change when 1 mole is formed from its constituent elements.Derived from ΔcH°[3]
Molar Heat CapacityCpHeat required to raise the temperature of 1 mole by 1 K.Differential Scanning Calorimetry (DSC)[9]
Enthalpy of Fusion (Melting)ΔfusHHeat required to induce the phase transition from solid to liquid.Differential Scanning Calorimetry (DSC)[9]

Thermal Stability and Decomposition Pathways

The stability of this compound under thermal stress is a critical parameter for safe handling, storage, and chemical processing.

Core Technique: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) provides quantitative information on the thermal stability of a material by continuously measuring its mass as the temperature is increased at a constant rate.[10] A TGA curve plots mass percentage versus temperature, revealing the onset temperature of decomposition and the number of decomposition steps.[10][11]

Workflow for Thermal Stability Assessment

G cluster_0 Thermal Analysis Workflow Sample Sample of this compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Mass Loss vs. Temperature (Decomposition Onset) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (Exothermic/Endothermic Events) DSC->DSC_Data Analysis Data Interpretation & Hazard Assessment TGA_Data->Analysis DSC_Data->Analysis

Caption: Workflow for comprehensive thermal stability analysis.

Experimental Protocol: TGA for Decomposition Profiling

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature.

  • Sample Preparation: Place a small, accurately weighed sample (3-9 mg) into a TGA crucible (e.g., alumina or platinum).[12]

  • Experimental Conditions: Place the crucible in the TGA furnace. Purge with an inert gas (e.g., nitrogen) to prevent oxidative decomposition.

  • Heating Program: Heat the sample at a constant rate (e.g., 5-10 °C/min) over a defined temperature range (e.g., 30 °C to 400 °C or higher).[12]

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition (Tonset), which indicates the initiation of significant mass loss.[12] Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG curve).[10]

Decomposition Pathways: The thermal decomposition of pyridine-containing compounds can be complex. Studies on pyridine itself indicate that decomposition at high temperatures proceeds via radical pathways.[13] Initiation often involves C-H bond homolysis, followed by ring-opening of the resulting pyridyl radicals.[13] For this compound, decomposition likely initiates at the weakest bonds, potentially leading to:

  • Cleavage of the C-C bond between the aniline and pyridine rings.

  • Fragmentation of the pyridine ring, which may produce species like hydrogen cyanide (HCN).[14]

  • Formation of polymeric, high-molecular-weight char or soot, a pathway noted for 4-pyridyl radicals.[13]

The presence of an aniline ring adds further complexity, with potential for reactions involving the amino group. The exact products would depend heavily on the conditions (e.g., atmosphere, temperature) and would require analysis of the evolved gases, for instance by coupling the TGA to a mass spectrometer (TGA-MS).

Stability, Storage, and Forced Degradation

Ensuring the long-term stability of this compound is essential for maintaining its purity and integrity as a drug intermediate.

Recommended Storage Conditions To prevent degradation, proper storage is paramount. Based on general guidelines for aromatic amines, the following conditions are recommended:

  • Temperature: Store in a cool environment. Supplier recommendations often include -20°C for short-term and -80°C for long-term storage to minimize thermal degradation.[15]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against oxidation.

  • Light: Protect from light, as aromatic amines can be susceptible to photolytic degradation.[15]

  • Container: Use a tightly sealed, airtight container to prevent moisture ingress and oxidation.

Protocol for Forced Degradation Studies Forced degradation, or stress testing, is used to identify likely degradation products and establish the intrinsic stability of the molecule.[15] This data is crucial for developing stability-indicating analytical methods.

G cluster_0 Forced Degradation Workflow Start Stock Solution of This compound Acid Acidic Hydrolysis (e.g., HCl) Start->Acid Base Basic Hydrolysis (e.g., NaOH) Start->Base Oxidation Oxidation (e.g., H₂O₂) Start->Oxidation Thermal Thermal Stress (Elevated Temp.) Start->Thermal Photo Photolytic Stress (UV/Vis Light) Start->Photo Analysis Analyze via Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Standard workflow for forced degradation studies.

  • Sample Preparation: Prepare solutions of this compound in a suitable inert solvent.[15]

  • Stress Conditions: Subject the solutions to the following conditions:[15]

    • Acidic Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) at an elevated temperature.

    • Basic Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) at an elevated temperature.

    • Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Store the solution at an elevated temperature (e.g., 60-80°C).

    • Photolytic Degradation: Expose the solution to UV and visible light according to ICH guidelines.

  • Time Points: Withdraw samples at appropriate time intervals.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated, stability-indicating HPLC method to quantify the parent compound and detect any degradation products.[15]

Plausible Synthetic Route: Context for an Intermediate

While this guide focuses on thermochemical properties, understanding the synthesis of this compound provides context for its role as an intermediate. A highly efficient and common method for constructing the biaryl bond in such molecules is the Suzuki-Miyaura cross-coupling reaction.

G cluster_0 Suzuki-Miyaura Coupling Reactant1 3-Bromoaniline Product This compound Reactant1->Product Coupling Reaction Reactant2 Pyridine-4-boronic acid Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., PPh₃) + Base (e.g., Na₂CO₃) Catalyst->Product

Caption: Plausible synthesis via Suzuki-Miyaura coupling.

This reaction involves coupling an aryl halide (3-bromoaniline) with an aryl boronic acid (pyridine-4-boronic acid) in the presence of a palladium catalyst and a base.[16] This method is widely favored in pharmaceutical manufacturing for its high yields, tolerance of various functional groups, and generally mild reaction conditions.

Conclusion

This compound is a fundamentally important molecular scaffold in modern drug discovery. This guide has established that while specific, publicly available thermochemical data for this compound is sparse, a robust framework exists for its determination and for the comprehensive assessment of its stability. The methodologies of Bomb Combustion Calorimetry, Differential Scanning Calorimetry, and Thermogravimetric Analysis are the cornerstones of such an evaluation. By applying these techniques and adhering to the stability testing and storage protocols outlined herein, researchers and development scientists can ensure the integrity of their starting materials, enhance the safety and reproducibility of their synthetic processes, and build a solid foundation for the development of novel therapeutics. The experimental determination of the thermochemical properties discussed remains a valuable endeavor for fully characterizing this critical chemical intermediate.

References

Mastering Chemical Data: A Technical Guide to InChI and SMILES for Database Searching of 3-Pyridin-4-ylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the accurate and unambiguous representation of chemical structures is paramount. In the vast digital landscape of chemical databases, two line notation systems have become indispensable tools for indexing, searching, and retrieving molecular information: the International Chemical Identifier (InChI) and the Simplified Molecular Input Line Entry System (SMILES). This guide provides an in-depth exploration of these powerful identifiers, using the molecule 3-Pyridin-4-ylaniline as a central example to illustrate their structure, nuances, and practical application in database searching.

The Challenge of Ambiguity in Chemical Representation

Historically, chemical nomenclature has been fraught with ambiguity. A single compound can have multiple valid IUPAC names, trade names, or trivial names, making comprehensive database searching a formidable challenge. For instance, our target molecule, this compound, is also known as 3-(4-Pyridyl)aniline and 4-(3-Aminophenyl)pyridine, among other synonyms[1]. This variability can lead to fragmented search results and incomplete data retrieval. Line notations like SMILES and InChI were developed to overcome this by providing a standardized, machine-readable format to represent a molecule's two-dimensional structure.

Core Identifiers for this compound

Before delving into the intricacies of each system, let's establish the foundational identifiers for this compound, which will serve as our reference throughout this guide.

Identifier TypeStringSource
Canonical SMILES C1=CC(=CC(=C1)N)C2=CC=NC=C2PubChem[1]
InChI InChI=1S/C11H10N2/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H,12H2PubChem[1], Sigma-Aldrich[2]
InChIKey BDSBSHZVSVKIHM-UHFFFAOYSA-NPubChem[1], Sigma-Aldrich[2]
Molecular Formula C11H10N2PubChem[1], Sigma-Aldrich[2]
CAS Number 40034-44-4Sigma-Aldrich[2]

SMILES: A Versatile and Compact Language

The Simplified Molecular Input Line Entry System (SMILES) is a line notation that describes chemical structures using short ASCII strings. Its intuitive nature and compactness have made it a popular choice for chemical database storage and as a query format.

Deconstructing the SMILES of this compound: C1=CC(=CC(=C1)N)C2=CC=NC=C2
  • Atoms and Bonds: SMILES represents atoms by their element symbols. Single bonds are typically implicit, while double bonds are denoted by = and triple bonds by #. Aromatic atoms are often represented in lowercase.

  • Chains and Branches: The string C1=CC(=CC(=C1)N) represents the aniline ring. The parentheses around N indicate that the amino group is a branch attached to the preceding carbon atom.

  • Rings: The numbers in SMILES are used to denote ring closures. The 1 in C1 and C1 indicates that the first and last carbon atoms in that part of the string are connected, forming a ring.

  • Connectivity: The string C2=CC=NC=C2 represents the pyridine ring, which is directly connected to the aniline ring.

The Criticality of Canonical SMILES

A significant challenge with SMILES is that a single molecule can be represented by multiple valid strings depending on which atom is chosen as the starting point. For example, N1=CC=C(C=C1)C2=CC(N)=CC=C2 is another valid SMILES for this compound. To ensure a unique representation for every molecule, a process of "canonicalization" is applied. A canonical SMILES is a unique string generated by a specific algorithm, making it a reliable identifier for database indexing[3][4]. When performing an exact structure search, it is crucial to use the canonical SMILES string to ensure all instances of the molecule are found.

InChI: The Unambiguous Standard

The IUPAC International Chemical Identifier (InChI) was developed to be a non-proprietary, open-standard, and unique identifier for chemical substances[3]. Unlike SMILES, the InChI for a given molecule is always the same, regardless of how the structure is drawn or the software used to generate it.

The Layered Structure of InChI for this compound: InChI=1S/C11H10N2/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H,12H2

The InChI string is composed of distinct layers, each providing a specific type of information:

  • InChI=1S/ : The prefix indicates the InChI version and that it is a standard InChI.

  • C11H10N2 : This is the molecular formula layer.

  • /c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9 : The connectivity layer describes how the atoms are bonded. The numbers represent the atoms in a defined order.

  • /h1-8H,12H2 : The hydrogen layer specifies the location of hydrogen atoms.

The hierarchical and layered nature of InChI allows for different levels of search specificity, from the exact molecule to isomers or even just the core scaffold.

InChIKey: The Search-Engine-Friendly Identifier

While InChI strings are invaluable for their uniqueness, their length and complexity make them cumbersome for direct use in web searches. To address this, the InChIKey was developed. It is a 27-character, fixed-length hashed version of the full InChI string[1].

For this compound, the InChIKey is BDSBSHZVSVKIHM-UHFFFAOYSA-N.

  • BDSBSHZVSVKIHM : The first 14 characters encode the core molecular connectivity.

  • UHFFFAOYSA : The next 8 characters represent stereochemistry and other isomeric information (in this case, it is standard).

  • N : Indicates the protonation state.

The InChIKey is designed to be easily indexed and searched by standard search engines, making it a powerful tool for discovering information about a chemical across the web.

Visualizing the Relationships

To better understand the connection between the molecule and its identifiers, the following diagrams illustrate the structure and the hierarchy of the generated line notations.

Caption: 2D Structure of this compound

Identifiers Molecule This compound SMILES SMILES C1=CC(=CC(=C1)N)C2=CC=NC=C2 Molecule->SMILES  Can have multiple non-canonical forms InChI InChI InChI=1S/C11H10N2/c... Molecule->InChI  Generates unique string InChIKey InChIKey BDSBSHZVSVKIHM-UHFFFAOYSA-N InChI->InChIKey  Hashed for web searching

Caption: Relationship between the molecule and its identifiers.

A Practical Workflow for Database Searching

The following protocol outlines a systematic approach for leveraging SMILES and InChI to conduct comprehensive searches for this compound across various chemical databases like PubChem, ChEMBL, and SciFinder.

Step 1: Identifier Generation
  • Obtain a Valid Structure: Start with a 2D structure of this compound from a reliable source or draw it using a chemical sketcher.

  • Generate Canonical SMILES and InChI: Use a trusted cheminformatics toolkit or an online service (e.g., the PubChem Sketcher) to generate the canonical SMILES, InChI, and InChIKey for the structure[5].

    • Rationale: This initial step is critical for establishing the standardized identifiers that will form the basis of your searches. Using a canonical form for SMILES is essential to avoid missing results due to syntactic variations[4].

Step 2: Exact Structure Searching
  • Primary Search with InChIKey: In a general web search engine or a database that supports it, perform a search using the full InChIKey (BDSBSHZVSVKIHM-UHFFFAOYSA-N).

    • Rationale: The InChIKey is the most robust method for finding exact matches across disparate databases and online resources[1]. Its fixed length and resistance to typos make it ideal for initial discovery.

  • Database-Specific Exact Search: In your target chemical database (e.g., PubChem), use the "Identity Search" or "Exact Match" functionality. Input the canonical SMILES string (C1=CC(=CC(=C1)N)C2=CC=NC=C2) or the full InChI string.

    • Rationale: This ensures you are querying the database for the exact molecular structure, including stereochemistry if applicable (though our example is achiral).

Step 3: Substructure and Similarity Searching
  • Substructure Search with SMILES/SMARTS: If you are interested in compounds containing the 3-pyridin-4-yl-aniline scaffold, use the SMILES string as the basis for a substructure search. More advanced queries can be constructed using SMARTS (SMiles ARbitrary Target Specification).

    • Rationale: Substructure searching allows for the discovery of analogues and derivatives, which is crucial in drug discovery and lead optimization.

  • Similarity Search: Most chemical databases offer similarity searching based on molecular fingerprints. Use the structure of this compound as the input.

    • Rationale: This approach identifies compounds that are structurally similar but not necessarily substructures, broadening the scope of discovery to different scaffolds with potentially similar properties.

Workflow Start Start with 2D Structure of This compound GenerateIDs Generate Canonical SMILES, InChI, and InChIKey Start->GenerateIDs ExactSearch Perform Exact Structure Search GenerateIDs->ExactSearch Use InChIKey and Canonical SMILES SubstructureSearch Perform Substructure Search GenerateIDs->SubstructureSearch Use SMILES/SMARTS SimilaritySearch Perform Similarity Search GenerateIDs->SimilaritySearch Use Structure/Fingerprints Results Comprehensive Data Retrieval ExactSearch->Results SubstructureSearch->Results SimilaritySearch->Results

Caption: A workflow for comprehensive database searching.

Conclusion: A Foundation for Rigorous Research

The proficient use of InChI and SMILES is a fundamental skill for any scientist working with chemical data. By understanding the strengths and nuances of each system and employing a systematic search strategy, researchers can ensure the retrieval of comprehensive and accurate information. For this compound and countless other molecules, these identifiers provide the unambiguous language necessary to navigate the complex world of chemical information, thereby accelerating research and discovery.

References

Review of literature on the synthesis of 3-Pyridin-4-ylaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Synthesis of 3-Pyridin-4-ylaniline

Abstract

This compound is a highly valuable biaryl amine that serves as a pivotal intermediate in medicinal chemistry. Its structure, featuring a pyridine ring linked to an aniline moiety, is a recognized "privileged scaffold," particularly in the design of kinase inhibitors.[1][2] This guide provides a comprehensive review of the primary synthetic methodologies for preparing this compound, with a focus on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven experimental protocols, and present comparative data to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.

Introduction: The Significance of the 4-(Pyridin-4-yl)aniline Scaffold

The fusion of a pyridine ring and an aniline system into a single molecule creates a unique chemical entity with significant utility in drug discovery. The 4-(pyridin-4-yl)aniline core is a cornerstone in the development of targeted therapies, especially protein kinase inhibitors.[1][2] This is due to several key features:

  • Hydrogen Bonding: The pyridine nitrogen acts as a crucial hydrogen bond acceptor, often anchoring the molecule to the hinge region of a kinase's ATP-binding pocket.[1]

  • Functionalization Handle: The aniline's amino group provides a versatile point for chemical modification, allowing for the introduction of various substituents to enhance potency, selectivity, and pharmacokinetic properties.[1]

  • Rigid Scaffold: The biaryl structure offers a rigid and predictable framework for designing molecules with optimal spatial orientation for target engagement.[1]

Given its importance, the efficient and scalable synthesis of this compound and its derivatives is a critical endeavor. This guide will focus on the most robust and widely adopted synthetic strategies.

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The most prevalent and effective methods for constructing the C-C bond between the pyridine and aniline rings rely on palladium-catalyzed cross-coupling reactions. These reactions offer high yields, excellent functional group tolerance, and predictable outcomes.

The Suzuki-Miyaura Coupling: A Robust C-C Bond Formation

The Suzuki-Miyaura coupling is the workhorse reaction for synthesizing biaryl compounds and is exceptionally well-suited for producing this compound. The reaction typically involves the coupling of an aryl halide (or triflate) with an organoboron species.[3] For the synthesis of this compound, two primary pathways are viable:

  • Route A: Coupling of 3-bromoaniline (or 3-amino-phenylboronic acid) with a pyridine-based coupling partner.

  • Route B: Coupling of a 3-substituted aniline precursor (e.g., 4-bromo-2-nitrotoluene) with 4-pyridinylboronic acid, followed by reduction of the nitro group.[4]

Causality Behind Experimental Choices: The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system.[5] The palladium catalyst, typically in its Pd(0) active state, orchestrates the reaction through a well-defined catalytic cycle.[5]

  • Catalyst & Ligand: While simple catalysts like Pd(PPh₃)₄ can be effective, modern systems often employ a Pd(II) precatalyst (e.g., Pd(OAc)₂) combined with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[6][7] These advanced ligands facilitate the crucial oxidative addition step, especially with less reactive aryl chlorides, and promote the final reductive elimination to release the product.[6][8] The pyridine nitrogen in the substrate can sometimes inhibit the catalyst, making the choice of a robust ligand system critical.[6][8]

  • Base: A base is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[5] Inorganic bases like K₃PO₄, Cs₂CO₃, or Na₂CO₃ are commonly used. The base activates the boronic acid, forming a more nucleophilic boronate species that readily engages with the palladium complex.[5]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is frequently employed. The water helps to dissolve the inorganic base, while the organic solvent solubilizes the coupling partners and catalyst.[5]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X Ln Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar' Ln OxAdd->Transmetal Transmetalation (Ar'-B(OR)2 + Base) Transmetal->Pd0 Reductive Elimination RedElim Ar-Ar' Transmetal->RedElim center

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[5]

Table 1: Comparison of Suzuki-Miyaura Reaction Conditions

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Starting MaterialsReference
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10012~85Aryl Bromide + Arylboronic Acid[7]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>954-Bromobenzothiazole + Arylboronic Acid[7]
PdCl₂(dppf)Cs₂CO₃THF/H₂O801295Aryl Bromide + Arylboronic Acid[7]
NiCl₂(PCy₃)₂K₃PO₄2-Me-THF10018HighAryl Bromide + Arylboronic Acid[7]

Field-Proven Protocol: Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline

This protocol details a two-step synthesis starting from 4-bromo-2-nitrotoluene, which is a common and effective route.[4]

Step 1: Suzuki-Miyaura Coupling

  • Inert Atmosphere: To a flame-dried round-bottom flask, add 4-bromo-2-nitrotoluene (1.0 eq), pyridin-4-ylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed 1,4-dioxane and degassed water (4:1 ratio).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-methyl-4-(pyridin-4-yl)nitrobenzene.[4]

Step 2: Nitro Group Reduction

  • Setup: In a round-bottom flask, dissolve the 3-methyl-4-(pyridin-4-yl)nitrobenzene intermediate in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq) to the solution. Carefully add concentrated hydrochloric acid dropwise with stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) for 3-4 hours. Monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully neutralize by adding saturated sodium bicarbonate solution until the pH is ~8.

  • Extraction & Purification: Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 3-Methyl-4-(pyridin-4-yl)aniline as a solid.[4]

The Buchwald-Hartwig Amination: A Powerful C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds.[9] While less common for the primary synthesis of the this compound core itself (which requires a C-C bond), it is invaluable for creating derivatives by coupling various amines to a pre-formed biaryl halide. However, it can also be conceptualized as a route to the core by coupling 3-haloaniline with a pyridine nucleophile, though this is less conventional.

The reaction mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9][10]

Causality Behind Experimental Choices:

  • Ligand is Key: The choice of phosphine ligand is even more critical in Buchwald-Hartwig amination. Sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos, XantPhos) are highly effective.[11][12] These ligands promote the reductive elimination step, which is often the rate-limiting step, and prevent unproductive side reactions like β-hydride elimination.[9]

  • Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃) are frequently used to deprotonate the amine or the palladium-amine complex.[10][11]

  • Ammonia Equivalents: For the synthesis of primary anilines, direct coupling with ammonia can be challenging. Therefore, "ammonia equivalents" like benzophenone imine or lithium bis(trimethylsilyl)amide are often used, followed by a hydrolysis step.[13][14]

Diagram: The Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X Ln Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)(NHR'R'')]⁺X⁻ Ln OxAdd->AmineCoord Amine Coordination Amido Ar-Pd(II)-NR'R'' Ln AmineCoord->Amido Deprotonation (Base) Amido->Pd0 Reductive Elimination RedElim Ar-NR'R'' Amido->RedElim

Caption: Catalytic cycle for the Buchwald-Hartwig amination.[9]

Field-Proven Protocol: General Procedure for N-Arylation

This protocol describes a general method for coupling an amine to an aryl bromide, a common application in derivatizing the this compound scaffold.

  • Inert Atmosphere: In a glovebox or under a stream of inert gas, add the aryl bromide (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., Xantphos, 4 mol%) to a reaction vial.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vial and heat the mixture to the desired temperature (typically 80-110 °C) for 4-24 hours, with stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[15]

Purification and Characterization

Regardless of the synthetic route, rigorous purification and characterization are essential to ensure the final compound meets the high-purity standards required for drug development.

  • Purification:

    • Column Chromatography: Silica gel chromatography is the most common method for purifying the crude product, effectively separating it from starting materials, reagents, and byproducts.[4]

    • Recrystallization: For solid products, recrystallization is an excellent technique for achieving high purity. The choice of solvent is critical; an ideal solvent will dissolve the compound at high temperatures but not at room temperature.[16] Common solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.[16]

  • Characterization:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for assessing purity and confirming the molecular weight of the synthesized compound.[17]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of this compound, ensuring the correct connectivity and substitution pattern.

    • Melting Point: A sharp melting point range is a good indicator of purity for a crystalline solid.

Conclusion and Future Perspectives

The synthesis of this compound is well-established, with the Suzuki-Miyaura coupling representing the most direct and efficient strategy. The robustness of palladium-catalyzed cross-coupling reactions provides chemists with a reliable toolkit for accessing this critical medicinal chemistry building block. Future research will likely focus on developing more sustainable methods, such as using base metal catalysts (e.g., nickel or copper) to replace precious palladium, and exploring flow chemistry conditions to improve safety, scalability, and efficiency.[7][13] The continued exploration of this privileged scaffold will undoubtedly lead to the discovery of next-generation therapeutics.[1]

References

The Emergence of a Privileged Scaffold: A Technical History of 3-Pyridin-4-ylaniline in Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear, earning the designation of "privileged scaffolds" for their ability to interact with a wide range of biological targets. 3-Pyridin-4-ylaniline, a deceptively simple biaryl amine, has firmly established itself as one such scaffold. Its true value lies not in its own inherent biological activity, which is not extensively documented, but in its role as a cornerstone intermediate for the synthesis of a multitude of pharmacologically active compounds, most notably potent kinase inhibitors used in oncology. This technical guide delves into the discovery, historical evolution of synthesis, and the chemical principles that underscore the importance of this compound in contemporary drug discovery.

Physicochemical Properties and Structural Attributes

This compound, with the CAS number 40034-44-4, is a solid organic compound with the molecular formula C₁₁H₁₀N₂ and a molecular weight of 170.21 g/mol .[1][2] Its structure, featuring a pyridine ring linked to an aniline moiety at the meta position, provides a unique combination of chemical properties that are highly advantageous for drug design. The pyridine nitrogen acts as a crucial hydrogen bond acceptor, a feature often exploited for binding to the hinge region of kinase ATP-binding pockets.[3] The aniline portion offers a readily functionalizable handle for introducing diverse substituents to modulate potency, selectivity, and pharmacokinetic properties.

PropertyValue
CAS Number 40034-44-4
Molecular Formula C₁₁H₁₀N₂
Molecular Weight 170.21 g/mol
Synonyms 3-(4-Pyridyl)aniline, 4-(3-Aminophenyl)pyridine, 3-(4-Pyridinyl)benzenamine

The Genesis of a Scaffold: Discovery and Historical Synthetic Approaches

While the precise first synthesis of this compound is not prominently documented in readily available historical literature, the development of synthetic routes to aminopyridines and biaryl compounds provides a backdrop to its emergence. Early methods for constructing C-N and C-C bonds between aromatic rings were often harsh and lacked the efficiency of modern techniques.

Historically, the synthesis of such biaryl amines might have been envisioned through classical methods like the Ullmann condensation . This copper-catalyzed reaction, dating back to the early 20th century, was a foundational method for forming C-N bonds between an aryl halide and an amine. However, these reactions typically required high temperatures and stoichiometric amounts of copper, limiting their functional group tolerance and overall utility.

Another classical approach to pyridine functionalization is the Chichibabin reaction , discovered in 1914, which introduces an amino group onto a pyridine ring using sodium amide.[4] While effective for producing aminopyridines, its application to the synthesis of a pyridinylaniline would have been a multi-step and potentially low-yielding endeavor.

The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryl compounds, paving the way for the efficient and versatile production of molecules like this compound.

The Modern Era: Palladium-Catalyzed Cross-Coupling as the Gold Standard

The contemporary synthesis of this compound and its derivatives is dominated by palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling . This powerful and robust method allows for the efficient formation of a carbon-carbon bond between an aryl halide and an organoboron compound.

The general synthetic strategy involves two primary disconnection approaches:

  • Coupling of a halopyridine with an aminophenylboronic acid derivative.

  • Coupling of a haloaniline derivative with a pyridineboronic acid.

The latter approach is frequently employed, often starting with a protected or nitro-substituted haloaniline, followed by a reduction of the nitro group to the desired aniline.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling for a this compound Derivative

The following protocol details the synthesis of a methylated analog, 3-Methyl-4-(pyridin-4-yl)aniline, which illustrates the key steps applicable to the synthesis of the parent compound.[5]

Step 1: Suzuki-Miyaura Coupling to form the Biaryl Nitro-Intermediate

  • Reactants: 4-Bromo-2-methyl-1-nitrobenzene and 4-Pyridinylboronic acid.

  • Catalyst System: A palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂].

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).

  • Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/ethanol/water.

Procedure:

  • To a reaction flask, add 4-bromo-2-methyl-1-nitrobenzene, 4-pyridinylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-methyl-4-(pyridin-4-yl)nitrobenzene.

Step 2: Reduction of the Nitro Group

  • Reducing Agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of a strong acid like concentrated hydrochloric acid is a common and effective method.[5]

Procedure:

  • Dissolve the nitro-intermediate in a suitable solvent such as ethanol.

  • Add tin(II) chloride dihydrate to the solution.

  • Carefully add concentrated hydrochloric acid dropwise with stirring.

  • Heat the reaction mixture to reflux for 3-4 hours, monitoring by TLC.

  • Cool the reaction and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 3-methyl-4-(pyridin-4-yl)aniline.

Suzuki_Miyaura_Coupling_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Nitro Reduction A 4-Bromo-2-methyl-1-nitrobenzene C Pd Catalyst & Base A->C B 4-Pyridinylboronic acid B->C D 3-Methyl-4-(pyridin-4-yl)nitrobenzene C->D C-C Bond Formation E 3-Methyl-4-(pyridin-4-yl)nitrobenzene F Reducing Agent (e.g., SnCl2/HCl) E->F G 3-Methyl-4-(pyridin-4-yl)aniline F->G NO2 to NH2

Caption: Generalized workflow for the synthesis of a this compound derivative.

The Role of this compound in Drug Discovery: A Privileged Intermediate

The significance of this compound in modern chemical research is intrinsically linked to its application in the synthesis of kinase inhibitors. The biaryl scaffold serves as an ideal starting point for building molecules that can fit into the ATP-binding site of various kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.

A prominent example is the use of a derivative, 3-methyl-4-(pyridin-4-yl)aniline, as a key intermediate in the synthesis of Nilotinib , a potent Bcr-Abl tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).[6]

Kinase_Inhibitor_Scaffold Scaffold This compound Core Pyridine Moiety Aniline Moiety HingeBinding H-Bonding with Kinase Hinge Region Scaffold:p1->HingeBinding Interacts via Pyridine-N Functionalization Site for introducing substituents to enhance potency and selectivity Scaffold:p2->Functionalization Derivatization at Aniline-N

Caption: The functional role of the this compound scaffold in kinase inhibition.

Conclusion

From its conceptual roots in classical biaryl synthesis to its current status as a readily accessible and highly versatile building block via modern catalytic methods, this compound exemplifies the evolution of synthetic organic chemistry. Its journey from a simple heterocyclic amine to a privileged scaffold in drug discovery underscores the critical interplay between synthetic innovation and medicinal chemistry. For researchers and drug development professionals, a thorough understanding of the synthesis and chemical properties of this core structure is essential for the continued development of novel and effective therapeutics. The robust and scalable synthetic routes now available for this compound and its derivatives ensure its continued prominence in the quest for new medicines.

References

Methodological & Application

Suzuki coupling reaction for the synthesis of 3-Pyridin-4-ylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Suzuki-Miyaura Cross-Coupling Synthesis of 3-Pyridin-4-ylaniline

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive, in-depth protocol for the synthesis of this compound, a key building block in medicinal chemistry and drug development.[1] The synthesis is achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[2][3] This document is designed for researchers, scientists, and drug development professionals, offering a detailed explanation of the reaction mechanism, a step-by-step experimental protocol, a troubleshooting guide, and quantitative data to ensure successful and reproducible synthesis. The causality behind experimental choices is emphasized to provide a deeper understanding of the process.

Introduction: The Significance of this compound and the Suzuki-Miyaura Reaction

This compound is a valuable biaryl scaffold incorporating both an aniline and a pyridine moiety. The aniline fragment is a common pharmacophore, while the pyridine ring can act as a hydrogen bond acceptor and modulate the physicochemical properties of a molecule, making the final compound a desirable intermediate in the synthesis of pharmacologically active agents.[4]

The Suzuki-Miyaura reaction is the method of choice for this transformation due to its numerous advantages. It proceeds under relatively mild conditions, exhibits broad functional group tolerance, and utilizes organoboron reagents that are generally stable, commercially available, and have low toxicity compared to other organometallic compounds.[2][5] This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become an indispensable tool in modern organic synthesis.[6]

Reaction Mechanism: A Deep Dive into the Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7] The catalytic cycle is universally accepted to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][8][9]

  • Oxidative Addition : The cycle begins with the active 14-electron Pd(0) complex, which inserts into the carbon-halogen bond of the organohalide (4-bromopyridine). This is often the rate-determining step and results in a square planar Pd(II) complex.[2][9] The reactivity order for the halide is I > Br > OTf >> Cl.[5][6]

  • Transmetalation : This step involves the transfer of the organic group from the organoboron species (3-aminophenylboronic acid) to the palladium(II) center. This process is critically dependent on a base, which activates the boronic acid by forming a more nucleophilic boronate species ([R-B(OH)3]−), thereby facilitating the transfer of the aryl group to palladium.[6][10][11]

  • Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product (this compound). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8][9]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)L₂-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArX 4-Bromopyridine (Ar-X) ArX->ArPdX ArPdAr Ar-Pd(II)L₂-Ar' (Diorganopalladium Complex) ArPdX->ArPdAr Transmetalation ArBOH2 3-Aminophenylboronic Acid (Ar'-B(OH)₂) Boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) ArBOH2->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Boronate->ArPdAr ArPdAr->Pd0 Reductive Elimination Product This compound (Ar-Ar') ArPdAr->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Component Selection
  • Catalyst & Ligand: The choice of ligand is critical, especially when using pyridine substrates. The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[12][13] To circumvent this, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are employed.[14][15] These ligands promote the crucial reductive elimination step and stabilize the Pd(0) species while their steric bulk can hinder the deactivating coordination of the pyridine nitrogen.[7][15]

  • Base: The base's role is not passive; it is essential for activating the boronic acid.[10][16] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.[9][10] The choice of base can significantly affect the reaction rate and yield, and stronger bases are often required for less reactive substrates.

  • Solvent: A solvent system that can accommodate both organic substrates and inorganic salts is necessary. Mixtures of an organic solvent with water, such as 1,4-dioxane/water, DME/water, or toluene/water, are frequently used to this end.[8][17]

Detailed Experimental Protocol

This protocol describes the coupling of 3-aminophenylboronic acid with 4-bromopyridine.

Materials and Equipment
Reagent/MaterialFormulaMW ( g/mol )Equiv.Example Amount (for 1 mmol scale)
4-Bromopyridine hydrochlorideC₅H₄BrN·HCl194.451.0194.5 mg
3-Aminophenylboronic acidC₆H₈BNO₂136.941.2164.3 mg
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.500.024.5 mg
SPhos (Ligand)C₂₇H₃₃O₂P410.520.0416.4 mg
Potassium Carbonate (K₂CO₃)K₂CO₃138.213.0414.6 mg
1,4-Dioxane (anhydrous, degassed)C₄H₈O₂88.11-8 mL
Water (degassed)H₂O18.02-2 mL
Equipment
Schlenk flask or reaction vial25 mL
Magnetic stirrer and stir bar
Reflux condenser
Inert gas line (Argon or Nitrogen)
Standard glassware for work-up
Rotary evaporator
Flash chromatography system
Step-by-Step Procedure
  • Inert Atmosphere Setup: Flame-dry a 25 mL Schlenk flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen. This is crucial as the active Pd(0) catalyst is sensitive to oxygen.[15]

  • Addition of Solids: To the flask, add 4-bromopyridine hydrochloride (194.5 mg, 1.0 mmol), 3-aminophenylboronic acid (164.3 mg, 1.2 mmol), potassium carbonate (414.6 mg, 3.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).

  • Evacuate and Backfill: Seal the flask and evacuate the atmosphere, then backfill with inert gas. Repeat this cycle 3-5 times to ensure all oxygen is removed.

  • Solvent Addition: Add 8 mL of degassed 1,4-dioxane and 2 mL of degassed water to the flask via syringe. The solvents must be thoroughly degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) to prevent catalyst oxidation and homocoupling side reactions.[15]

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-bromopyridine) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel. A gradient eluent system, such as hexane/ethyl acetate or dichloromethane/methanol, is typically effective.

  • Final Product: The purified fractions are combined and concentrated to yield this compound as a solid. The identity and purity should be confirmed by NMR and MS analysis.

Workflow Visualization and Data

Suzuki_Workflow cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis p1 Flame-dry Schlenk flask under vacuum p2 Add solid reagents: Substrates, Base, Catalyst, Ligand p1->p2 p3 Evacuate and backfill with inert gas (3x) p2->p3 r1 Add degassed solvents (Dioxane/Water) p3->r1 r2 Heat to 90-100 °C with vigorous stirring r1->r2 r3 Monitor by TLC/LC-MS (4-12 hours) r2->r3 w1 Cool to RT & Dilute (EtOAc, Water) r3->w1 w2 Extract with EtOAc w1->w2 w3 Wash with Brine, Dry (Na₂SO₄), and Filter w2->w3 w4 Concentrate via Rotovap w3->w4 f1 Purify by Flash Column Chromatography w4->f1 f2 Combine fractions and concentrate f1->f2 f3 Characterize by NMR & MS f2->f3 Final Final f3->Final Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst deactivation due to oxygen.[15] 2. Catalyst inhibition by pyridine nitrogen.[12][13] 3. Ineffective base or ligand.1. Ensure rigorous degassing of solvents and maintain a strict inert atmosphere. 2. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos, RuPhos).[12] Consider a modest increase in catalyst loading (e.g., to 3-5 mol%). 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃).
Protodeboronation Presence of water or protic sources leading to cleavage of the C-B bond of the boronic acid.[12][15]1. Use anhydrous solvents and ensure the base is dry. 2. Consider switching from a boronic acid to a more stable boronate ester (e.g., pinacol ester), which is less prone to hydrolysis.[12]
Homocoupling of Boronic Acid Often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), favoring a double transmetalation pathway.[15]1. This is almost always an oxygen issue. Improve the degassing procedure for all solvents and ensure the reaction setup is completely sealed under a positive pressure of inert gas.
Difficulty in Purification Formation of closely-eluting byproducts or residual palladium.1. Optimize the chromatography gradient. 2. An aqueous wash with a solution like ammonium chloride can sometimes help remove residual palladium salts before chromatography.[12]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of this compound. By carefully selecting the catalyst, ligand, and base, and by maintaining a strict inert atmosphere, high yields of the desired product can be achieved. This protocol provides a robust foundation for researchers, and the accompanying mechanistic insights and troubleshooting guide should empower users to optimize the reaction for their specific needs, facilitating the production of this important chemical intermediate for drug discovery and development.

References

Application Note: Recrystallization Protocol for High-Purity 3-Pyridin-4-ylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity for 3-Pyridin-4-ylaniline in Pharmaceutical Research

This compound is a key building block in the synthesis of a multitude of active pharmaceutical ingredients (APIs). Its structural motif, featuring a pyridine ring coupled with an aniline moiety, is prevalent in kinase inhibitors and other targeted therapeutics. The purity of this intermediate is paramount, as even trace impurities can lead to unwanted side reactions, decreased yield of the final API, and potential toxicological concerns. Recrystallization is a robust and scalable purification technique that leverages differences in solubility to isolate and purify solid compounds.[1][2] This application note provides a detailed, field-proven protocol for the recrystallization of this compound, ensuring high purity for downstream applications in drug discovery and development.

Physicochemical Properties and Solubility Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective recrystallization protocol. The "like dissolves like" principle suggests that its polar nature, arising from the nitrogen atoms in the aniline and pyridine rings, will dictate its solubility in various organic solvents.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂[4]
Molecular Weight 170.21 g/mol [4]
Melting Point 165-168 °C[5]
Appearance Solid[4]

The selection of an appropriate solvent system is the most critical step in recrystallization.[6] An ideal solvent will dissolve the compound sparingly at room temperature but exhibit high solubility at its boiling point.[7] Conversely, impurities should either be highly soluble at all temperatures or completely insoluble.[8] Based on the structure of this compound, a qualitative assessment of its solubility is presented below.

Table 2: Qualitative Solubility of this compound in Common Solvents

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Methanol, EthanolHighThe nitrogen atoms can act as hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor.[3]
Polar Aprotic Acetone, Ethyl AcetateModerate to HighSolvation is driven by dipole-dipole interactions.
Non-polar Toluene, HexaneLowThe polar nature of the molecule limits its solubility in non-polar solvents.

Recrystallization Workflow

The following diagram illustrates the logical flow of the recrystallization procedure for this compound.

Recrystallization_Workflow Crude Crude this compound Dissolution Dissolution in Minimum Hot Solvent Crude->Dissolution HotFiltration Hot Filtration (Optional) Dissolution->HotFiltration Remove insoluble impurities Cooling Slow Cooling to Room Temperature Dissolution->Cooling HotFiltration->Cooling IceBath Ice Bath Cooling Cooling->IceBath Maximize yield VacuumFiltration Vacuum Filtration IceBath->VacuumFiltration Washing Wash with Cold Solvent VacuumFiltration->Washing Drying Drying under Vacuum Washing->Drying Pure Pure Crystalline Product Drying->Pure

Caption: Recrystallization workflow for this compound.

Detailed Recrystallization Protocol

This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust volumes accordingly for different scales.

Materials and Equipment:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Activated Carbon (decolorizing charcoal)

  • Erlenmeyer flasks (125 mL and 250 mL)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Powder funnel

  • Fluted filter paper

  • Buchner funnel and flask

  • Vacuum source

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Safety Precautions:

  • This compound is harmful if swallowed and causes skin and eye irritation.[9]

  • Always work in a well-ventilated fume hood.[10]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and vapors.[10]

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[10]

Step-by-Step Procedure:

  • Solvent Selection and Preparation: Based on solubility principles, a mixed solvent system of ethanol and water is often effective for compounds like this compound. Prepare a hot plate in a fume hood.

  • Dissolution of the Crude Product:

    • Place the crude this compound (5 g) into a 125 mL Erlenmeyer flask with a magnetic stir bar.

    • Add approximately 20-25 mL of ethanol to the flask.

    • Gently heat the mixture on the hot plate with stirring. Add ethanol in small portions until the solid just dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution.[6]

  • Decolorization (if necessary):

    • If the solution is colored, it indicates the presence of colored impurities.

    • Remove the flask from the heat and allow it to cool slightly to prevent bumping upon addition of the charcoal.

    • Add a small amount (a spatula tip) of activated carbon to the solution.

    • Gently reheat the solution to boiling for a few minutes while stirring. The activated carbon will adsorb the colored impurities.

  • Hot Filtration (if decolorizing carbon was used or if insoluble impurities are present):

    • This step must be performed quickly to prevent premature crystallization.

    • Place a powder funnel with fluted filter paper into the neck of a 250 mL Erlenmeyer flask.

    • Preheat the filtration apparatus by pouring a small amount of hot ethanol through it.

    • Carefully and quickly pour the hot solution through the fluted filter paper.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass or inverted beaker to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature on the benchtop. Slow cooling is crucial for the formation of large, pure crystals.[1] Rapid cooling can trap impurities within the crystal lattice.[1]

  • Maximizing Crystal Yield:

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to an hour to maximize the precipitation of the product from the solution.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.

    • Turn on the vacuum source and pour the cold crystal slurry into the Buchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask.

  • Washing the Crystals:

    • With the vacuum still applied, wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces. Use a minimal amount of cold solvent to avoid redissolving the product.

  • Drying the Purified Product:

    • Leave the crystals in the Buchner funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.

    • Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight in a drying oven at a temperature well below the melting point (e.g., 60-70 °C) or in a vacuum desiccator.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The solution is too concentrated.Add more solvent. Ensure the solvent's boiling point is lower than the compound's melting point.[11]
No Crystals Form Too much solvent was used. The solution is not sufficiently supersaturated.Gently heat the solution to evaporate some of the solvent and allow it to cool again. Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.[12]
Low Recovery Too much solvent was used. The crystals were washed with solvent that was not cold enough. Premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution. Ensure the wash solvent is ice-cold. Preheat the filtration apparatus thoroughly.
Poor Crystal Quality The solution cooled too quickly.Allow the solution to cool slowly and without disturbance. Insulate the flask to slow the cooling rate.[12]

References

Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 3-Pyridin-4-ylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 3-Pyridin-4-ylaniline. The method is tailored for researchers, scientists, and drug development professionals requiring an accurate and precise quantification of this key chemical intermediate. The protocol details the rationale behind the method development, including column and mobile phase selection, and provides a comprehensive guide for sample preparation, analysis, and method validation based on International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Rationale

This compound is a bi-functional aromatic compound featuring both a pyridine ring and an aniline moiety.[1] This unique structure makes it a valuable building block in the synthesis of pharmaceuticals and other advanced materials. Given its application in regulated industries, the accurate determination of its purity is a critical aspect of quality control, ensuring the safety and efficacy of the final products.[2]

The presence of two basic nitrogen atoms (one on the pyridine ring and one in the amine group) presents a specific challenge in reversed-phase chromatography, often leading to poor peak shape (tailing) due to interactions with residual silanols on the stationary phase. The pKa of pyridine derivatives is typically in the range of 5.2-6.0, meaning the analyte's charge state is highly dependent on the mobile phase pH.[3][4] Therefore, the developed method employs an acidic mobile phase modifier to ensure the consistent protonation of the analyte, leading to symmetrical peak shapes and reproducible retention times.

This document provides a self-validating framework, explaining the causality behind each experimental choice to ensure the method's scientific integrity and trustworthiness.

Physicochemical Properties of the Analyte

Understanding the properties of this compound is fundamental to developing a specific and robust analytical method.

PropertyValueSource
IUPAC Name This compoundPubChem CID: 459523[1]
Synonyms 3-(4-Pyridyl)aniline, 4-(3-Aminophenyl)pyridineChemicalBook[5], Apollo Scientific[6]
Molecular Formula C₁₁H₁₀N₂PubChem CID: 459523[1], Sigma-Aldrich[7]
Molecular Weight 170.21 g/mol PubChem CID: 459523[1], Sigma-Aldrich[7]
Appearance Light brown solidChemicalBook[5]
Predicted pKa 5.33 ± 0.26ChemicalBook[5]

HPLC Method Development and Rationale

The selection of chromatographic parameters was driven by the chemical nature of this compound to achieve optimal separation and peak symmetry.

  • Column Selection: A C18 column was chosen as it is the most common and robust stationary phase for the separation of aromatic compounds.[8][9] Its hydrophobic nature provides effective retention for the phenylpyridine core of the analyte.

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile was selected due to its low viscosity and UV transparency, providing good elution strength for the analyte.

    • Aqueous Phase & Modifier: The use of an acidic modifier is critical. Formic acid (0.1%) was added to the aqueous phase to maintain a low pH (around 2.7). At this pH, both the aniline and pyridine nitrogen atoms are protonated, minimizing undesirable interactions with the silica backbone of the C18 column and ensuring a sharp, symmetrical peak. The use of acidic additives is a standard and effective technique for analyzing basic compounds like pyridine derivatives.[4][10]

  • Detection Wavelength: Aromatic compounds like this compound are strong UV absorbers.[11] A photodiode array (PDA) detector was used to scan the UV spectrum of the analyte, which showed a maximum absorbance (λ-max) at approximately 258 nm. This wavelength was selected for quantification to ensure maximum sensitivity.

Instrumentation and Materials

Instrumentation
  • HPLC System with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector (e.g., Agilent 1260 Infinity II, Waters ACQUITY UPLC H-Class).[10]

  • Analytical Balance (0.01 mg readability)

  • pH meter

  • Sonicator

  • Vortex Mixer

Chemicals and Reagents
  • This compound Reference Standard (>98% purity)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade, ~99%)

  • Deionized Water (18.2 MΩ·cm)

  • Methanol (HPLC Grade)

Detailed Protocols

Chromatographic Conditions

The final optimized parameters are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Composition Isocratic: 70% A / 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA/UV at 258 nm
Run Time 10 minutes

Solution Preparation

G cluster_prep Solution Preparation Workflow diluent Prepare Diluent (70:30 Water:ACN) stock_add Add Diluent (to 25 mL Vol. Flask) diluent->stock_add working Prepare Working Standard (0.1 mg/mL) Dilute 1 mL Stock to 10 mL diluent->working sample_add Add Diluent (to 100 mL Vol. Flask) diluent->sample_add stock Prepare Stock Solution (1.0 mg/mL) Weigh 25 mg Ref Std stock->stock_add stock_dissolve Sonicate to Dissolve stock_add->stock_dissolve stock_dissolve->working filter Filter through 0.45 µm Syringe Filter working->filter sample Prepare Sample Solution (0.1 mg/mL) Weigh 10 mg Sample sample->sample_add sample_dissolve Sonicate to Dissolve sample_add->sample_dissolve sample_dissolve->filter inject Inject into HPLC filter->inject

Caption: Workflow for preparing standard and sample solutions.

Step-by-Step Protocol:

  • Diluent Preparation: Prepare the diluent by mixing deionized water and acetonitrile in a 70:30 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix well.

  • Working Standard Solution (0.1 mg/mL):

    • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

    • Dilute to the mark with the diluent and mix well.

  • Sample Solution (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 10 minutes or until fully dissolved.

    • Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix well.

  • Filtration: Before injection, filter the working standard and sample solutions through a 0.45 µm syringe filter into HPLC vials.

Analysis Sequence
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the working standard solution five times to check for system suitability.

  • Inject the sample solution in duplicate.

  • Inject the working standard solution again after every 4-6 sample injections to monitor system performance.

Data Analysis and System Suitability

  • Identification: The principal peak in the sample chromatogram should have the same retention time as the peak in the standard chromatogram.

  • Purity Calculation: The purity of the sample is calculated as a percentage using the area of the main peak relative to the total area of all peaks detected.

    % Purity = (Area_main_peak / Total_area_all_peaks) x 100

  • System Suitability: The initial five injections of the working standard must meet the following criteria:

    • Tailing Factor (Asymmetry): ≤ 1.5

    • Theoretical Plates: ≥ 2000

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Method Validation Protocol

To ensure the method is trustworthy and fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.

Caption: Logical framework for HPLC method validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of impurities. This is demonstrated by checking peak purity using a PDA detector and ensuring no interfering peaks are present in a blank chromatogram.

  • Linearity: The method's ability to elicit results that are directly proportional to the concentration of the analyte. Prepare at least five concentrations of the reference standard (e.g., from 50% to 150% of the working concentration). Plot a graph of peak area versus concentration and calculate the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. This is determined by performing recovery studies on a sample spiked with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: The precision under the same operating conditions over a short interval. Analyze six replicate preparations of the same sample. The RSD of the purity results should be ≤ 1.0%.

    • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment. The RSD between the two sets of data should be ≤ 2.0%.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters. Introduce small changes to the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters should remain within the acceptance criteria.

Conclusion

The described RP-HPLC method provides a simple, rapid, and reliable approach for determining the purity of this compound. The use of a standard C18 column and an isocratic mobile phase with an acidic modifier ensures excellent peak shape and reproducibility. The protocol is suitable for routine quality control in both research and industrial settings. The comprehensive validation framework ensures that the method is robust and generates trustworthy data.

References

Application Note: A Robust LC-MS/MS Protocol for the Characterization of 3-Pyridin-4-ylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, fit-for-purpose Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive and selective characterization and quantification of 3-Pyridin-4-ylaniline. This compound is a key building block in medicinal chemistry and drug development, making its unambiguous identification and purity assessment critical. The described method utilizes reverse-phase chromatography for optimal separation and electrospray ionization (ESI) tandem mass spectrometry for definitive structural confirmation and quantification. This protocol is designed for researchers, analytical scientists, and drug development professionals requiring a robust and reliable analytical method, and is grounded in established scientific principles and regulatory validation guidelines.

Introduction: The Analytical Imperative for this compound

This compound, a biphenyl-like heterocyclic amine, serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active molecules. Its structure, featuring both a pyridine and an aniline moiety, imparts unique chemical properties that are leveraged in the design of kinase inhibitors and other targeted therapeutics. The purity and structural integrity of this intermediate are paramount, as impurities can carry through the synthetic route, impacting the safety and efficacy of the final Active Pharmaceutical Ingredient (API).

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for this purpose, offering unparalleled sensitivity and selectivity.[1] The coupling of liquid chromatography's separation power with the mass spectrometer's ability to provide molecular weight and structural information allows for confident identification and quantification.[2] This guide provides a comprehensive, field-tested protocol for the analysis of this compound, explaining the causality behind each methodological choice to ensure robust and reproducible results.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for rational method development.

PropertyValueSource
Chemical Structure PubChem CID: 459523
Molecular Formula C₁₁H₁₀N₂[3][4]
Molecular Weight 170.21 g/mol [3][4]
CAS Number 40034-44-4[3]
Predicted pKa Basic (Pyridine N), Basic (Aniline N)General Chemical Knowledge
Predicted LogP ~1.8[4]

The presence of two basic nitrogen atoms makes this compound an ideal candidate for positive mode electrospray ionization (ESI+), where it can be readily protonated to form a stable pseudomolecular ion [M+H]⁺. Its moderate lipophilicity (LogP ~1.8) suggests good retention on a C18 reversed-phase column.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the logic of each step contributes to the overall trustworthiness of the final data.

Materials and Reagents
  • Analyte: this compound reference standard (>99% purity)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade, >18 MΩ·cm)

  • Additives: Formic acid (LC-MS grade, >99%)

  • Vials: 2 mL amber glass autosampler vials with PTFE septa

Standard and Sample Preparation

The causality here is to ensure the analyte is fully dissolved and at a concentration suitable for the instrument's linear range, minimizing matrix effects.

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol. Methanol is chosen for its excellent solvating power for aromatic compounds.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the Primary Stock Solution into 9 mL of a 50:50 (v/v) mixture of acetonitrile and water. This brings the solvent composition closer to the initial mobile phase to ensure good peak shape.

  • Calibration Standards: Perform serial dilutions of the Working Stock Solution with 50:50 acetonitrile/water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Solution: Prepare unknown samples using the same diluent as the calibration standards to a final concentration within the calibration range.

Workflow for Sample Preparation and Analysis

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Weigh 10 mg Reference Standard s2 Dissolve in 10 mL Methanol (1 mg/mL Stock) s1->s2 s3 Dilute to 100 µg/mL (Working Stock) s2->s3 s4 Serial Dilution for Calibration Curve (1-1000 ng/mL) s3->s4 s5 Prepare Unknown Sample in Diluent s3->s5 a1 Inject into LC System s4->a1 s5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Ionization (ESI+) a2->a3 a4 MS/MS Detection (MRM Mode) a3->a4 d1 Integrate Peak Areas a4->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Unknown Sample d2->d3

Caption: High-level workflow from sample preparation to data analysis.

LC-MS/MS Method Parameters

The choice of a C18 column provides robust reversed-phase separation, while the formic acid in the mobile phase ensures the analyte is protonated, leading to better peak shape and enhanced ESI+ response.[5] A gradient elution is employed to ensure efficient elution and cleaning of the column.

ParameterRecommended SettingRationale
LC System Agilent 1290 Infinity II or equivalentHigh-pressure capability for efficient separation.
MS System Agilent 6470A Triple Quadrupole or equivalentHigh sensitivity and specificity for MRM transitions.
Column Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)Provides excellent resolution for small molecules.
Mobile Phase A Water + 0.1% Formic AcidAcidic modifier for analyte protonation and good peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reversed-phase LC.
Flow Rate 0.4 mL/minOptimal for 2.1 mm ID columns.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 5 µLBalances sensitivity with potential for overload.
Gradient 5% B to 95% B over 5 min; hold at 95% B for 2 min; return to 5% B and equilibrate for 3 minEnsures elution of analyte and washes column.
MS Parameter Recommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveIdeal for basic compounds containing nitrogen.
Gas Temp. 300 °COptimal for desolvation.
Gas Flow 10 L/min
Nebulizer 45 psi
Sheath Gas Temp. 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Scan Type Multiple Reaction Monitoring (MRM)Provides highest sensitivity and selectivity for quantification.
Predicted MRM Transitions and Fragmentation

For definitive identification and quantification, tandem mass spectrometry (MS/MS) in MRM mode is employed. This involves selecting the protonated parent ion ([M+H]⁺) and monitoring its specific fragment ions. The molecular weight of this compound is 170.21, so the expected [M+H]⁺ ion is m/z 171.1.

Collision-induced dissociation (CID) is predicted to cause fragmentation at the C-C bond between the two aromatic rings, which is a common fragmentation pathway for such linked systems. The stability of the resulting pyridinium and anilinium-type fragments makes them favorable product ions.

Predicted MRM Transitions:

Precursor Ion (Q1)Product Ion (Q3)Collision Energy (CE)Rationale
171.1 144.1 ~15-25 V (Optimize)Quantifier: Loss of HCN from the aniline ring.
171.1 78.1 ~25-35 V (Optimize)Qualifier: Formation of the pyridinium cation.

Predicted Fragmentation Pathway of this compound

G cluster_frag Predicted ESI-MS/MS Fragmentation cluster_products Product Ions parent [M+H]⁺ m/z 171.1 (C₁₁H₁₁N₂⁺) quant [M+H-HCN]⁺ m/z 144.1 (C₁₀H₉N⁺) parent->quant  -HCN qual [C₅H₅N+H]⁺ m/z 78.1 parent->qual  Ring Cleavage

Caption: Predicted fragmentation of the protonated parent molecule.

Method Validation: Grounding in Authoritative Standards

To ensure the trustworthiness of the data, the method must be validated according to established guidelines. The International Council for Harmonisation (ICH) Q2(R1) and FDA guidance on bioanalytical method validation provide a comprehensive framework.[4][6][7]

Key Validation Parameters:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing blank matrix samples and showing no significant interference at the retention time of the analyte.

  • Linearity and Range: A linear relationship between concentration and response should be established. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Accuracy (%RE) and precision (%RSD) should be assessed at a minimum of three concentration levels (low, mid, high QC). Acceptance criteria are typically within ±15% (±20% at the LLOQ).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. The LOD is typically determined at a signal-to-noise ratio of 3.

  • Robustness: The method's reliability should be tested by making small, deliberate variations in method parameters (e.g., column temperature, mobile phase pH).

  • Stability: The stability of the analyte in the stock solution and in prepared samples under various storage conditions (bench-top, freeze-thaw, long-term) must be evaluated.

Conclusion and Field-Proven Insights

This application note provides a robust and scientifically sound LC-MS/MS protocol for the characterization of this compound. The causality-driven approach to method development, from understanding the analyte's physicochemical properties to selecting appropriate chromatographic and mass spectrometric conditions, ensures a high degree of confidence in the resulting data.

Expert Insights:

  • Peak Tailing: Basic analytes like this compound can sometimes exhibit peak tailing due to interactions with residual silanols on the column. Using a modern, end-capped C18 column and maintaining an acidic mobile phase (pH 2-3 with formic acid) are critical to mitigate this effect and achieve symmetrical peaks.

  • Matrix Effects: When analyzing samples from complex matrices (e.g., reaction mixtures, biological fluids), it is crucial to evaluate matrix effects. A post-column infusion experiment can help identify regions of ion suppression or enhancement.

  • Qualifier Ion Ratio: The ratio of the quantifier to qualifier ion should remain consistent across all standards and samples. This provides an additional layer of confirmation for the analyte's identity.

By adhering to this detailed protocol and the principles of analytical method validation, researchers can reliably characterize this compound, ensuring the quality and integrity of their downstream research and development activities.

References

Application Notes and Protocols for Utilizing 3-Pyridin-4-ylaniline in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-pyridin-4-ylaniline scaffold is a privileged heterocyclic motif in modern medicinal chemistry, serving as a versatile starting material for the synthesis of a diverse array of pharmacologically active compounds. Its inherent structural features, combining a reactive aniline moiety with a hydrogen-bond accepting pyridine ring, make it an ideal building block for targeting a range of biological macromolecules. This guide provides an in-depth exploration of the applications of this compound in drug discovery, with a primary focus on its role in the development of kinase inhibitors. We present detailed synthetic protocols, strategies for library generation, and robust methodologies for biological evaluation, intended to equip researchers in pharmaceutical and academic settings with the necessary tools to leverage this valuable scaffold in their therapeutic development programs.

Introduction: The Strategic Importance of the this compound Scaffold

The confluence of an aniline ring and a pyridine ring within a single molecule bestows upon this compound a unique combination of chemical and biological properties that are highly advantageous for drug design. The aniline functional group provides a readily modifiable handle for a variety of chemical transformations, including amide bond formation, sulfonylation, and N-alkylation, allowing for the systematic exploration of the chemical space around the core scaffold.

From a pharmacodynamic perspective, the pyridine nitrogen can act as a crucial hydrogen bond acceptor, a common interaction motif in the active sites of many enzymes, particularly protein kinases. This bi-aryl structure provides a rigid framework that can be strategically decorated with substituents to enhance potency, selectivity, and pharmacokinetic profiles. While much of the published research has focused on the closely related analog, 3-methyl-4-(pyridin-4-yl)aniline, a key intermediate in the synthesis of the Bcr-Abl inhibitor Nilotinib, the un-methylated parent scaffold offers a distinct starting point for novel chemical entities.[1][2][3]

The primary utility of this scaffold has been demonstrated in the field of oncology, particularly in the design of ATP-competitive kinase inhibitors.[1][4] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers. The this compound core can effectively mimic the hinge-binding interactions of the adenine portion of ATP, providing a solid anchor for inhibitor binding.

Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety profile of a starting material is paramount for its effective utilization in a research setting.

PropertyValueSource
CAS Number 40034-44-4Sigma-Aldrich
Molecular Formula C₁₁H₁₀N₂PubChem
Molecular Weight 170.21 g/mol PubChem
Appearance SolidSigma-Aldrich
Storage Room temperature, protect from lightLookChem

Safety Information:

Hazard Statement CodePrecautionary Statement CodeGHS Pictogram
H301, H319P264, P280, P301 + P310, P305 + P351 + P338GHS06 (Toxic)

Synthetic Pathways and Library Generation

The construction of the this compound core and its subsequent derivatization are central to its application in drug discovery. The Suzuki-Miyaura cross-coupling reaction is the most prevalent and efficient method for the synthesis of the bi-aryl scaffold.[3][5]

Core Synthesis via Suzuki-Miyaura Coupling

The general strategy involves the palladium-catalyzed cross-coupling of a substituted aniline derivative with a pyridine boronic acid, or vice-versa.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3-Bromoaniline 3-Bromoaniline Suzuki_Coupling Suzuki-Miyaura Coupling 3-Bromoaniline->Suzuki_Coupling Pyridin-4-ylboronic_acid Pyridin-4-ylboronic Acid Pyridin-4-ylboronic_acid->Suzuki_Coupling Pd_catalyst Pd(OAc)₂/Ligand Pd_catalyst->Suzuki_Coupling Base Base (e.g., K₂CO₃) Base->Suzuki_Coupling Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Suzuki_Coupling This compound This compound Suzuki_Coupling->this compound

Caption: Generalized Suzuki-Miyaura coupling scheme for the synthesis of this compound.

Protocol 1: Synthesis of this compound

  • Reaction Setup: To a flame-dried round-bottom flask, add 3-bromoaniline (1.0 eq), pyridin-4-ylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.05 eq) and a suitable phosphine ligand (e.g., triphenylphosphine, 0.1 eq).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Degassing: Bubble nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen.

  • Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield this compound.

Derivatization Strategies for Library Synthesis

The aniline moiety of this compound is the primary site for derivatization to generate a library of analogs for structure-activity relationship (SAR) studies.

G cluster_reactions Derivatization Reactions cluster_products Derivative Library Start This compound Amide_Coupling Amide Coupling (R-COCl or R-COOH) Start->Amide_Coupling Sulfonylation Sulfonylation (R-SO₂Cl) Start->Sulfonylation Reductive_Amination Reductive Amination (Aldehyde/Ketone, NaBH(OAc)₃) Start->Reductive_Amination Urea_Formation Urea Formation (Isocyanate) Start->Urea_Formation Amide_Analog Amide Analogs Amide_Coupling->Amide_Analog Sulfonamide_Analog Sulfonamide Analogs Sulfonylation->Sulfonamide_Analog N-Alkyl_Analog N-Alkyl/Aryl Analogs Reductive_Amination->N-Alkyl_Analog Urea_Analog Urea Analogs Urea_Formation->Urea_Analog

Caption: Key derivatization reactions for generating a library of this compound analogs.

Protocol 2: General Procedure for Amide Coupling

  • Reactant Preparation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5 eq).

  • Acylating Agent Addition: Slowly add the desired acyl chloride (1.1 eq) or a pre-activated carboxylic acid (using coupling agents like HATU or EDC/HOBt) to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry, concentrate, and purify the crude product by column chromatography or preparative HPLC.

Biological Evaluation: Screening Funnel and Protocols

A systematic approach to biological evaluation is critical for identifying promising lead compounds. A typical screening funnel for derivatives of this compound, particularly for kinase inhibitor discovery, is outlined below.

G Start Library of this compound Derivatives Primary_Screen Primary Screen: In Vitro Kinase Assay (Single Concentration) Start->Primary_Screen Dose_Response Dose-Response: IC₅₀ Determination Primary_Screen->Dose_Response Active Hits Selectivity_Panel Selectivity Profiling: Kinase Panel Screening Dose_Response->Selectivity_Panel Cell_Based_Assay Cell-Based Assay: Anti-proliferative Activity (e.g., MTT) Selectivity_Panel->Cell_Based_Assay Potent & Selective Hits Mechanism_of_Action Mechanism of Action: Target Engagement, Cell Cycle Analysis, Apoptosis Cell_Based_Assay->Mechanism_of_Action Cell-Active Hits Lead_Candidate Lead Candidate Mechanism_of_Action->Lead_Candidate

Caption: A representative screening funnel for the evaluation of this compound derivatives as kinase inhibitors.

In Vitro Kinase Inhibition Assay

Protocol 3: ADP-Glo™ Kinase Assay (Promega)

This protocol provides a general framework for determining the in vitro potency of compounds against a target kinase.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the recombinant kinase and its specific substrate.

  • Compound Addition: Add the serially diluted test compounds to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Anti-proliferative Assay

Protocol 4: MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the effect of compounds on cancer cell proliferation.

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically in DMSO, with a final DMSO concentration below 0.5%) and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add DMSO to solubilize the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) and Bioisosteric Replacement

Systematic modification of the this compound scaffold is essential for optimizing its biological activity. The nature of the substituent on the aniline nitrogen can significantly impact potency and selectivity. For instance, in the context of kinase inhibition, bulky, hydrophobic groups may target the solvent-exposed region of the ATP-binding pocket, while smaller, polar groups could interact with the ribose-binding pocket.

Furthermore, bioisosteric replacement of the aniline ring can be a valuable strategy to mitigate potential metabolic liabilities associated with anilines, such as the formation of reactive metabolites. Saturated carbocycles or other heterocyclic rings can be explored as substitutes to improve the overall drug-like properties of the lead compounds.

Conclusion

This compound represents a high-value starting material for drug discovery, particularly in the development of kinase inhibitors. Its synthetic tractability, coupled with the favorable pharmacophoric features of the pyridinylaniline core, provides a robust platform for the generation of extensive compound libraries. The protocols and strategies outlined in this guide offer a comprehensive framework for researchers to effectively utilize this scaffold in their quest for novel therapeutics. Continued exploration of the chemical space around this privileged structure is anticipated to yield next-generation drug candidates with enhanced efficacy and safety profiles.

References

Application Notes and Protocols: A High-Throughput Screening Cascade for the Identification of Novel Kinase Inhibitors from a 3-Pyridin-4-ylaniline Derivative Library

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 3-Pyridin-4-ylaniline Scaffold in Kinase Inhibitor Discovery

The this compound core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the pursuit of novel protein kinase inhibitors.[1][2] Protein kinases, constituting one of the largest enzyme families in the human genome, are pivotal regulators of cellular signaling pathways.[3][4] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[4]

The value of the this compound scaffold lies in its intrinsic ability to interact with the ATP-binding site of kinases. The pyridine nitrogen can act as a crucial hydrogen bond acceptor, anchoring the molecule to the hinge region of the kinase, a common interaction for many known kinase inhibitors.[2] The aniline portion of the molecule provides a versatile point for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic properties.[5]

This document provides a comprehensive, field-proven experimental design for the screening of a library of this compound derivatives to identify and validate novel kinase inhibitors. The proposed workflow is a multi-stage cascade designed to efficiently identify potent and selective compounds with favorable drug-like properties, employing a "fail early, fail cheap" strategy to mitigate late-stage attrition in the drug discovery process.[6][7]

Overall Screening Strategy: A Tiered Approach to Hit Identification and Validation

The screening cascade is designed as a funnel, starting with a broad primary screen to identify initial "hits" from a large compound library. These hits are then subjected to a series of increasingly rigorous secondary and tertiary assays to confirm their activity, determine their mechanism of action, and assess their potential for further development.

Screening_Cascade cluster_0 Primary Screening (High-Throughput) cluster_1 Hit Confirmation & Dose Response cluster_2 Secondary Assays (Mechanism & Selectivity) cluster_3 Tertiary Assays (Cellular & Early ADME/Tox) Primary_HTS Biochemical Kinase Assay (e.g., ADP-Glo) Single High Concentration (e.g., 10 µM) Hit_Confirmation Re-test Primary Assay Fresh Compound Stock Primary_HTS->Hit_Confirmation Initial Hits Dose_Response IC50 Determination 10-point Dose-Response Curve Hit_Confirmation->Dose_Response Confirmed Hits Mechanism Orthogonal Biochemical Assay (e.g., TR-FRET) Dose_Response->Mechanism Potent Hits Selectivity Kinase Panel Screening (e.g., KinomeScan) Mechanism->Selectivity Validated Mechanism Cell_Based Cellular Target Engagement (e.g., NanoBRET) Cell Proliferation/Viability Assay (e.g., MTT) Selectivity->Cell_Based Selective Hits ADME_Tox Early ADME/Tox Profiling (Metabolic Stability, Cytotoxicity, etc.) Cell_Based->ADME_Tox Cell-Active Hits Lead_Candidate Lead Candidate Selection ADME_Tox->Lead_Candidate Hits with Favorable Profiles

Figure 1: A tiered screening cascade for identifying kinase inhibitors.

Part 1: Primary High-Throughput Screening (HTS)

The initial step is a robust and cost-effective high-throughput biochemical assay to screen the entire this compound derivative library against the kinase of interest.[3][4]

Recommended Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. It is a universal assay suitable for virtually any kinase and is less susceptible to interference from colored or fluorescent compounds compared to other methods.[2][8]

Principle: The assay is performed in two steps. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. The light output is proportional to the ADP concentration and, therefore, the kinase activity.

Protocol 1: Primary HTS with ADP-Glo™
  • Compound Plating: Prepare 384-well assay plates with the this compound derivative library at a final concentration of 10 µM. Include appropriate controls:

    • Negative Control: DMSO vehicle (0% inhibition).

    • Positive Control: A known inhibitor of the target kinase (100% inhibition).

  • Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plates at 30°C for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Hits are typically defined as compounds exhibiting inhibition greater than three standard deviations from the mean of the negative controls.

Part 2: Hit Confirmation and Dose-Response Studies

The initial hits from the primary screen must be confirmed to eliminate false positives.

Protocol 2: Hit Confirmation
  • Re-synthesis/Re-sourcing: Obtain fresh, confirmed samples of the hit compounds.

  • Re-test: Re-test the compounds in the primary ADP-Glo™ assay at the same single concentration (10 µM) in triplicate.

Protocol 3: IC₅₀ Determination

For confirmed hits, determine the half-maximal inhibitory concentration (IC₅₀) to quantify their potency.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of each confirmed hit compound, starting from a high concentration (e.g., 100 µM).

  • Assay Performance: Perform the ADP-Glo™ assay with the serially diluted compounds.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Parameter Description Example Value
IC₅₀ Concentration of inhibitor required for 50% inhibition of kinase activity.150 nM
Hill Slope A measure of the steepness of the dose-response curve.1.2
Goodness of fit of the curve to the data.> 0.98

Table 1: Key parameters from dose-response analysis.

Part 3: Secondary Assays for Mechanism Validation and Selectivity Profiling

Secondary assays are crucial to ensure that the observed activity is due to direct inhibition of the target kinase and to assess the compound's selectivity.

Orthogonal Biochemical Assay

To rule out assay-specific artifacts, it is essential to confirm the activity of the hits in an orthogonal biochemical assay that utilizes a different detection technology.[9]

Recommended Assay: LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved Förster resonance energy transfer (TR-FRET) assay that directly measures the binding of the test compound to the kinase. It is a powerful tool for confirming direct target engagement.[9]

Protocol 4: LanthaScreen™ Kinase Binding Assay
  • Reagent Preparation: Prepare a mixture of the target kinase tagged with a terbium (Tb)-labeled antibody and a fluorescent tracer that binds to the kinase's ATP pocket.

  • Compound Addition: Add the hit compounds at various concentrations to a 384-well plate.

  • Reaction and Incubation: Add the kinase/tracer mixture to the wells and incubate at room temperature for 60 minutes.

  • Data Acquisition: Read the TR-FRET signal on a compatible plate reader.

  • Data Analysis: A decrease in the FRET signal indicates displacement of the tracer by the compound, confirming direct binding to the kinase. Calculate the IC₅₀ from the dose-response curve.

Kinase Selectivity Profiling

Broad-spectrum kinase inhibitors can lead to off-target toxicities. Therefore, assessing the selectivity of the hit compounds is a critical step.

Recommended Approach: KinomeScan™ Profiling

This is a competition binding assay platform that quantitatively measures the interactions of a compound against a large panel of kinases (e.g., >400).[10]

Procedure: The hit compound is tested at a fixed concentration against the kinase panel. The results are reported as the percent of the kinase that remains bound to the solid support, with lower numbers indicating stronger binding of the test compound.

Part 4: Tertiary Assays in a Cellular Context and Early ADME/Tox

The most promising compounds should be advanced to cell-based assays to confirm their activity in a more physiologically relevant environment.[11][12][13] Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties is also crucial.[6][7]

Cellular Target Engagement

Recommended Assay: NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures the binding of a compound to its target kinase within living cells, providing definitive evidence of target engagement in a physiological context.[11]

Protocol 5: NanoBRET™ Target Engagement Assay
  • Cell Preparation: Use a cell line that has been engineered to express the target kinase as a NanoLuc® luciferase fusion protein.

  • Compound Treatment: Treat the cells with varying concentrations of the hit compound.

  • Tracer Addition: Add the cell-permeable fluorescent NanoBRET™ tracer.

  • Incubation: Incubate at 37°C in a CO₂ incubator.

  • Data Acquisition: Measure both the donor (NanoLuc®) and acceptor (tracer) signals.

  • Data Analysis: The BRET ratio is calculated, and a decrease in this ratio with increasing compound concentration indicates competitive binding.

Cellular Phenotypic Assays

Recommended Assay: MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[2][14] It is used to determine the effect of the inhibitor on cancer cell lines where the target kinase is known to be a driver of proliferation.

Protocol 6: MTT Cell Proliferation Assay
  • Cell Seeding: Seed a relevant cancer cell line in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the hit compound for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition).

Signaling_Pathway cluster_pathway Simplified Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Target_Kinase Target Kinase (e.g., a Ser/Thr Kinase) Receptor->Target_Kinase Activates Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Phosphorylates Proliferation Cell Proliferation Downstream_Effector->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->Target_Kinase Inhibits

Figure 2: Simplified kinase signaling pathway and the point of intervention.

Early ADME/Tox Profiling

A panel of in vitro assays should be conducted to assess the drug-like properties of the most promising compounds.[6][7]

Assay Purpose Methodology
Metabolic Stability To assess the compound's stability in the presence of metabolic enzymes.Incubation with liver microsomes and measuring compound depletion over time via LC-MS/MS.
Aqueous Solubility To determine the solubility of the compound in physiological buffers.Turbidimetric or nephelometric methods.
Cell Permeability To assess the ability of the compound to cross cell membranes.Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assay.
Cytotoxicity To evaluate the general toxicity of the compound to healthy cells.MTT or LDH release assay in a non-cancerous cell line.
CYP450 Inhibition To identify potential for drug-drug interactions.Fluorometric or luminescent assays for major CYP450 isoforms.

Table 2: Recommended panel of early ADME/Tox assays.

Conclusion

The experimental design outlined in this document provides a robust and efficient framework for the screening of this compound derivative libraries to identify novel kinase inhibitors. By employing a tiered screening cascade that progresses from high-throughput biochemical assays to more complex cell-based and ADME/Tox profiling, researchers can effectively identify and validate promising lead candidates for further preclinical and clinical development. This systematic approach, grounded in established methodologies, ensures a high degree of scientific rigor and increases the probability of success in the challenging field of drug discovery.

References

Application Notes and Protocols for Cell-Based Assays Using 3-Pyridin-4-ylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Investigating the Cellular Impact of 3-Pyridin-4-ylaniline, a Putative Kinase Inhibitor

The 4-(pyridin-4-yl)aniline chemical scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with the ATP-binding site of various protein kinases.[1] These enzymes are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer. This compound, a member of this structural class, presents a valuable tool for researchers exploring kinase-driven signaling pathways. While its precise molecular target is not yet fully elucidated, its structural similarity to known inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK) suggests a potential role in modulating the actin cytoskeleton.[2]

The Rho/ROCK signaling pathway is a central regulator of cellular architecture and motility.[3][4] The serine/threonine kinases ROCK1 and ROCK2, primary effectors of the small GTPase RhoA, phosphorylate multiple downstream substrates to control actomyosin contractility, stress fiber formation, and cell migration.[5] A key substrate, Myosin Phosphatase Target Subunit 1 (MYPT1), is inactivated upon phosphorylation by ROCK, leading to an increase in myosin light chain (MLC) phosphorylation and subsequent cell contraction.[3][5] Therefore, inhibitors of the ROCK pathway are powerful tools for dissecting these fundamental cellular processes and hold therapeutic potential.

These application notes provide a comprehensive guide for researchers and drug development professionals to investigate the cellular effects of this compound. The protocols herein are designed to be self-validating, starting with a broad assessment of cellular viability and progressively focusing on a specific, high-value signaling pathway (ROCK) and its functional consequences. We will detail methodologies for assessing cell proliferation, quantifying the inhibition of a key ROCK substrate, and observing the resulting phenotypic changes in cell migration and cytoskeletal organization.

I. Foundational Analysis: Assessing General Cellular Viability and Proliferation

Before investigating specific mechanistic pathways, it is crucial to determine the compound's impact on overall cell health and growth. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. This assay allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key parameter for defining the compound's potency.

Protocol 1: Cell Proliferation Assessment via MTT Assay

This protocol outlines a method to evaluate the anti-proliferative effects of this compound on a selected cancer cell line (e.g., A549, HCT116).[1]

Underlying Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of choice (e.g., A549 lung carcinoma, HCT116 colon carcinoma)

  • Complete cell culture medium (e.g., RPMI-1640 or McCoy's 5A with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well clear flat-bottom tissue culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout start Seed cells in 96-well plate adhere Allow cells to adhere overnight start->adhere add_compound Add compound dilutions to cells adhere->add_compound prep_compound Prepare serial dilutions of this compound incubate Incubate for 72 hours add_compound->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate

Caption: Workflow for the MTT cell proliferation assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and allow them to attach overnight in a CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold dilutions in complete culture medium to achieve final concentrations ranging from, for example, 100 µM down to 0.1 µM. Remember to include a vehicle control (DMSO at the same final concentration as the highest compound dilution).

  • Cell Treatment: Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[6]

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.

ParameterDescription
Cell Line e.g., A549, HCT116
Seeding Density 5,000 cells/well
Compound Conc. 0.1 µM - 100 µM (example range)
Incubation Time 72 hours
Readout Absorbance at 570 nm

II. Mechanistic Insight: Quantifying ROCK Pathway Inhibition

To directly test the hypothesis that this compound inhibits the ROCK signaling pathway, a quantitative cell-based assay measuring the phosphorylation of a key ROCK substrate is essential. An in-cell Enzyme-Linked Immunosorbent Assay (ELISA) provides a high-throughput and quantitative method to measure the phosphorylation status of MYPT1 at a specific site (e.g., Threonine 853), which is a direct target of ROCK.[7][8]

Protocol 2: In-Cell ELISA for Phospho-MYPT1 (Thr853)

This protocol provides a method to quantify the inhibition of ROCK kinase activity in intact cells by measuring the level of phosphorylated MYPT1.[7]

Underlying Principle: This assay utilizes two primary antibodies: one that captures the total MYPT1 protein and another that specifically detects MYPT1 phosphorylated at a ROCK-specific site. The amount of phosphorylated protein is then quantified using a secondary antibody conjugated to an enzyme (like HRP) that generates a colorimetric or chemiluminescent signal.

Materials:

  • Cell line known to have active Rho/ROCK signaling (e.g., Panc-1 pancreatic cancer cells)

  • Complete cell culture medium

  • This compound and a known ROCK inhibitor as a positive control (e.g., Y-27632)

  • 96-well clear flat-bottom tissue culture plates

  • Phosphate-Buffered Saline (PBS)

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Quenching solution (e.g., 1% H₂O₂ in PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against phospho-MYPT1 (Thr853)

  • Primary antibody against total MYPT1 (for normalization)

  • HRP-conjugated secondary antibody

  • TMB or other suitable HRP substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Experimental Workflow:

ELISA_Workflow seed Seed and grow cells in 96-well plate treat Treat cells with this compound and controls seed->treat fix Fix cells with paraformaldehyde treat->fix quench Quench endogenous peroxidases fix->quench block Block non-specific binding sites quench->block p_mypt1_ab Incubate with anti-p-MYPT1 antibody block->p_mypt1_ab total_mypt1_ab Incubate with anti-total MYPT1 antibody (separate wells) block->total_mypt1_ab secondary_ab Incubate with HRP-conjugated secondary antibody p_mypt1_ab->secondary_ab total_mypt1_ab->secondary_ab develop Add TMB substrate and develop color secondary_ab->develop stop Add stop solution develop->stop read Read absorbance at 450 nm stop->read

Caption: In-cell ELISA workflow for phospho-MYPT1.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed Panc-1 cells in a 96-well plate and grow to ~80-90% confluency. Treat cells with various concentrations of this compound and a positive control (e.g., 10 µM Y-27632) for 1-2 hours.

  • Cell Fixation: Aspirate the medium, wash once with PBS, and fix the cells by adding 100 µL of 4% paraformaldehyde for 20 minutes at room temperature.

  • Quenching and Permeabilization: Wash the wells three times with PBS. Add 100 µL of quenching solution and incubate for 20 minutes at room temperature to block endogenous peroxidase activity and permeabilize the cells.

  • Blocking: Wash three times with TBST. Add 150 µL of blocking buffer to each well and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation: Aspirate the blocking buffer. Add 50 µL of diluted primary antibody (anti-p-MYPT1 or anti-total MYPT1) to the appropriate wells and incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the wells three times with TBST. Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Signal Development: Wash the wells five times with TBST. Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (5-15 minutes).

  • Stopping the Reaction: Add 100 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm.

  • Data Analysis: Normalize the p-MYPT1 signal to the total MYPT1 signal for each condition. Calculate the percent inhibition of MYPT1 phosphorylation relative to the vehicle control.

ParameterDescription
Cell Line Panc-1 or similar
Key Reagent Anti-phospho-MYPT1 (Thr853) antibody
Positive Control Y-27632 (10 µM)
Incubation Time 1-2 hours
Readout Absorbance at 450 nm

III. Functional Validation: Assessing Impact on Cell Migration and Cytoskeleton

Inhibition of the ROCK pathway is expected to result in significant changes to the actin cytoskeleton, leading to reduced cell contractility and motility.[4][9] A wound healing or "scratch" assay is a straightforward and effective method to assess the compound's effect on collective cell migration. This can be complemented by immunofluorescence staining of F-actin to directly visualize changes in stress fiber formation.

Protocol 3: Wound Healing (Scratch) Assay

Underlying Principle: This assay measures the rate at which a confluent monolayer of cells closes a mechanically created "wound." A reduction in the rate of wound closure in the presence of the compound indicates an inhibitory effect on cell migration.

Materials:

  • Cell line of choice (e.g., HeLa, MDA-MB-231)

  • Complete cell culture medium

  • This compound

  • Sterile 200 µL pipette tip or a dedicated scratch assay tool

  • Imaging system (microscope with a camera)

  • Image analysis software (e.g., ImageJ)

Experimental Workflow:

Wound_Healing_Workflow seed Seed cells to form a confluent monolayer scratch Create a 'wound' with a pipette tip seed->scratch wash Wash to remove debris scratch->wash treat Add medium with this compound wash->treat image_t0 Image the wound at T=0 treat->image_t0 incubate Incubate for 24-48 hours image_t0->incubate image_t_final Image the wound at T=final incubate->image_t_final analyze Analyze wound closure image_t_final->analyze

Caption: Workflow for the wound healing (scratch) assay.

Step-by-Step Methodology:

  • Create Monolayer: Seed cells in a 6-well or 12-well plate and allow them to grow to 100% confluency.

  • Create Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the monolayer.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with fresh medium containing the desired concentration of this compound (use a non-cytotoxic concentration determined from the MTT assay) or vehicle control.

  • Initial Imaging (T=0): Immediately capture images of the scratch at defined locations.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Final Imaging: After a set time (e.g., 24 or 48 hours), capture images of the same locations as in step 4.

  • Data Analysis: Using image analysis software, measure the area of the wound at T=0 and the final time point. Calculate the percentage of wound closure for each condition. Compare the closure rate of treated cells to the vehicle control.

ParameterDescription
Cell State Confluent monolayer
Key Action Mechanical scratch
Treatment Non-cytotoxic concentration of compound
Readout Rate of wound closure (image analysis)
Protocol 4 (Optional): F-Actin Staining for Cytoskeletal Visualization

To directly observe the effects on the actin cytoskeleton, cells can be stained with fluorescently-labeled phalloidin, which binds specifically to F-actin. A reduction in prominent stress fibers is a classic hallmark of ROCK inhibition.

Brief Methodology:

  • Grow cells on glass coverslips.

  • Treat with this compound for 1-4 hours.

  • Fix, permeabilize, and stain with a fluorescent phalloidin conjugate (e.g., Phalloidin-iFluor 488).

  • Counterstain nuclei with DAPI.

  • Mount coverslips and visualize using a fluorescence microscope.

  • Compare the organization of actin stress fibers in treated versus control cells.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for characterizing the cellular activity of this compound. By systematically assessing its impact on cell viability, quantifying its inhibitory effect on the ROCK signaling pathway, and observing the functional consequences on cell migration and cytoskeletal structure, researchers can build a comprehensive profile of this compound's biological function. These assays are designed to be adaptable for high-throughput screening and can serve as a foundation for more advanced studies, including in vivo efficacy models and detailed structure-activity relationship (SAR) analyses.

References

Application Note: Computational Modeling of 3-Pyridin-4-ylaniline Docking with Protein Kinases

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(pyridin-4-yl)aniline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for the development of potent protein kinase inhibitors.[1][2] Protein kinases are a large family of enzymes that play critical roles in cellular signal transduction; their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] This makes them one of the most important classes of drug targets.[5] Computational modeling, specifically molecular docking, provides an indispensable tool for predicting the binding modes and affinities of small molecules like 3-Pyridin-4-ylaniline to their protein targets, thereby accelerating the drug discovery process.[6][7] This guide offers a detailed, experience-driven protocol for performing molecular docking of this compound with a representative protein kinase using AutoDock Vina, a widely used and validated open-source docking engine. We will cover system preparation, the docking workflow, results interpretation, and advanced post-docking considerations, emphasizing the rationale behind each step to ensure a robust and reproducible study.

Theoretical Framework: The Art of Predicting Interaction

Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecule (receptor) to predict the preferred binding orientation and affinity.[7] The process involves two main stages: sampling the conformational space of the ligand within the receptor's binding site and "scoring" each conformation to estimate its binding strength, typically reported as a binding affinity in kcal/mol.[8]

For protein kinase inhibitors, the primary target is the ATP-binding pocket. A critical interaction for many Type I inhibitors is the formation of hydrogen bonds with the "hinge region," a conserved stretch of amino acids that connects the N- and C-lobes of the kinase domain.[2][9] The pyridine nitrogen of the this compound scaffold is exceptionally well-suited to act as a hydrogen bond acceptor with the backbone amides of this hinge region, anchoring the inhibitor in the active site.[1]

This protocol is designed to be self-validating. By first redocking a known, co-crystallized ligand into its receptor, we can establish the reliability of our docking parameters. A low Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose gives us confidence in the subsequent docking of our compound of interest.[10]

G cluster_dock Part 2: Docking Workflow cluster_analysis Part 3: Analysis & Interpretation PDB Select Target PDB (e.g., PLK1 - 4J53) PrepProt Prepare Protein: - Remove Water/Heteroatoms - Add Polar Hydrogens - Assign Charges (PDBQT) PDB->PrepProt Grid Define Binding Site (Grid Box Generation) PrepProt->Grid Ligand Prepare Ligand: - this compound (3D) - Assign Charges - Define Rotatable Bonds (PDBQT) Docking Run Docking Simulation (AutoDock Vina) Ligand->Docking Validation Protocol Validation: Redock Co-crystallized Ligand Grid->Validation Validation->Docking Validate Parameters Analysis Analyze Results: - Binding Affinity (kcal/mol) - Interaction Analysis (H-bonds) - Pose Visualization Docking->Analysis MD Advanced Analysis (Optional): - MD Simulation - MM/PBSA Calculation Analysis->MD

Figure 1: A comprehensive workflow for the computational docking of this compound with a target protein kinase.

Part I: System Preparation Protocol

Garbage in, garbage out. This axiom is paramount in computational modeling. The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures.

Protocol 2.1: Target Protein Selection and Preparation

The choice of protein structure is critical. An ideal structure is of high resolution (< 2.5 Å), co-crystallized with a ligand similar to our compound of interest, and from the organism of relevance (e.g., Homo sapiens). For this guide, we will use Polo-like kinase 1 (PLK1) , a well-studied cancer target, using the PDB ID 4J53 , which is complexed with the inhibitor TAK-960.[11]

Methodology:

  • Download Structure: Navigate to the RCSB Protein Data Bank and download the structure 4J53 in PDB format.

  • Isolate Protein: Open the PDB file in a molecular viewer (e.g., PyMOL, UCSF Chimera). Remove all non-essential components:

    • Delete all water molecules.

    • Delete the co-crystallized ligand (1J4) and any other heteroatoms. Save this protein-only structure as 4j53_protein.pdb.

    • Rationale: Water molecules are often not conserved and can interfere with ligand docking. The existing ligand must be removed to make the binding site available.

  • Prepare for Docking (using AutoDock Tools):

    • Launch AutoDock Tools (ADT).

    • Go to File > Read Molecule and open 4j53_protein.pdb.

    • Go to Edit > Hydrogens > Add. Select Polar only and click OK.

    • Rationale: Hydrogen atoms are typically absent in PDB files but are essential for calculating interactions, especially hydrogen bonds.[12] Adding only polar hydrogens is a standard practice to reduce computational complexity while retaining key interaction points.

    • Go to Grid > Macromolecule > Choose. Select 4j53_protein and click Select Molecule. A dialog will appear to save the file. Save it as 4j53_protein.pdbqt. This format includes partial charges and atom types required by AutoDock Vina.

Protocol 2.2: Ligand Preparation

The ligand, this compound, must be converted into a 3D structure and prepared in the PDBQT format.

Methodology:

  • Obtain Ligand Structure:

    • The 2D structure can be drawn in software like ChemDraw or Marvin Sketch.

    • Alternatively, obtain the structure from a database like PubChem or Sigma-Aldrich (CAS 40034-44-4).[13]

    • Save the structure in a 3D format, such as SDF or MOL2. For this protocol, we will assume you have 3p4a.sdf.

  • Prepare for Docking (using AutoDock Tools):

    • In ADT, go to Ligand > Input > Open and select 3p4a.sdf.

    • Go to Ligand > Torsion Tree > Detect Root. This automatically defines the rotatable bonds.

    • Go to Ligand > Output > Save as PDBQT and save the file as 3p4a.pdbqt.

Part II: The Molecular Docking Workflow

With the protein and ligand prepared, we can proceed to the docking simulation. A crucial preliminary step is defining the search space.

Protocol 3.1: Defining the Binding Site (Grid Generation)

The docking algorithm needs to know where to search for a binding pose. We define a 3D "grid box" centered on the active site. The most reliable way to position this box is to use the coordinates of the original co-crystallized ligand.

Methodology:

  • Load Prepared Protein: In a new ADT session, open the prepared 4j53_protein.pdbqt.

  • Load Original Ligand for Reference: Open the original, unmodified 4J53.pdb file. Select and show only the ligand (1J4).

  • Position Grid Box:

    • Go to Grid > Grid Box....

    • A box will appear. Adjust the Center Grid Box coordinates (x, y, z) until the box is centered on the reference ligand. For 4J53, the center is approximately x: 39.5, y: 79.5, z: 24.0 .

    • Adjust the Number of points in each dimension to ensure the box is large enough to accommodate the ligand with some flexibility. A size of 22 x 22 x 22 Å is a good starting point.

    • Rationale: The grid box must be large enough to allow the ligand to rotate freely but small enough to focus the search, saving computational time and improving accuracy.

  • Save Configuration: Note down the center and size coordinates. We will use these in a configuration file. Create a text file named conf.txt with the following content:

Protocol 3.2: Protocol Validation via Redocking

To ensure our chosen parameters are valid, we will first dock the original ligand (TAK-960, chain 1J4) back into the receptor.

Methodology:

  • Prepare TAK-960: Using the same method as Protocol 2.2, prepare the TAK-960 ligand from the original PDB file and save it as tak960.pdbqt.

  • Modify conf.txt: Change the ligand and out lines to:

  • Run Vina: Execute AutoDock Vina from the command line: vina --config conf.txt --log tak960_redock.log

  • Calculate RMSD: Open the original 4J53.pdb and the top-ranked pose from tak960_redock_results.pdbqt in PyMOL or Chimera. Align the protein structures and then calculate the RMSD of the heavy atoms between the crystallographic ligand and the redocked pose.

    • Trustworthiness Check: An RMSD value < 2.0 Å is generally considered a successful validation, indicating the docking protocol can accurately reproduce the experimental binding mode.[10]

Protocol 3.3: Docking this compound

Once the protocol is validated, we can proceed with docking our compound of interest.

Methodology:

  • Revert conf.txt: Change the configuration file back to the settings from step 3.1.

  • Run Vina: Execute the docking run from the command line: vina --config conf.txt --log 3p4a_docking.log

    • Expertise Note: The --exhaustiveness parameter controls the thoroughness of the search. The default is 8. For challenging systems or final calculations, increasing this to 16 or 32 can yield more consistent results at the cost of longer computation time.[14]

Part III: Results Analysis and Interpretation

The output file (3p4a_docking_results.pdbqt) contains multiple predicted binding poses, ranked by their calculated binding affinity.

Quantitative Data Analysis

The primary quantitative outputs are the binding affinity (scoring function) and, for validation, the RMSD.

MetricDescriptionSuccessful ValidationExample Result (this compound)
Binding Affinity Estimated free energy of binding (kcal/mol). More negative values indicate stronger binding.N/A-7.8 kcal/mol (Pose 1)
RMSD (Validation) Root Mean Square Deviation between redocked and crystal pose of the reference ligand.< 2.0 Å 1.15 Å
Qualitative Interaction Analysis

Visual inspection is crucial for understanding why a ligand binds.

Methodology:

  • Visualize Complex: Load the protein (4j53_protein.pdbqt) and the docking results (3p4a_docking_results.pdbqt) into a molecular viewer like PyMOL.

  • Identify Key Interactions: Focus on the top-ranked pose. Look for:

    • Hinge Region Hydrogen Bonds: The pyridine nitrogen of this compound should form a hydrogen bond with the backbone NH of a hinge residue (e.g., Cys133 in PLK1).

    • Hydrophobic Interactions: The aniline and pyridine rings should occupy hydrophobic pockets within the active site.

    • Other Polar Contacts: The aniline -NH2 group may form additional hydrogen bonds.

G cluster_kinase Kinase ATP Binding Site cluster_ligand This compound Hinge Hinge Region (e.g., Cys133) HydrophobicPocket Hydrophobic Pocket DFG DFG Motif PyridineN Pyridine N PyridineN->Hinge H-Bond (Key Interaction) AnilineRing Aniline Ring AnilineRing->HydrophobicPocket Hydrophobic Interaction AnilineNH2 Aniline NH2 AnilineNH2->DFG Potential H-Bond

Figure 2: Key molecular interactions between this compound and a typical protein kinase active site.

Advanced Applications: Beyond Docking

While powerful, molecular docking is a simplified representation of a dynamic biological system. For higher-confidence predictions, docking should be followed by more rigorous computational methods.

  • Molecular Dynamics (MD) Simulation: MD simulations model the movement of every atom in the protein-ligand complex over time (nanoseconds to microseconds), providing insights into the stability of the predicted binding pose and the role of water molecules.[15][16][17] GROMACS and AMBER are common software packages for this purpose.[17]

  • Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD simulation trajectories to provide a more accurate estimate of binding affinity than docking scores alone.[18][19]

Conclusion

This application note provides a comprehensive and validated protocol for the computational docking of this compound, a privileged scaffold, with protein kinases. By adhering to rigorous system preparation, performing protocol validation, and carefully analyzing both quantitative and qualitative results, researchers can confidently predict binding modes and prioritize compounds for further development. Molecular docking, when used correctly, is a powerful hypothesis-generating tool that significantly enhances the efficiency of modern, structure-based drug design.[3]

References

Application Notes and Protocols for the Derivatization of the Aniline Group of 3-Pyridin-4-ylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the chemical modification of the aniline nitrogen in 3-pyridin-4-ylaniline. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its prevalence in kinase inhibitors and other pharmacologically active agents. This document furnishes detailed, field-proven protocols for several key derivatization strategies, including N-acylation, N-sulfonylation, N-alkylation (via reductive amination), and urea formation. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles, causality behind experimental choices, and guidance for reaction monitoring and product purification. The aim is to equip researchers with a robust and versatile toolkit for structure-activity relationship (SAR) studies centered on the this compound core.

Introduction: The Strategic Importance of the this compound Scaffold

The this compound framework represents a privileged scaffold in modern drug discovery. The pyridine ring can serve as a critical hydrogen bond acceptor, often interacting with the hinge region of kinase ATP-binding sites, while the aniline moiety provides a versatile synthetic handle for introducing a wide range of substituents. These modifications allow for the fine-tuning of a compound's potency, selectivity, solubility, and pharmacokinetic profile. Derivatization of the exocyclic aniline nitrogen is a cornerstone of SAR exploration for this class of compounds, enabling the modulation of electronic properties and the introduction of diverse functional groups that can probe interactions with the target protein.

This guide moves beyond simple procedural lists to provide a deeper understanding of why specific reagents and conditions are chosen, ensuring that the described protocols are not just recipes, but self-validating systems for reproducible and successful synthesis.

General Considerations and Safety

Aniline and its derivatives are classified as toxic and should be handled with appropriate care.[1]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[2]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

  • Atmosphere: Many of the described reactions benefit from being conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of reagents and intermediates and to exclude moisture, which can hydrolyze reactive species.[3]

Derivatization Strategies and Protocols

The following sections detail robust protocols for the most common and impactful derivatizations of the this compound amino group. The choice of strategy will depend on the specific goals of the SAR study.

N-Acylation: Synthesis of Amides

N-acylation is a fundamental transformation that introduces an amide linkage. This modification can alter the electronic nature of the aniline nitrogen, introduce new hydrogen bonding capabilities, and provide a linker for further functionalization. The resulting amides are generally stable and are a common feature in many drug molecules.

Causality of Experimental Choices: The reaction of an aniline with an acylating agent like acetic anhydride or an acyl chloride generates an acid byproduct (acetic acid or HCl, respectively). A base, such as pyridine or triethylamine, is essential to neutralize this acid, preventing the protonation of the starting aniline (which would render it non-nucleophilic) and driving the reaction to completion.[3][4] Pyridine can also act as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate.[5]

Protocol 1: Synthesis of N-(3-(pyridin-4-yl)phenyl)acetamide

This protocol describes the acetylation of this compound using acetic anhydride.

  • Materials:

    • This compound (1.0 eq)

    • Anhydrous Pyridine (as solvent and base)

    • Acetic Anhydride (1.2 eq)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Ethyl acetate

    • Hexanes

  • Step-by-Step Procedure:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine (approx. 0.2 M concentration).

    • Cool the stirred solution to 0 °C using an ice-water bath.

    • Slowly add acetic anhydride (1.2 eq) dropwise to the cooled solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 5-10% methanol in DCM or 50% ethyl acetate in hexanes). The product should have a higher Rf than the starting aniline.

    • Upon completion, remove the pyridine under reduced pressure using a rotary evaporator. Co-evaporate with toluene (2x) to ensure complete removal.

    • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization (e.g., from ethyl acetate/hexanes) to yield the pure N-(3-(pyridin-4-yl)phenyl)acetamide.[6]

Data Presentation: Acylation Reaction Parameters

ParameterValue/ConditionRationale
Reagent Acetic AnhydrideReadily available, effective acylating agent.
Equivalents 1.2A slight excess ensures complete consumption of the starting aniline.
Base/Solvent PyridineActs as both solvent and acid scavenger; can also catalyze the reaction.[5][7]
Temperature 0 °C to RTInitial cooling controls the exothermic reaction; warming to RT ensures completion.
Work-up NaHCO₃ washNeutralizes any remaining acid and removes acidic byproducts.

Diagram of Acylation Workflow

G cluster_prep Reaction Setup cluster_workup Work-up & Purification start Dissolve this compound in anhydrous pyridine cool Cool to 0 °C start->cool add Add Acetic Anhydride dropwise cool->add react Warm to RT, stir 2-4h add->react evap Remove Pyridine (Rotovap) react->evap Monitor by TLC extract Dissolve in DCM, Wash with NaHCO3 & Brine evap->extract dry Dry (Na2SO4), Filter, Concentrate extract->dry purify Purify (Chromatography/Recrystallization) dry->purify end end purify->end N-acetylated Product

Caption: Workflow for the N-acylation of this compound.

N-Sulfonylation: Synthesis of Sulfonamides

The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents.[2] N-sulfonylation of this compound introduces this valuable moiety, significantly altering the acidity of the N-H proton and providing distinct hydrogen bond donor/acceptor properties compared to the parent amine or corresponding amide.

Causality of Experimental Choices: Similar to acylation, the reaction of an amine with a sulfonyl chloride (e.g., methanesulfonyl chloride, MsCl) generates HCl. A non-nucleophilic base like triethylamine or pyridine is crucial to scavenge this acid.[2][3] The reaction is typically performed at low temperature to control the reactivity of the sulfonyl chloride and minimize side reactions. Anhydrous conditions are critical as sulfonyl chlorides readily hydrolyze in the presence of water.[3]

Protocol 2: Synthesis of N-(3-(pyridin-4-yl)phenyl)methanesulfonamide

This protocol details the methanesulfonylation of this compound.

  • Materials:

    • This compound (1.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous Triethylamine (TEA) or Pyridine (1.5 eq)

    • Methanesulfonyl Chloride (MsCl) (1.1 eq)

    • 1 M aqueous HCl solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

    • Add triethylamine (1.5 eq) to the solution.

    • Cool the stirred solution to 0 °C using an ice-water bath.

    • Slowly add methanesulfonyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the cooled solution dropwise over 15-30 minutes. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours.

    • Monitor the reaction's progress by TLC until the starting amine is consumed.

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution, and finally with brine.[2]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-(3-(pyridin-4-yl)phenyl)methanesulfonamide.

Data Presentation: Sulfonylation Reaction Parameters

ParameterValue/ConditionRationale
Reagent Methanesulfonyl ChlorideCommon, reactive sulfonylating agent.
Equivalents 1.1Slight excess to drive the reaction to completion.
Base TriethylamineNon-nucleophilic base to neutralize HCl byproduct without competing in the reaction.
Solvent Anhydrous DCMAprotic solvent that dissolves reactants well and is unreactive.
Temperature 0 °C to RTControls reactivity and minimizes side reactions like di-sulfonylation.[3]
Work-up Acid/Base washesSystematically removes unreacted starting materials and byproducts.[2]
N-Alkylation via Reductive Amination

Direct alkylation of anilines with alkyl halides can be difficult to control, often leading to over-alkylation. Reductive amination offers a milder and more controlled method for synthesizing N-alkylated derivatives. This two-step, one-pot process involves the formation of an imine intermediate between the aniline and an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine.

Causality of Experimental Choices: The reaction is typically catalyzed by a mild acid, which facilitates both imine formation and the subsequent reduction. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation because it is mild, selective for imines over carbonyls, and does not reduce the aldehyde/ketone starting material at an appreciable rate.[8] This selectivity allows for the entire reaction to be performed in a single pot.

Protocol 3: Synthesis of N-Benzyl-3-(pyridin-4-yl)aniline

This protocol describes the N-alkylation of this compound with benzaldehyde.

  • Materials:

    • This compound (1.0 eq)

    • Benzaldehyde (1.1 eq)

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic Acid (catalytic, ~5 mol%)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • To a round-bottom flask, add this compound (1.0 eq), benzaldehyde (1.1 eq), and 1,2-dichloroethane.

    • Add a catalytic amount of acetic acid (e.g., 1 drop).

    • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Effervescence may be observed.

    • Stir the mixture at room temperature overnight (12-18 hours).

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting aniline.

    • Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

    • Extract the aqueous layer three times with dichloromethane.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired N-benzyl-3-(pyridin-4-yl)aniline.

Diagram of Reductive Amination Mechanism

G cluster_imine Step 1: Imine Formation cluster_reduction Step 2: Reduction Aniline R-NH₂ (this compound) Imine Imine Intermediate Aniline->Imine + H⁺, -H₂O Aldehyde R'-CHO (Benzaldehyde) Aldehyde->Imine + H⁺, -H₂O STAB NaBH(OAc)₃ Iminium Iminium Ion Imine->Iminium + H⁺ Product R-NH-CH₂R' (N-Alkylated Product) Iminium->Product + NaBH(OAc)₃ (Hydride Transfer)

Caption: Key steps in the reductive amination pathway.

Urea Formation

Urea moieties are potent hydrogen bond donors and acceptors and are frequently incorporated into drug candidates to enhance binding affinity to target proteins. They can be readily synthesized by reacting the aniline with an appropriate isocyanate.

Causality of Experimental Choices: The reaction between an amine and an isocyanate is typically very efficient and often does not require a catalyst or base.[9] The isocyanate group is highly electrophilic, and the nucleophilic aniline attacks the carbonyl carbon to form the urea linkage. The reaction is usually performed in an aprotic solvent to prevent any reaction of the isocyanate with the solvent.

Protocol 4: Synthesis of 1-Phenyl-3-(3-(pyridin-4-yl)phenyl)urea

This protocol describes the reaction of this compound with phenyl isocyanate.

  • Materials:

    • This compound (1.0 eq)

    • Phenyl Isocyanate (1.05 eq)

    • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Step-by-Step Procedure:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.2 M concentration).

    • Slowly add phenyl isocyanate (1.05 eq) dropwise to the stirred solution at room temperature. A slight exotherm may be observed.

    • Stir the reaction at room temperature for 1-3 hours. The product often precipitates from the reaction mixture as it forms.

    • Monitor the reaction by TLC for the consumption of the starting aniline.

    • If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold THF or ether and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization or trituration with a suitable solvent (e.g., ether or ethyl acetate/hexanes) to afford the pure 1-phenyl-3-(3-(pyridin-4-yl)phenyl)urea.

Conclusion

The derivatization of the aniline group in this compound is a powerful strategy for modulating the biological activity of this important scaffold. The protocols provided herein for N-acylation, N-sulfonylation, N-alkylation, and urea formation offer reliable and reproducible methods for generating diverse libraries of compounds for structure-activity relationship studies. By understanding the chemical principles behind each transformation, researchers can effectively troubleshoot and adapt these procedures to meet the specific demands of their drug discovery programs.

References

Scale-up synthesis of 3-Pyridin-4-ylaniline for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Robust and Scalable Synthesis of 3-Pyridin-4-ylaniline for Preclinical Drug Development

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the scale-up synthesis of this compound, a key intermediate and privileged scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] The presented methodology is centered around the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, selected for its high efficiency, functional group tolerance, and scalability. We detail a step-by-step protocol for synthesis, purification, and analytical characterization, designed to reliably produce multi-gram quantities of the target compound with the high purity (>99%) required for preclinical studies.[3] The causality behind critical process decisions, troubleshooting guidance, and safety protocols are discussed to ensure a self-validating and reproducible workflow suitable for a drug development environment.

Introduction: The Strategic Importance of this compound

The 4-(pyridin-4-yl)aniline core is a well-established "privileged scaffold" in drug discovery.[1][2] This structural motif is frequently found in molecules targeting protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2] The pyridine ring's nitrogen atom can act as a crucial hydrogen bond acceptor, often interacting with the hinge region of a kinase's ATP-binding site, while the aniline moiety provides a versatile vector for functionalization to enhance potency, selectivity, and pharmacokinetic properties.[1][2]

As drug candidates progress towards in-vivo testing, the demand for high-purity active pharmaceutical ingredients (APIs) and their intermediates increases significantly. Preclinical studies require a reliable and scalable synthetic route that can consistently deliver material of exacting quality standards.[4][5] This application note addresses this critical need by providing a detailed, field-proven protocol for the synthesis of this compound, moving from bench-scale execution to a process suitable for preclinical supply.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

For the construction of the critical C-C bond between the aniline and pyridine rings, the Suzuki-Miyaura cross-coupling reaction is the method of choice.[6] This Nobel Prize-winning reaction offers several distinct advantages for scale-up synthesis:

  • High Yields & Scalability: The reaction is known for its efficiency and robustness, translating well from milligram to kilogram scale.

  • Functional Group Tolerance: It is compatible with a wide range of functional groups, minimizing the need for protecting group strategies.

  • Commercial Availability: The required starting materials, 3-bromoaniline and pyridine-4-boronic acid, are readily available from commercial suppliers.

  • Well-Understood Mechanism: The catalytic cycle is extensively studied, allowing for rational optimization and troubleshooting.[6]

The overall synthetic transformation is illustrated below.

Caption: Overall reaction scheme for the synthesis of this compound.

The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X L₂ pd0->pd_complex Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)-Ar' L₂ pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination (Ar-Ar') boronate Ar'-B(OR)₃⁻ boronate->pd_complex boronic_acid Ar'-B(OH)₂ boronic_acid->boronate Base (e.g., K₂CO₃)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Process Development and Scale-Up Protocol

Rationale for Parameter Selection

Scaling a reaction requires careful consideration of parameters that affect yield, purity, and safety. The choices outlined below are based on established best practices for Suzuki-Miyaura couplings.[6][7]

ParameterRecommended Choice(s)Rationale & Justification
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosPd(PPh₃)₄: A reliable, all-in-one Pd(0) catalyst that works well for many substrates. Pd(OAc)₂/SPhos: A more modern catalyst system. Using a bulky, electron-rich phosphine ligand like SPhos can accelerate the rate-limiting oxidative addition step and improve yields, especially with challenging substrates.[7]
Base K₂CO₃, K₃PO₄, Cs₂CO₃An aqueous solution of a mild inorganic base is crucial. It activates the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.[6] K₂CO₃ is cost-effective and generally sufficient.
Solvent System 1,4-Dioxane/Water (4:1), Toluene/WaterA mixture of an organic solvent and water is essential. The organic solvent solubilizes the aryl halide and catalyst, while water is required to dissolve the inorganic base and facilitate the formation of the active boronate complex.[8] Solvents must be thoroughly degassed to prevent oxidation of the Pd(0) catalyst, which can lead to side reactions like boronic acid homocoupling.[7]
Stoichiometry Pyridine-4-boronic acid (1.1 - 1.2 eq)A slight excess of the boronic acid is used to drive the reaction to completion and compensate for any potential homocoupling or degradation.[7] A large excess should be avoided as it complicates purification.
Temperature 80 - 95 °CHeating is required to drive the reaction at a reasonable rate. The temperature should be high enough for efficient reaction but below the boiling point of the solvent mixture to ensure controlled conditions.[8]
Detailed Step-by-Step Synthesis Protocol (20 g Scale)

This protocol describes the synthesis of this compound from 3-bromoaniline. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[9][10]

Materials:

  • 3-Bromoaniline (20.0 g, 116.3 mmol, 1.0 eq)

  • Pyridine-4-boronic acid (15.7 g, 127.9 mmol, 1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (4.03 g, 3.49 mmol, 0.03 eq)

  • Potassium Carbonate (K₂CO₃) (48.2 g, 348.8 mmol, 3.0 eq)

  • 1,4-Dioxane (400 mL)

  • Deionized Water (100 mL)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Inert Atmosphere Setup: Assemble a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool under a positive pressure of nitrogen. This is critical to exclude oxygen, which can deactivate the catalyst.[7]

  • Reagent Charging: To the flask, add 3-bromoaniline, pyridine-4-boronic acid, potassium carbonate, and Pd(PPh₃)₄.

  • Solvent Addition & Degassing: Add the 1,4-dioxane and water. Bubble nitrogen gas through the stirred mixture for 30 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Heat the reaction mixture to 90 °C using an oil bath. Maintain vigorous stirring under a positive nitrogen atmosphere. The mixture will typically turn dark.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with 300 mL of ethyl acetate.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 200 mL) and brine (1 x 200 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a dark solid.

A 1. Assemble and Inert Flame-Dried Glassware B 2. Charge Reactants: 3-Bromoaniline, Boronic Acid, K₂CO₃, Pd(PPh₃)₄ A->B C 3. Add Solvents & Degas (Dioxane/H₂O, N₂ sparge) B->C D 4. Heat to 90°C Under Nitrogen C->D E 5. Monitor Reaction (TLC / LC-MS) D->E F 6. Cool and Quench (Dilute with Ethyl Acetate) E->F G 7. Aqueous Work-up (Wash with H₂O and Brine) F->G H 8. Dry and Concentrate (Na₂SO₄, Rotary Evaporation) G->H I 9. Purify Crude Product (Crystallization) H->I J 10. Characterize Final Product (NMR, LC-MS, Purity) I->J

Caption: Experimental workflow for the synthesis of this compound.

Purification by Crystallization

For preclinical batches, purification via column chromatography is often undesirable due to solvent usage and scalability issues. Crystallization is the preferred method to achieve high purity.

Protocol: Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude product in a minimum amount of a "good" hot solvent, such as isopropanol or acetone.

  • Anti-Solvent Addition: While stirring the hot solution, slowly add a "poor" anti-solvent, such as heptane or water, until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.

  • Cooling: Remove the flask from heat and allow it to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum at 40-50 °C to a constant weight.

Solvent System (Good/Poor)Solubility ProfileExpected Crystal Quality
Isopropanol / HeptaneSoluble in hot isopropanol, insoluble in heptane.Good. Often yields well-defined crystals.
Acetone / WaterSoluble in acetone, insoluble in water.Variable. Can sometimes lead to oiling out if cooled too quickly.
Ethyl Acetate / HexaneSoluble in ethyl acetate, insoluble in hexane.Good. A common and effective system for moderately polar compounds.

Quality Control for Preclinical Batches

The final compound must be rigorously tested to ensure its identity, strength, and purity meet the stringent requirements for preclinical toxicology studies.[3][5]

TestMethodSpecification
Appearance Visual InspectionOff-white to light brown solid
Identity ¹H NMR, ¹³C NMRConforms to the structure of this compound
Identity Mass Spectrometry (MS)[M+H]⁺ = 171.21
Purity HPLC (UV, 254 nm)≥ 99.0%
Residual Solvents GC-HSPer ICH Q3C Guidelines
Water Content Karl Fischer Titration≤ 0.5%

A validated, stability-indicating HPLC method is essential for purity analysis and is capable of separating the main compound from any process impurities or potential degradants.[11]

Safety, Handling, and Storage

Safety:

  • Hazard Classification: this compound is classified as acutely toxic if swallowed and causes serious eye irritation.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[9][10]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[10]

Storage:

  • Conditions: Store the material in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[9] For long-term storage, temperatures of -20°C are recommended.[9]

  • Stability: The compound's stability should be formally assessed under conditions specified by the International Council for Harmonisation (ICH) guidelines.[9]

Troubleshooting the Synthesis

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Poor quality reagents (wet boronic acid).3. Insufficient heating.1. Ensure rigorous exclusion of oxygen by thoroughly degassing solvents and maintaining a positive inert gas pressure.[7]2. Use fresh, high-purity reagents. Dry boronic acid under vacuum if necessary.3. Confirm the internal reaction temperature is at the target (e.g., 90 °C).
Significant Homocoupling of Boronic Acid 1. Presence of oxygen.2. Non-optimal stoichiometry or reaction conditions.1. This is the most common cause. Improve degassing procedures.[7]2. Reduce the excess of boronic acid to ~1.1 equivalents. Screen different bases or solvent systems.
Difficult Purification 1. Formation of persistent impurities.2. Product "oiling out" instead of crystallizing.1. Re-evaluate reaction conditions to minimize side reactions. Consider an alternative catalyst/ligand system.2. During crystallization, ensure very slow cooling and slow addition of the anti-solvent. Try a different solvent system.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Pyridin-4-ylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 3-Pyridin-4-ylaniline. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis and improve your reaction yields.

Overview of Synthetic Strategies

This compound is a valuable biaryl building block in pharmaceutical research. Its synthesis typically involves the formation of a C-C or C-N bond connecting a pyridine ring and an aniline ring. The two most prominent and versatile methods for achieving this are palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: This is the most common approach, forming a C-C bond between an organoboron reagent and an organohalide.[1] Two primary disconnections are possible:

    • Coupling of a 3-aminophenyl boronic acid/ester with a 4-halopyridine.

    • Coupling of a 4-pyridinyl boronic acid/ester with a 3-haloaniline.

  • Buchwald-Hartwig Amination: This method forms a C-N bond between an aryl halide and an amine.[2][3] This could involve reacting 4-halopyridine with 3-bromoaniline, though it is a less direct route to the target molecule itself and more applicable for analogous structures.[4]

This guide will focus primarily on optimizing the Suzuki-Miyaura coupling, as it is the most direct and widely employed method for this specific scaffold.

Troubleshooting Guide: Suzuki-Miyaura Coupling

This section addresses the most common issues encountered during the Suzuki-Miyaura synthesis of this compound in a question-and-answer format.

Question 1: My reaction shows little to no conversion. What are the likely causes and how can I fix it?

This is the most frequent issue and can stem from several sources, primarily related to catalyst deactivation or poor reagent quality.[5]

Potential Cause 1: Oxygen Sensitivity & Catalyst Deactivation The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state, halting the catalytic cycle.[6]

  • Solution:

    • Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (Nitrogen or Argon). Use flame-dried or oven-dried glassware.[6]

    • Solvent Degassing: Thoroughly degas all solvents immediately before use. This can be done by sparging with an inert gas for 20-30 minutes or through several "freeze-pump-thaw" cycles.[6][7]

Potential Cause 2: Poor Reagent Quality The purity and stability of the coupling partners are critical. Pyridineboronic acids, in particular, are known to be unstable and can readily undergo protodeboronation (hydrolysis back to pyridine), especially under certain pH conditions.[7][8]

  • Solution:

    • Reagent Purity: Use fresh, high-purity boronic acid and aryl halide. If the boronic acid is old, consider purchasing a new bottle or synthesizing it fresh.[7]

    • Boronate Esters: Consider using a more stable boronate ester, such as a pinacol ester, instead of the boronic acid.[8]

    • Base Quality: Use a fresh, anhydrous, and finely ground base. Clumped or old base may have absorbed moisture, which can hinder the reaction.[6]

Potential Cause 3: Ineffective Catalyst/Ligand System The combination of palladium source and phosphine ligand is crucial for an efficient reaction, especially with challenging substrates like pyridines.[9]

  • Solution:

    • Ligand Choice: For electron-deficient heteroaryl halides (like 4-chloropyridine), bulky, electron-rich phosphine ligands are often superior. Consider switching from traditional ligands like PPh₃ to Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos).[6][7]

    • Catalyst Loading: If low conversion persists, consider increasing the catalyst loading from 1-2 mol% to 3-5 mol%.[6]

    • Pre-catalyst Choice: Use a modern, air-stable pre-catalyst (e.g., XPhos Pd G2/G3) which forms the active Pd(0) species more reliably in solution.[10]

Question 2: My main side-product is homocoupling of the boronic acid (e.g., 4,4'-bipyridine). How can I prevent this?

Homocoupling is a common side reaction where two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen or an inappropriate base/solvent combination.[6]

  • Solution:

    • Strict Oxygen Exclusion: This is the most critical factor. Oxygen can facilitate the Pd(0) to Pd(II) oxidation that leads to homocoupling.[6] Follow the degassing procedures mentioned above meticulously.

    • Control Stoichiometry: While a slight excess of boronic acid (1.1-1.2 equivalents) is standard, a large excess can favor homocoupling.[6]

    • Optimize Base and Temperature: A very strong base or excessively high temperature can sometimes promote this side reaction. Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.[6]

Question 3: I am observing significant protodeboronation of my pyridineboronic acid. What can I do?

This occurs when the C-B bond of the boronic acid is cleaved by a proton source (like water), resulting in the formation of pyridine.

  • Solution:

    • Choice of Base: Use milder bases like NaHCO₃ or KHCO₃. While the reaction may be slower, these conditions can suppress the hydrolysis of the boronic acid.[7]

    • Anhydrous Conditions: If possible with your solvent system, run the reaction under anhydrous conditions. This often involves using a base like potassium fluoride (KF) and a non-aqueous solvent like THF or dioxane.

    • Reverse the Coupling Partners: If coupling 4-pyridinylboronic acid with 3-bromoaniline is problematic, consider the alternative strategy: coupling 3-aminophenylboronic acid with 4-bromopyridine. The aminophenylboronic acid is generally more stable.[10]

Question 4: The reaction works, but purification is difficult due to residual palladium or baseline streaking on my TLC/column.

The basic nitrogen of the pyridine ring in your product can chelate to residual palladium, making it difficult to remove. It can also cause streaking on silica gel chromatography.

  • Solution:

    • Palladium Scavenging: After the reaction work-up, stir the crude product in an organic solvent with a palladium scavenger (e.g., a silica-bound thiol or QuadraSil®) for a few hours, then filter.

    • Aqueous Washes: Perform an aqueous wash with a mild chelating agent like aqueous ammonia or a dilute solution of ethylenediaminetetraacetic acid (EDTA) to help remove palladium salts.

    • Chromatography Additives: To prevent streaking on silica gel, add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine (Et₃N) or a few drops of ammonium hydroxide.[7]

Frequently Asked Questions (FAQs)

Q1: Which Suzuki coupling strategy is better: 3-bromoaniline + 4-pyridinylboronic acid OR 4-bromopyridine + 3-aminophenylboronic acid? Both routes are viable. The choice often depends on the commercial availability, cost, and stability of the starting materials. As mentioned, 4-pyridinylboronic acid can be unstable.[7][8] Therefore, the route using the more stable 3-aminophenylboronic acid and 4-bromopyridine is often more reliable and reproducible, especially on a larger scale.

Q2: What is the best general-purpose catalyst and solvent system to start with? A robust starting point for Suzuki coupling of heteroaromatics is a modern Buchwald pre-catalyst with a suitable base and solvent.[9]

  • Catalyst: XPhos Pd G2 or SPhos Pd G2 (1-2 mol%)

  • Base: Potassium Phosphate (K₃PO₄) (2-3 equivalents)

  • Solvent: 1,4-Dioxane/water (e.g., 4:1 or 5:1 ratio)[11] or Toluene/water.

Q3: How do I monitor the reaction progress effectively? Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal method, as it allows you to track the consumption of starting materials and the formation of the product (identified by its mass) and key byproducts simultaneously.[12] Thin Layer Chromatography (TLC) is also effective. Staining with potassium permanganate can help visualize all components.

Q4: Can I use an unprotected aniline in a Suzuki coupling? Yes. While amines can sometimes interact with the catalyst, modern Suzuki-Miyaura protocols are generally tolerant of unprotected anilines, avoiding the need for extra protection/deprotection steps.[13]

Experimental Protocols & Data

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromoaniline and 4-Pyridinylboronic Acid

This protocol is a general starting point and should be optimized for your specific setup.

Materials:

  • 3-Bromoaniline (1.0 equiv)

  • 4-Pyridinylboronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., Anhydrous K₂CO₃ or K₃PO₄) (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 ratio)

Procedure:

  • To a flame-dried round-bottom flask, add 3-bromoaniline, 4-pyridinylboronic acid, the base, and the palladium catalyst.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.[9]

  • Add the degassed solvent mixture (Dioxane and water) via syringe.[11]

  • Heat the reaction mixture to 80-90 °C in a preheated oil bath and stir vigorously for 12-16 hours.[14]

  • Monitor the reaction progress by TLC or LC-MS until the 3-bromoaniline is consumed.[11]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1]

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel. Use a solvent gradient (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) with 0.5% triethylamine added to the eluent to obtain pure this compound.[14]

Data Presentation: Reaction Condition Optimization

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the reaction parameters. The table below summarizes representative conditions for optimization.[1]

Parameter Condition A (Classic) Condition B (Buchwald) Condition C (Alternative Base)
Pd-Catalyst Pd(PPh₃)₄ (3 mol%)XPhos Pd G3 (1.5 mol%)Pd(OAc)₂ (2 mol%)
Ligand None (included in catalyst)None (included in pre-catalyst)SPhos (4 mol%)
Base Na₂CO₃ (2.5 equiv)K₃PO₄ (2.0 equiv)Cs₂CO₃ (2.0 equiv)
Solvent Toluene/Water (4:1)1,4-Dioxane/Water (5:1)THF/Water (10:1)
Temperature 100 °C90 °C80 °C
Typical Yield 60-75%80-95%75-90%

Visualizations: Workflows and Mechanisms

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction: oxidative addition, transmetalation, and reductive elimination.[15][16]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition  R¹-X complex1 R¹-Pd(II)L₂-X oxidative_addition->complex1 transmetalation Transmetalation complex1->transmetalation  R²-B(OR)₂ (Base Activated) complex2 R¹-Pd(II)L₂-R² transmetalation->complex2 reductive_elimination Reductive Elimination complex2->reductive_elimination reductive_elimination->pd0  Catalyst Regeneration product R¹-R² (Product) reductive_elimination->product center Troubleshooting_Workflow start Reaction Start: Low/No Conversion? check_inert Is Inert Atmosphere Strictly Maintained? start->check_inert Yes fix_inert Action: Improve Degassing Use Flame-Dried Glassware check_inert->fix_inert No check_reagents Are Reagents (Boronic Acid, Base) Fresh and Pure? check_inert->check_reagents Yes fix_inert->start Re-run fix_reagents Action: Use Fresh Reagents Consider Boronate Ester check_reagents->fix_reagents No check_catalyst Is Catalyst/Ligand System Optimal? check_reagents->check_catalyst Yes fix_reagents->start Re-run fix_catalyst Action: Switch to Buchwald Ligand/Catalyst Increase Catalyst Loading check_catalyst->fix_catalyst No success Yield Improved check_catalyst->success Yes fix_catalyst->start Re-run

References

Common side products in 3-Pyridin-4-ylaniline synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 3-Pyridin-4-ylaniline. This guide is designed for researchers, chemists, and drug development professionals who utilize this important biaryl scaffold in their work. This compound is a key building block in medicinal chemistry, valued for its structural motifs that are common in pharmacologically active compounds.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a primary focus on the prevalent Suzuki-Miyaura cross-coupling reaction. We will delve into the formation of common side products and provide validated, step-by-step protocols for their removal, ensuring the high purity required for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most widely adopted method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This powerful C-C bond-forming reaction typically involves coupling an aryl halide, such as 3-bromoaniline or 3-iodoaniline, with pyridine-4-boronic acid (or its ester derivatives) in the presence of a palladium catalyst and a base.[3][4] This method is favored for its high functional group tolerance, generally good yields, and the commercial availability of the starting materials.[5]

Q2: I'm seeing a significant amount of 4,4'-bipyridine in my crude product. What causes this and how can I prevent it?

A2: The formation of 4,4'-bipyridine is a result of the homocoupling of your pyridine-4-boronic acid starting material.[6] This is a very common side reaction in Suzuki couplings. It is primarily caused by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), leading to a catalytic cycle that favors homocoupling.[6][7]

To minimize this side product:

  • Strictly Degas All Reagents: Thoroughly degas your solvents and the reaction mixture (e.g., by bubbling argon or nitrogen through them for 15-30 minutes) before adding the palladium catalyst.[2][4]

  • Maintain an Inert Atmosphere: Ensure your reaction is maintained under a strict inert atmosphere (argon or nitrogen) from start to finish using appropriate glassware like a Schlenk flask.[3][4]

  • Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes be optimal, but a large excess can lead to more homocoupling.

Q3: My reaction is sluggish or fails to go to completion. What are the likely causes?

A3: Several factors can lead to low conversion:

  • Catalyst Inactivity: The active catalyst is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the reaction conditions must facilitate its reduction to Pd(0). Furthermore, the pyridine nitrogen can sometimes coordinate to the palladium center, inhibiting its activity.[6]

  • Inappropriate Ligand Choice: For coupling with electron-deficient partners like pyridine, standard ligands such as triphenylphosphine (PPh₃) may be insufficient. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often more effective.[6][8]

  • Ineffective Base: The base is critical for activating the boronic acid in the transmetalation step.[3] Weak bases may be insufficient. Stronger, anhydrous bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often required.[3][6] Ensure the base is finely ground to maximize its surface area and reactivity.[6]

Q4: How do I detect the common impurities in my reaction mixture?

A4: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): TLC is excellent for monitoring reaction progress and getting a quick overview of the major components.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the parent compound and impurities by their mass-to-charge ratio, providing confidence in your assignments.[3][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product can reveal characteristic signals for impurities. For example, 4,4'-bipyridine will have a distinct set of aromatic signals compared to the desired product.

Troubleshooting Guide: Side Product Removal

This section provides detailed protocols for addressing specific impurities commonly formed during the synthesis of this compound.

Issue 1: Presence of Unreacted Pyridine-4-Boronic Acid and Related Boronic Species

Causality: Pyridine-4-boronic acid is prone to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen), especially in the presence of water.[6] It can also form boroxines (anhydrides) or other related species. These acidic impurities can be difficult to separate from the basic product by silica gel chromatography alone.

Workflow: Acid-Base Extraction for Boronic Acid Removal

This protocol leverages the acidic nature of boronic acids to separate them from the basic aniline product.

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Basic Wash cluster_2 Step 3: Isolation A Dissolve crude reaction mixture in an organic solvent (e.g., Ethyl Acetate, DCM) B Transfer to a separatory funnel A->B C Add 1-2 M aqueous NaOH solution B->C D Shake vigorously and allow layers to separate C->D E Drain the aqueous layer (contains boronate salts) D->E F Wash organic layer with brine E->F Organic Layer G Dry over anhydrous Na₂SO₄ or MgSO₄ F->G H Filter and concentrate under reduced pressure G->H I Proceed to further purification (chromatography/recrystallization) H->I G A Dissolve impure solid in MINIMUM amount of HOT solvent (e.g., Ethanol) B Allow solution to cool SLOWLY to room temperature A->B C Induce crystallization if needed (scratching, seed crystal) B->C D Cool further in an ice bath to maximize yield C->D E Collect crystals by vacuum filtration D->E F Wash crystals with a small amount of COLD solvent E->F G Dry crystals under vacuum F->G

References

Preventing degradation of 3-Pyridin-4-ylaniline during storage and handling

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for preventing the degradation of 3-Pyridin-4-ylaniline during storage and handling. The following sections offer troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues users might encounter during their experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound is susceptible to degradation from three primary factors:

  • Oxidation: The aniline moiety is prone to oxidation, which can be initiated by atmospheric oxygen. This can lead to the formation of colored impurities and changes in the compound's physical appearance from a white or off-white solid to a yellow or brown substance.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of both the pyridine and aniline rings.[1][2] This can lead to complex photochemical reactions and the formation of various degradation products.

  • Moisture: The presence of moisture can facilitate certain degradation pathways and may also lead to physical changes in the solid compound, such as clumping.

Q2: What are the ideal long-term storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), at low temperatures, and protected from light. For a similar compound, 3-Methyl-4-(pyridin-4-yl)aniline, storage at -20°C for up to one month and -80°C for up to six months is recommended while being protected from light.[3]

Q3: I've noticed my this compound has changed color from off-white to brown. Is it still usable?

A3: A color change is a visual indicator of potential degradation, likely due to oxidation or photodegradation. While the compound may not be completely degraded, its purity is compromised. It is strongly recommended to assess the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. For critical applications, using a fresh, pure sample is advisable.

Q4: What solvents are recommended for preparing stock solutions of this compound for experimental use?

A4: For the preparation of stock solutions, it is best to use high-purity, anhydrous solvents. Methanol and acetonitrile are commonly used for analytical purposes, such as in LC-MS analysis of related compounds.[4] It is crucial to prepare solutions fresh and minimize their exposure to light and air. If solutions are to be stored, even for a short period, they should be kept at low temperatures and protected from light.

II. Troubleshooting Guides

This section addresses specific issues that may be encountered during the storage and handling of this compound.

Issue 1: Rapid Discoloration of Solid Compound
  • Question: My freshly opened bottle of this compound started to turn yellow within a few days of being in the lab. What is causing this, and how can I prevent it?

  • Answer:

    • Causality: This rapid discoloration is most likely due to a combination of atmospheric oxygen and ambient light. The aniline functional group is particularly susceptible to oxidation, which is often accelerated by light.

    • Troubleshooting Steps:

      • Inert Atmosphere: After opening the container, purge the headspace with an inert gas like argon or nitrogen before resealing. This displaces oxygen and minimizes oxidation.

      • Light Protection: Store the container in a dark place, such as a cabinet or drawer. For added protection, wrap the container in aluminum foil.

      • Aliquotting: For frequently used batches, consider aliquotting the material into smaller, single-use vials. This minimizes the exposure of the bulk material to the atmosphere and light each time it is accessed.

Issue 2: Appearance of New Peaks in Chromatographic Analysis of a Stored Solution
  • Question: I prepared a stock solution of this compound in methanol and after a week of storage in the refrigerator, I see several new, smaller peaks in my HPLC chromatogram. What are these, and is my solution still viable?

  • Answer:

    • Causality: The appearance of new peaks indicates the degradation of this compound in solution. Potential degradation pathways include oxidation of the aniline or pyridine nitrogen atoms, or photodegradation if the solution was not adequately protected from light.

    • Troubleshooting Steps:

      • Fresh is Best: It is always recommended to prepare solutions fresh for each experiment.

      • Light Protection for Solutions: Store solutions in amber vials or vials wrapped in aluminum foil to protect them from light.

      • Degas Solvents: For sensitive applications, using de-gassed solvents can help to minimize the amount of dissolved oxygen available for oxidation.

      • Storage Conditions: If short-term storage is unavoidable, store the solution at -20°C or lower and in the dark.

      • Purity Check: Before using any stored solution, it is crucial to re-analyze its purity by HPLC to ensure it meets the requirements of your experiment.

III. Data and Protocols

Recommended Storage Conditions Summary
ConditionTemperatureAtmosphereLight ProtectionDuration
Long-Term -20°C to -80°CInert (Argon/Nitrogen)RequiredMonths to Years
Short-Term 2-8°CInert (Argon/Nitrogen)RequiredDays to Weeks
Working Aliquot Room TemperatureTightly SealedRequiredHours
Protocol: Safe Handling and Aliquotting of this compound

This protocol outlines the best practices for handling and preparing aliquots of this compound to maintain its integrity.

Materials:

  • This compound solid

  • Spatula

  • Analytical balance

  • Amber glass vials with screw caps and PTFE septa

  • Inert gas (Argon or Nitrogen) with a delivery system

  • Standard Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.[5][6]

Procedure:

  • Preparation: Work in a well-ventilated area or a fume hood.[3] Ensure all glassware is clean and dry.

  • Equilibration: Allow the main container of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Weighing: Quickly weigh the desired amount of the compound into pre-labeled amber vials. Minimize the time the main container is open.

  • Inerting: Before sealing the main container and the new aliquots, gently flush the headspace of each vial with a stream of inert gas for 10-15 seconds.

  • Sealing: Immediately and tightly seal the vials with the screw caps.

  • Storage: Place the aliquots and the main container in a dark, cold storage location as recommended in the table above.

IV. Visualizing Degradation and Workflows

Potential Degradation Pathways

The following diagram illustrates the likely sites of initial degradation on the this compound molecule based on the known reactivity of aniline and pyridine functional groups.

G cluster_main This compound cluster_products Potential Degradation Products main_mol C₁₁H₁₀N₂ oxidation Oxidation (O₂, H₂O₂) main_mol->oxidation light Photodegradation (UV Light) main_mol->light n_oxide Pyridine N-Oxide Derivative oxidation->n_oxide hydroxylamine Aniline N-Oxide / Hydroxylamine Derivative oxidation->hydroxylamine ring_hydroxylation Ring Hydroxylation Products oxidation->ring_hydroxylation light->ring_hydroxylation oligomers Colored Oligomers/Polymers hydroxylamine->oligomers ring_hydroxylation->oligomers G start Sample of This compound prep Prepare Solution (e.g., 1 mg/mL in Methanol) start->prep hplc Analyze by RP-HPLC with UV/MS Detection prep->hplc data Data Analysis: - Integrate Peaks - Calculate % Purity hplc->data decision Purity Meets Specification? data->decision pass Proceed with Experiment decision->pass Yes fail Discard or Purify Sample decision->fail No

References

Overcoming challenges in the purification of 3-Pyridin-4-ylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for overcoming challenges in the purification of 3-Pyridin-4-ylaniline. This resource is designed for researchers, scientists, and drug development professionals who are working with this versatile building block. Here, we address common issues encountered during its purification, providing in-depth, field-proven insights and solutions.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is paramount for the success of subsequent reactions and the integrity of final products. However, its purification can be challenging due to its unique chemical properties, including the presence of both a basic pyridine ring and an acidic aniline moiety, which can lead to issues with solubility, stability, and separation from structurally similar impurities.

This guide provides a structured approach to troubleshooting common purification problems, based on established chemical principles and validated methodologies.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound and offers step-by-step solutions.

Issue 1: Low Yield After Column Chromatography

Question: I am experiencing significant product loss during silica gel column chromatography of this compound. What could be the cause and how can I mitigate this?

Answer:

Low recovery from a silica gel column is a frequent issue with basic compounds like this compound. This is primarily due to the acidic nature of standard silica gel, which can lead to strong, sometimes irreversible, adsorption of the basic pyridine nitrogen. This can cause extensive tailing of the product peak and, in some cases, on-column degradation.

Root Cause Analysis & Solution Workflow:

Caption: Troubleshooting workflow for low yield in column chromatography.

Detailed Protocol for Basic-Modified Silica Gel Chromatography:

  • Prepare the Eluent: Choose an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes). To this, add a small amount of a basic modifier. Triethylamine (TEA) at 0.5-2% (v/v) is most common. Alternatively, a 7N solution of ammonia in methanol can be used as the polar component of the mobile phase.

  • Pack the Column: Pack the column using the basic-modified eluent to ensure the entire stationary phase is neutralized before loading the sample.

  • Sample Loading: Dissolve your crude this compound in a minimum amount of the eluent. For better resolution, consider adsorbing the crude material onto a small amount of silica gel (dry loading).

  • Elution and Fraction Collection: Run the column and collect fractions. Monitor the elution of your product using Thin Layer Chromatography (TLC), staining with a suitable agent like potassium permanganate or using a UV lamp.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The co-eluted triethylamine is volatile and will be removed during this step.

Issue 2: Persistent Impurities After Recrystallization

Question: I've tried recrystallizing my this compound, but I'm still seeing a persistent impurity. How can I improve the purity?

Answer:

The success of recrystallization hinges on the choice of solvent and the differing solubilities of the product and impurities. If an impurity has a similar solubility profile to your product, a simple recrystallization may not be sufficient.

Troubleshooting Steps:

  • Identify the Impurity (if possible): Use techniques like LC-MS or NMR to identify the structure of the persistent impurity. Knowing the impurity can help in devising a more targeted purification strategy. For instance, if the impurity is a non-polar starting material, a more polar recrystallization solvent might be effective.

  • Solvent Screening: Perform a systematic solvent screen to find the ideal recrystallization solvent. An ideal solvent should dissolve the product sparingly at room temperature but completely at its boiling point, while the impurity should be either very soluble or insoluble at all temperatures.

    Solvent SystemObservationSuitability
    TolueneGood solubility at high temperature, low at room temperature.Excellent candidate for primary attempt.
    Isopropanol/WaterHigh solubility in isopropanol, can be precipitated by adding water as an anti-solvent.Good for controlled precipitation.
    Ethyl Acetate/HexanesHigh solubility in ethyl acetate, can be precipitated by adding hexanes.Useful if impurities are highly polar.
    Dichloromethane/HexanesSimilar to Ethyl Acetate/Hexanes system.Good for less polar impurities.
  • Consider a Two-Step Purification: If a single technique is insufficient, a combination of methods is often effective. For example, an acid-base extraction can remove acidic or basic impurities before a final recrystallization step.

Protocol for Acid-Base Extraction:

This technique exploits the basicity of the pyridine nitrogen to separate it from non-basic impurities.

  • Dissolve the crude material in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The this compound will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.

  • Basify the aqueous layer to a pH > 9 using a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to deprotonate the product and cause it to precipitate or be extractable.

  • Extract the product back into an organic solvent (e.g., DCM).

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield the purified product. This can then be further purified by recrystallization if needed.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound to prevent degradation?

A1: this compound, like many anilines, can be sensitive to light and air, leading to oxidation and discoloration over time. For long-term storage, it is recommended to store the solid material in an amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at a reduced temperature (2-8 °C).

Q2: My purified this compound is colored (e.g., yellow or brown). Is it impure?

A2: While pure this compound is typically an off-white to light yellow solid, minor coloration does not always indicate significant impurity. Trace amounts of oxidized species can cause color. However, a dark brown or reddish color is often indicative of significant degradation or impurities. Purity should always be confirmed by an analytical technique like NMR, LC-MS, or melting point determination. If the color is a concern, a charcoal treatment during recrystallization can sometimes remove colored impurities.

Q3: Can I use reverse-phase chromatography to purify this compound?

A3: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be an excellent method for purifying this compound, especially for removing more polar impurities. A common mobile phase would be a gradient of water and acetonitrile or methanol, often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. The acid ensures that the pyridine nitrogen is protonated, leading to sharper peaks and better separation. Keep in mind that you will need to neutralize the collected fractions and extract the product if TFA is used, as it will form a salt with your compound.

Q4: What are the expected spectroscopic data for pure this compound?

A4: While specific shifts can vary slightly based on the solvent and instrument, you can generally expect the following:

  • ¹H NMR (in DMSO-d₆): You will see signals for the protons on both the pyridine and aniline rings. The aniline N-H protons will typically appear as a broad singlet. The aromatic protons will be in the range of 6.5-8.5 ppm.

  • ¹³C NMR (in DMSO-d₆): Expect to see distinct signals for all the carbon atoms in the molecule, with the carbons attached to nitrogen appearing at characteristic chemical shifts.

  • Mass Spectrometry (ESI+): The protonated molecule [M+H]⁺ should be observed at m/z = 171.09.

Always compare your data to a known reference standard or literature values for confirmation of identity and purity.

Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-Pyridin-4-ylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for resolving High-Performance Liquid Chromatography (HPLC) issues with 3-Pyridin-4-ylaniline. This document is designed for researchers, analytical scientists, and drug development professionals who encounter challenging peak shapes with this and similar basic compounds. Our approach is rooted in first principles, combining mechanistic explanations with actionable, field-proven protocols to empower you to solve these common chromatographic challenges efficiently.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my peak for this compound tailing so severely?

A1: The primary cause is strong, undesirable secondary interactions between your basic analyte and the HPLC stationary phase.

This compound possesses two basic nitrogen atoms—one on the pyridine ring and one on the aniline ring. In typical reversed-phase mobile phases (pH > 3), these nitrogens can interact strongly with residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.

Mechanism of Interaction: The most problematic of these are the acidic, lone silanol groups, which can have a pKa as low as 3.8-4.2.[1] At a mobile phase pH above this value, these silanols deprotonate to form ionized silanates (Si-O⁻). Your basic analyte, which is protonated and positively charged at this pH, engages in a strong ionic interaction with these negative sites. This secondary retention mechanism is much stronger than the desired hydrophobic (reversed-phase) retention, causing a portion of the analyte molecules to lag behind the main peak band, resulting in significant tailing.[2][3][4][5]

The following diagram illustrates the detrimental interaction between a protonated basic analyte like this compound and an ionized silanol group on the stationary phase surface.

G cluster_0 Silica Stationary Phase cluster_1 Silica [ Silica Matrix ]-Si-O⁻ Analyte This compound-H⁺ Analyte->Silica Strong Ionic Interaction (Secondary Retention)

Caption: Undesirable ionic interaction causing peak tailing.

Q2: How does mobile phase pH affect the peak shape, and what is the optimal pH to use?

A2: Mobile phase pH is the most critical parameter for controlling the peak shape of basic compounds. The goal is to suppress the ionization of the surface silanol groups.

By lowering the mobile phase pH, you protonate the silanol groups (Si-O⁻ → Si-OH), effectively neutralizing the sites responsible for the strong secondary interactions.[4] A general rule of thumb for basic analytes is to work at a pH of 3 or lower.[4] At this pH, the vast majority of silanols are protonated and less interactive.[1] Your analyte will be fully protonated (positively charged), but the primary cause of the tailing—the ionized silanols—will be minimized.

Experimental Protocol: Mobile Phase pH Optimization Study

  • Prepare Buffers: Create a series of identical mobile phases (e.g., Acetonitrile/Water 40:60) buffered at different pH values. Use a buffer like 20 mM phosphate or formate.

    • Mobile Phase A: pH 3.5

    • Mobile Phase B: pH 3.0

    • Mobile Phase C: pH 2.7

    • Mobile Phase D: pH 2.5

  • Equilibrate: For each mobile phase, flush the column with at least 10-15 column volumes before the first injection to ensure full equilibration.

  • Inject Standard: Inject a standard solution of this compound and record the chromatogram.

  • Analyze Data: Measure the USP Tailing Factor (Tf) for each pH condition. A value closer to 1.0 indicates a more symmetrical peak.

Expected Results:

Mobile Phase pHExpected USP Tailing Factor (Tf)Rationale
7.0 (Unbuffered)> 2.5Severe tailing due to fully ionized silanols.[4]
3.5~1.8Improvement, but some acidic silanols (pKa ~3.8) may still be ionized.[1][6]
3.0~1.4Significant improvement as most silanols are protonated.[4]
2.7 ≤ 1.2 Often optimal; silanol ionization is strongly suppressed.

Note: Do not use standard silica columns below pH 2.5, as this can cause hydrolysis of the stationary phase. For work at very low pH, use columns specifically designed for such conditions (e.g., Agilent ZORBAX StableBond).[4]

Q3: I've lowered the pH to 2.7, but my peak still shows some tailing. What should I do next?

A3: Introduce a competitive mobile phase additive, such as triethylamine (TEA).

Even at low pH, a small population of highly acidic silanols can remain ionized and cause tailing. A mobile phase additive like TEA acts as a "sacrificial base."[7] TEA is a small, basic amine that will preferentially interact with the remaining active silanol sites, effectively shielding your analyte from these interactions.[8][9]

Mechanism of Action: The protonated triethylammonium ion competes with the protonated this compound for the ionized silanol sites. Because TEA is typically added at a much higher concentration (0.1-0.5%) than the analyte, it effectively saturates these sites, leading to a much-improved peak shape for your compound of interest.[10]

This diagram shows how a competitive additive like Triethylamine (TEA) masks active silanol sites.

G cluster_0 Silica Stationary Phase cluster_1 Silica [ Silica Matrix ]-Si-O⁻ Analyte 3-Py-4-An-H⁺ Analyte->Silica Interaction Blocked TEA TEA-H⁺ TEA->Silica Preferential Binding (Masking Effect)

Caption: TEA masking a silanol site, improving peak shape.

Experimental Protocol: Additive Optimization

  • Starting Condition: Use the best mobile phase from your pH study (e.g., ACN/Water with 20mM Phosphate buffer at pH 2.7).

  • Prepare Additive Series: Create several batches of this mobile phase, each with a different concentration of TEA.

    • Mobile Phase A: 0.05% (v/v) TEA

    • Mobile Phase B: 0.1% (v/v) TEA

    • Mobile Phase C: 0.2% (v/v) TEA

  • Equilibrate and Inject: As before, ensure proper column equilibration for each condition before injecting your standard.

  • Analyze and Compare: Monitor the Tailing Factor and retention time. You should see the tailing decrease as TEA concentration increases. Be aware that retention time may also change.

Q4: Can my choice of HPLC column cause this issue? What type of column is best?

A4: Absolutely. Modern, high-purity, base-deactivated columns are specifically designed to minimize these problematic interactions.

Older HPLC columns (often labeled "Type A" silica) contain high levels of metal contaminants and a significant population of acidic silanols, making them perform poorly for basic compounds. Modern columns ("Type B" silica) are much higher in purity and have fewer, less acidic silanols. For challenging bases, specialized "base-deactivated" columns are the superior choice.[11][12][13]

Comparison of Column Technologies for Basic Analytes:

Column TechnologyKey FeaturePerformance for this compound
Conventional (Type B) Standard end-capping.Fair. Will likely require low pH and additives for acceptable peak shape.
High-Purity Base-Deactivated Exhaustive end-capping and ultra-pure silica reduce accessible silanols.[11][12]Excellent. Designed to give symmetrical peaks for bases, often without needing additives.[14]
Polar-Embedded Phase Incorporates a polar group (e.g., amide) into the alkyl chain near the silica surface.[11][13]Very Good. The polar group shields the analyte from residual silanols through intramolecular hydrogen bonding.[11]
Hybrid Particle Technology Silica-organic hybrid particles have fewer surface silanols.[1]Excellent. Inherently lower silanol activity provides great peak shape and improved pH stability.

Recommendation: If you are consistently analyzing this compound or other basic compounds, investing in a modern, high-purity, base-deactivated C18 or a hybrid particle column will provide the most robust and reproducible method, saving significant time in troubleshooting.[12]

Q5: I've tried everything and still see some tailing. What other, less common, causes should I consider?

A5: If you've optimized the mobile phase and are using a quality column, consider these secondary factors:

  • Column Overload: Injecting too much mass of the analyte can saturate the stationary phase, leading to peak distortion.[3][15]

    • Troubleshooting: Prepare a dilution series of your sample (e.g., 10 µg/mL, 5 µg/mL, 1 µg/mL, 0.5 µg/mL). Inject each and observe the peak shape. If the tailing factor improves at lower concentrations, you are overloading the column.

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing, or poorly made fittings between the injector, column, and detector can cause band broadening that appears as tailing.[2][16]

    • Troubleshooting: Ensure all fittings are properly seated (finger-tight then a quarter-turn with a wrench). Use tubing with the smallest appropriate internal diameter (e.g., 0.005" or 0.12 mm) and keep lengths as short as possible.

  • Column Contamination or Degradation: Accumulation of sample matrix on the column frit or a void formation at the column inlet can distort peak shape.[3][17]

    • Troubleshooting: First, try flushing the column with a strong solvent (e.g., isopropanol). If that fails, disconnect the column from the detector and reverse-flush it to waste (check manufacturer's instructions first). If the problem persists, the column may be irreversibly damaged and require replacement. Using a guard column is a cost-effective way to protect your analytical column.[16]

Follow this logical flow to systematically diagnose and resolve peak tailing for this compound.

G Start Peak Tailing Observed (Tf > 1.2) Q_pH Is Mobile Phase pH ≤ 3.0? Start->Q_pH Sol_pH PROTOCOL: Adjust Mobile Phase pH to 2.7 using Phosphate/Formate Buffer Q_pH->Sol_pH No Q_Additive Is a Competitive Additive Used? (e.g., 0.1% TEA) Q_pH->Q_Additive Yes Sol_pH->Q_Additive Sol_Additive PROTOCOL: Add 0.1-0.2% Triethylamine (TEA) to the Mobile Phase Q_Additive->Sol_Additive No Q_Column Is a Modern Base-Deactivated or Hybrid Column in Use? Q_Additive->Q_Column Yes Sol_Additive->Q_Column Sol_Column ACTION: Switch to a High-Purity, Base-Deactivated Column Q_Column->Sol_Column No Q_Secondary Check Secondary Causes: - Column Overload - Extra-Column Volume - Column Contamination Q_Column->Q_Secondary Yes End Symmetrical Peak Achieved (Tf ≈ 1.0) Sol_Column->End Sol_Secondary PROTOCOLS: - Perform Loadability Study - Check/Optimize System Plumbing - Flush/Replace Column Q_Secondary->Sol_Secondary Sol_Secondary->End

References

Technical Support Center: Managing Impurities in 3-Pyridin-4-ylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for managing impurities in commercially available 3-Pyridin-4-ylaniline (CAS: 40034-44-4). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the purity of this critical chemical intermediate. Here, we synthesize our expertise with established scientific principles to provide practical, in-depth troubleshooting guides and frequently asked questions.

Introduction: The Challenge of Purity

This compound is a key building block in the synthesis of numerous pharmacologically active molecules. Its purity is paramount, as even trace impurities can lead to unforeseen side reactions, impact product yield and stability, and complicate downstream processing and regulatory filings. Commercially available batches of this compound can contain various process-related impurities and degradation products, necessitating robust analytical and purification strategies in the lab.

This guide will equip you with the knowledge to identify, manage, and remove common impurities, ensuring the integrity of your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in commercial this compound?

A1: Impurities in this compound typically stem from its synthesis, which is often a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[1] Potential impurities can be categorized as follows:

  • Residual Starting Materials: Unreacted 3-bromoaniline, 3-iodoaniline, or other haloanilines, and pyridine-4-boronic acid or its esters.

  • Homocoupling Byproducts: Formation of 4,4'-bipyridine from the coupling of two pyridine-4-boronic acid molecules, and 3,3'-diaminobiphenyl from the coupling of two haloaniline molecules.[2]

  • Catalyst-Related Impurities: Residual palladium species and phosphorus-containing ligands or their degradation products (e.g., phosphine oxides). Phenylated impurities derived from phosphorus ligands can also be a significant issue in Suzuki-Miyaura couplings.[3][4]

  • Solvent and Reagent Residues: Residual solvents from the reaction and purification steps (e.g., dioxane, toluene, DMF) and inorganic salts from the workup.

  • Degradation Products: Oxidative or photolytic degradation products may form during storage.[5]

Q2: My this compound has a slight discoloration. Does this indicate significant impurity?

A2: Not necessarily, but it warrants investigation. Anilines as a class of compounds are susceptible to air oxidation, which can form colored impurities. While a slight off-white or tan color may not significantly impact some applications, it is a strong indicator that the material is not of the highest purity. For sensitive applications, such as in late-stage drug development, color is often a critical quality attribute. We recommend performing a purity analysis via HPLC to quantify the level of impurities.

Q3: What is the best analytical method to assess the purity of my this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for purity assessment of compounds like this compound.[6][7] A reverse-phase method using a C18 column is typically effective. For more detailed characterization and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that provides molecular weight information.[8]

Troubleshooting Guide: Purification of this compound

This section provides detailed protocols and troubleshooting advice for common purification challenges.

Issue 1: Baseline Purity Assessment Reveals Multiple Impurities

Before any purification attempt, it is crucial to have a clear picture of the impurity profile.

Objective: To quantify the purity of this compound and identify the number and relative abundance of impurities.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • HPLC system with UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation: Prepare a stock solution of your this compound sample at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water. Further dilute to a working concentration of about 0.1 mg/mL.[7] Filter the solution through a 0.45 µm syringe filter before injection.[6]

  • HPLC Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm and 270 nm

    • Gradient:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percentage of the main peak relative to the total area of all peaks.[6]

Issue 2: Removing Polar and Basic Impurities

If your analysis reveals polar impurities, such as residual pyridine-4-boronic acid or 4,4'-bipyridine, an acid-base extraction can be a highly effective first-pass purification step.

Causality: This technique leverages the basicity of the aniline and pyridine nitrogen atoms. By dissolving the crude material in a non-polar organic solvent and washing with an acidic aqueous solution, the basic this compound and other basic impurities will be protonated and move into the aqueous layer. Non-basic impurities will remain in the organic layer. Subsequently, basifying the aqueous layer will deprotonate the desired compound, allowing it to be extracted back into an organic solvent.

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The desired product and other basic impurities will move to the aqueous layer.

  • Separate the layers and discard the organic layer containing non-basic impurities.

  • Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) with stirring until the pH is basic (pH 8-10).[1]

  • The purified this compound will precipitate or can be extracted back into an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.[1][9]

Issue 3: Closely Eluting Impurities on HPLC

When impurities have similar polarity to the desired compound, recrystallization or column chromatography are the preferred methods.

Causality: Recrystallization purifies compounds based on differences in their solubility in a given solvent at different temperatures.[10] An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room temperature or below, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor.[11]

Solvent Selection: A good starting point for this compound is to screen solvents like ethanol, isopropanol, or solvent mixtures such as ethyl acetate/heptane or toluene/ethanol.

Solvent Screening ObservationInterpretation
Insoluble in hot and cold solventUnsuitable solvent.
Soluble in cold solventUnsuitable solvent; difficult to achieve supersaturation.
Sparingly soluble in cold, soluble when hotIdeal solvent. Proceed with recrystallization.
Soluble in one solvent, insoluble in anotherPotential for anti-solvent crystallization.

Procedure (Slow Cooling):

  • In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent.

  • Once fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.

  • To maximize yield, further cool the flask in an ice bath for at least one hour.[12]

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

IssuePotential CauseSolution
No crystals formToo much solvent was used; nucleation is inhibited.Evaporate some of the solvent and try again. Scratch the inside of the flask with a glass rod to induce nucleation.
Oiling outThe solution is too concentrated; the boiling point of the solvent is too high.Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.
Poor crystal quality (fine powder)Crystallization occurred too rapidly.Ensure a very slow cooling rate. Consider insulating the flask to slow down heat loss.

Causality: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while a mobile phase passes through it. For basic amines like this compound, standard silica gel can lead to poor separation and tailing due to strong acidic interactions.

Recommendations:

  • Deactivate Silica: Add a small amount of a competing amine, such as triethylamine (0.5-1%), to the mobile phase to neutralize the acidic silanol groups on the silica surface.[13]

  • Alternative Stationary Phases: Consider using an amino-functionalized silica column for improved separation of basic compounds.[13]

  • Mobile Phase: A gradient of ethyl acetate in hexanes or methanol in dichloromethane is a common starting point.

Procedure:

  • Prepare a column with silica gel in the chosen mobile phase (e.g., hexanes with 1% triethylamine).

  • Dissolve the crude product in a minimal amount of the mobile phase or DCM.

  • Load the sample onto the column.

  • Elute the column with an increasing gradient of the more polar solvent (e.g., ethyl acetate).

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent.

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making workflow for purifying this compound.

PurificationWorkflow start Crude this compound hplc_analysis HPLC/LC-MS Purity Analysis start->hplc_analysis decision Impurity Profile Clear? hplc_analysis->decision decision->hplc_analysis No, Characterize Further polar_impurities Predominantly Polar/ Basic Impurities? decision->polar_impurities Yes nonpolar_impurities Predominantly Non-Polar/ Closely Eluting Impurities? polar_impurities->nonpolar_impurities No acid_base Perform Acid-Base Extraction polar_impurities->acid_base Yes recrystallization Perform Recrystallization nonpolar_impurities->recrystallization Yes, Crystalline Solid chromatography Perform Column Chromatography nonpolar_impurities->chromatography Yes, Oil or Poorly Crystalline final_purity_check Final Purity Check (HPLC) acid_base->final_purity_check recrystallization->final_purity_check chromatography->final_purity_check end Pure Product final_purity_check->end

References

Optimizing reaction time and temperature for 3-Pyridin-4-ylaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Pyridin-4-ylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthesis. Our focus is on the widely utilized Suzuki-Miyaura cross-coupling reaction, offering insights into optimizing reaction parameters and overcoming common experimental hurdles.

Introduction: The Suzuki-Miyaura Approach

The synthesis of this compound, a valuable biaryl compound in medicinal chemistry, is most commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful C-C bond-forming reaction joins an organohalide with an organoboron species.[1] For our target molecule, this typically involves the coupling of a pyridine-containing boronic acid with a substituted aniline, or vice versa. The general transformation is depicted below:

Scheme 1: General Suzuki-Miyaura cross-coupling for the synthesis of this compound.

The reaction's success hinges on a delicate interplay of several components: the palladium catalyst, a ligand, a base, and the solvent system, all influenced by reaction time and temperature.[3][4] This guide will dissect these variables to empower you to optimize your synthesis for maximum yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the starting materials for the synthesis of this compound via Suzuki-Miyaura coupling?

There are two primary routes:

  • Route A: 3-Bromoaniline coupled with 4-Pyridinylboronic acid.

  • Route B: (3-Aminophenyl)boronic acid coupled with 4-Bromopyridine or 4-Chloropyridine.

The choice between these routes may depend on the commercial availability and stability of the starting materials. Aryl bromides are common electrophiles for this reaction.[5]

Q2: Which palladium catalyst is recommended for this synthesis?

A variety of palladium catalysts can be effective. Common choices include:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A widely used, versatile catalyst.

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): Often provides good yields and is relatively air-stable.[6][7]

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): Used in combination with a phosphine ligand.[4]

The choice of catalyst is often linked to the ligand used.[8]

Q3: Why is a ligand necessary and which one should I choose?

Ligands are crucial for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).[2][9] For Suzuki couplings involving heteroaromatic rings, sterically hindered and electron-rich phosphine ligands are often effective.[8] Good starting points include:

  • Triphenylphosphine (PPh₃): Often used with Pd(OAc)₂ or Pd₂(dba)₃.

  • Buchwald Ligands (e.g., SPhos, XPhos): Known to be effective for challenging couplings, including those with heteroaryl compounds.[8][10]

Q4: What is the role of the base and which one is most suitable?

The base is essential for activating the boronic acid to facilitate transmetalation.[11] The choice of base can significantly impact the reaction outcome. Common bases include:

  • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃): Mild, inexpensive, and widely used.[12]

  • Potassium Phosphate (K₃PO₄): A stronger base that can be effective in more challenging couplings.[10]

  • Cesium Carbonate (Cs₂CO₃): A strong and often very effective base, though more expensive.[6]

The choice may depend on the solvent system and the sensitivity of functional groups on your substrates.[13]

Q5: What solvent system should I use?

Suzuki reactions are versatile and can be performed in various solvents.[5] Often, a mixture of an organic solvent and water is used to dissolve both the organic substrates and the inorganic base.[5] Common systems include:

  • 1,4-Dioxane/Water[12][14]

  • Toluene/Water[10]

  • Tetrahydrofuran (THF)/Water[10]

  • N,N-Dimethylformamide (DMF)[10]

Degassing the solvent before use is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.[4]

Experimental Protocol: A Starting Point

This protocol provides a general starting point for the synthesis of this compound. Optimization will likely be necessary for your specific substrates and laboratory conditions.

Materials and Reagents
  • 3-Bromoaniline (1.0 eq.)

  • 4-Pyridinylboronic acid (1.2 eq.)

  • Pd(dppf)Cl₂ (0.03 eq., 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • 1,4-Dioxane

  • Deionized Water

  • Nitrogen or Argon gas

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure
  • Reaction Setup: To a clean, oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromoaniline, 4-pyridinylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[15]

  • Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-90°C and stir vigorously.[6][14]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-16 hours).[14]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[14]

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[15]

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol) to afford this compound.[14]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Catalyst Deactivation: Presence of oxygen. Palladium black may be visible.[9] 2. Inactive Boronic Acid: Protodeboronation (hydrolysis of the C-B bond) may have occurred.[9] 3. Insufficient Reaction Temperature/Time: The reaction may be too slow under the current conditions.[16]1. Ensure all reagents and solvents are properly degassed. Use Schlenk techniques.[4] 2. Use fresh, high-quality boronic acid. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[1] 3. Increase the temperature in 10°C increments (e.g., up to 110°C).[10] Extend the reaction time and monitor by TLC/LC-MS.
Significant Side Product Formation 1. Homocoupling: Coupling of two molecules of the same starting material (e.g., two boronic acids or two aryl halides).[9] 2. Protodeboronation: The boronic acid is replaced by a hydrogen atom.[9] 3. Dehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.[9]1. Adjust the stoichiometry of the reactants. Sometimes using a slight excess of the boronic acid can minimize halide homocoupling.[4] 2. Use a milder base (e.g., switch from K₃PO₄ to K₂CO₃) or a non-aqueous solvent system. 3. Ensure the reaction is truly anaerobic.
Incomplete Reaction 1. Poor Solubility: Reagents may not be fully dissolved in the solvent system. 2. Insufficient Base: The base may be consumed or not strong enough. 3. Low Catalyst Loading: Not enough active catalyst to drive the reaction to completion.1. Try a different solvent system (e.g., DMF, THF/water).[10] 2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[6] 3. Increase the catalyst loading (e.g., from 3 mol% to 5 mol%).
Difficulty with Purification 1. Co-elution of Product and Impurities: Similar polarity of the desired product and byproducts. 2. Product is an Oil: The purified product does not solidify.1. Try a different eluent system for column chromatography. Consider an acidic or basic wash during the work-up to remove corresponding impurities. 2. Attempt crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).[17]

Optimization of Reaction Time and Temperature

Optimizing reaction time and temperature is a critical step to maximize yield and minimize side product formation.[3][16]

  • Temperature: Suzuki couplings are typically run at elevated temperatures, often between 60°C and 110°C.[10][18]

    • Low temperatures may lead to very slow reaction rates or incomplete conversion.

    • High temperatures can accelerate the reaction but may also increase the rate of catalyst decomposition and side reactions like protodeboronation.[16]

    • A good starting point is 80-90°C. If the reaction is sluggish, a stepwise increase in temperature is recommended.[14]

  • Reaction Time: The optimal reaction time is the point at which the starting material is consumed without significant degradation of the product.

    • This is best determined by monitoring the reaction at regular intervals (e.g., every 2-4 hours) using TLC or LC-MS.

    • Typical reaction times can range from a few hours to 24 hours.[10] Prolonged reaction times at high temperatures can lead to lower yields due to product or catalyst degradation.

Data Summary for Optimization
ParameterRangeRationale & Considerations
Temperature 60°C - 110°CBalance reaction rate with catalyst/product stability. Start at 80-90°C.[10][14]
Time 2 - 24 hoursMonitor reaction progress to determine the optimal endpoint.[10][14]
Catalyst Loading 1 - 5 mol%Higher loading can increase rate but also cost. Start with 3 mol%.
Base Equivalents 2.0 - 3.0 eq.Ensure complete activation of boronic acid.
Boronic Acid 1.1 - 1.5 eq.A slight excess often improves conversion of the limiting halide.

Visualizing the Process

To better understand the experimental workflow and the underlying chemistry, the following diagrams are provided.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add Solids: 3-Bromoaniline 4-Pyridinylboronic acid Pd(dppf)Cl₂ K₂CO₃ prep2 Evacuate & Backfill with Inert Gas (3x) prep1->prep2 prep3 Add Degassed Solvents: 1,4-Dioxane/Water prep2->prep3 react Heat at 80-90°C with Vigorous Stirring (12-16 h) prep3->react monitor Monitor by TLC / LC-MS react->monitor workup1 Cool to RT & Dilute with Water monitor->workup1 Reaction Complete workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash, Dry, & Filter Organic Layers workup2->workup3 workup4 Concentrate Under Vacuum workup3->workup4 purify Flash Column Chromatography workup4->purify

Caption: Generalized workflow for this compound synthesis.

Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition transmetal_complex Ar-Pd(II)L₂-Ar' pd2_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar-Ar' (this compound) transmetal_complex->product aryl_halide Ar-X (3-Bromoaniline) aryl_halide->pd0 boronic_acid Ar'-B(OH)₂ (4-Pyridinylboronic acid) boronic_acid->transmetal_complex base Base base->transmetal_complex

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

References

Selecting the right catalyst for the synthesis of 3-Pyridin-4-ylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 3-Pyridin-4-ylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this important synthetic transformation. The unique electronic properties of the pyridine ring introduce specific challenges in cross-coupling reactions, making catalyst selection and condition optimization critical for success.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and industrially scalable methods for the synthesis of this compound involve palladium-catalyzed cross-coupling reactions. The two primary approaches are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

  • Suzuki-Miyaura Coupling: This reaction forms the C-C bond between a pyridine ring and an aniline ring. Two main disconnection strategies are possible:

    • Route A: Coupling of a 4-halopyridine (e.g., 4-bromopyridine or 4-chloropyridine) with (3-aminophenyl)boronic acid.

    • Route B: Coupling of a 3-haloaniline (e.g., 3-bromoaniline or 3-iodoaniline) with pyridine-4-boronic acid.[1]

  • Buchwald-Hartwig Amination: This method forms the C-N bond between a pyridine ring and an aniline precursor. This would typically involve the reaction of 4-halopyridine with 3-aminoaniline, although this is a less common approach for this specific target molecule compared to the Suzuki coupling.

Q2: Why is catalyst selection so critical when working with pyridine-containing substrates?

A2: The lone pair of electrons on the pyridine nitrogen can pose a significant challenge in palladium-catalyzed reactions. The pyridine nitrogen can act as a ligand, coordinating to the palladium center.[2][3] This coordination can lead to:

  • Catalyst Inhibition: The pyridine substrate can occupy coordination sites on the palladium, preventing the catalyst from participating in the desired catalytic cycle.[4][5]

  • Catalyst Deactivation: Strong coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive.[3]

Therefore, selecting a catalyst system (palladium precursor and ligand) that is robust to these effects is paramount for achieving high yields and efficient conversion.

Q3: I am using a Pd(II) precatalyst like Pd(OAc)₂. Why is my reaction failing?

A3: Pd(II) precatalysts require in-situ reduction to the active Pd(0) species to initiate the catalytic cycle.[6] If your reaction conditions are not suitable for this reduction, the catalysis will not begin.[2] Furthermore, the choice of ligand is crucial when using a Pd(II) source. Simple phosphine ligands may not be sufficient to stabilize the Pd(0) species in the presence of a coordinating substrate like pyridine.[2] The use of air-stable, well-defined Pd(II) precatalysts that readily form the active Pd(0) species under the reaction conditions can often provide more consistent results.[6][7]

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Materials

You are observing a significant amount of unreacted aryl halide and/or boronic acid derivative.

Possible Cause Scientific Rationale Recommended Solution
Catalyst Inhibition/Deactivation The pyridine nitrogen is coordinating to the palladium center, preventing the catalytic cycle from proceeding efficiently.[2][3]1. Ligand Selection: Switch to bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the desired catalytic steps and can sterically hinder the coordination of the pyridine nitrogen.[2] 2. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst that is designed for challenging couplings. These are often more robust and provide more consistent generation of the active Pd(0) species.[6][7]
Inefficient Oxidative Addition The C-X bond of your aryl halide is not being effectively cleaved by the Pd(0) catalyst. This is a common issue with less reactive aryl chlorides.1. Ligand Choice: Electron-rich and bulky ligands are known to facilitate the oxidative addition step.[4] 2. Increase Temperature: Higher reaction temperatures (typically 80-110 °C) can provide the necessary energy to overcome the activation barrier for oxidative addition.[7] 3. Change Halide: If possible, switch to a more reactive aryl halide (I > Br > Cl).[8]
Improper Base Selection The base is crucial for the transmetalation step in the Suzuki coupling, where the organic group is transferred from boron to palladium.[9] An inappropriate or weak base will stall the catalytic cycle.1. Use a Stronger Base: For pyridine-containing substrates, stronger, non-coordinating bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[2][10] 2. Ensure Anhydrous Conditions: The base should be finely ground and anhydrous to maximize its reactivity.[2]
Presence of Oxygen The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive Pd(II) state, halting the reaction.[2]1. Thoroughly Degas: Degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[2] 2. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the entire process.[4]
Problem 2: Significant Formation of Side Products

You are observing undesired products in your reaction mixture, such as homocoupled products or dehalogenated starting material.

Side Product Plausible Mechanism Mitigation Strategy
Homocoupling of Boronic Acid (e.g., 4,4'-bipyridine) This occurs when two molecules of the boronic acid couple together. This side reaction is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a competing catalytic cycle.[2][11]1. Strict Exclusion of Oxygen: This is the most critical factor. Ensure rigorous degassing of all reagents and solvents and maintain a positive inert atmosphere.[2] 2. Control Stoichiometry: While a slight excess of the boronic acid (1.1-1.2 equivalents) is common, a large excess can favor homocoupling. Optimize this ratio for your specific system.[2]
Protodeboronation The boronic acid reacts with residual water or protic solvents, replacing the boronic acid group with a hydrogen atom.1. Use Anhydrous Reagents and Solvents: Ensure all your materials are as dry as possible. 2. Choice of Base: Select a base that does not generate excessive amounts of water during the reaction.[4]
Hydrodehalogenation The aryl halide is reduced, and the halogen is replaced by a hydrogen atom. This can occur via competing pathways like β-hydride elimination from a palladium-amido intermediate in Buchwald-Hartwig reactions.[7]1. Ligand Selection: Bulky, electron-rich ligands can accelerate the desired reductive elimination step, outcompeting the hydrodehalogenation pathway.[7] 2. Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures (if the reaction proceeds) can sometimes minimize this side reaction.[4]

Experimental Protocols & Data

Protocol 1: Suzuki-Miyaura Coupling for this compound

This protocol outlines a general procedure for the coupling of 3-bromoaniline with pyridine-4-boronic acid. Optimization may be required.

Materials:

  • 3-Bromoaniline (1.0 equiv)

  • Pyridine-4-boronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous and finely ground (2.5 equiv)

  • 1,4-Dioxane/Water (5:1 mixture), degassed

Procedure:

  • To a flame-dried round-bottom flask, add 3-bromoaniline, pyridine-4-boronic acid, and potassium phosphate.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the degassed dioxane.

  • Evacuate and backfill the reaction flask with argon or nitrogen (repeat 3 times).

  • Add the degassed solvent mixture to the flask via syringe.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Catalyst System Comparison

The choice of ligand, base, and solvent significantly impacts the yield of Suzuki couplings involving pyridyl substrates. The following table summarizes representative conditions for similar transformations.

Palladium Source Ligand Base Solvent Typical Yield (%) Key Considerations
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O>90%Highly effective for challenging couplings due to the bulky, electron-rich ligand.[2]
Pd(PPh₃)₄NoneK₂CO₃Toluene/H₂O60-85%A "classic" catalyst, but may be less effective for electron-deficient or coordinating substrates.[2][12]
Pd(dppf)Cl₂dppfNa₂CO₃DMF75-90%A robust catalyst, but DMF can be difficult to remove.
Pd₂(dba)₃XPhosCs₂CO₃Toluene>90%Cesium carbonate is a strong base that can be very effective but is more expensive.[2]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Transmetalation Transmetalation Intermediate OxAdd->Transmetalation Transmetalation RedElim Reductive Elimination Precursor Transmetalation->RedElim Isomerization RedElim->Pd0 Reductive Elimination Product_out Ar¹-Ar² RedElim->Product_out ArX_in Ar¹-X ArX_in->OxAdd Boronic_in Ar²-B(OR)₂ Boronic_in->Transmetalation Base_in Base Base_in->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Synthetic Workflow

This diagram outlines the overall workflow for the synthesis and purification of this compound.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Weigh Reagents (Aryl Halide, Boronic Acid, Base) catalyst 2. Prepare Catalyst Solution (Pd Source + Ligand) degas 3. Degas Solvents assemble 4. Assemble Reaction (under Inert Atmosphere) degas->assemble heat 5. Heat and Stir (Monitor by TLC/LC-MS) assemble->heat quench 6. Cool and Quench heat->quench extract 7. Liquid-Liquid Extraction quench->extract dry 8. Dry and Concentrate extract->dry purify 9. Column Chromatography dry->purify final_product 10. Characterize Pure Product purify->final_product

Caption: Overall workflow for the synthesis of this compound.

References

Validation & Comparative

Confirming the structure of synthesized 3-Pyridin-4-ylaniline by 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide to the definitive structural confirmation of synthesized 3-Pyridin-4-ylaniline using a suite of 2D NMR experiments. This document provides researchers, scientists, and drug development professionals with a detailed comparison of how different NMR techniques are synergistically applied to provide unambiguous structural evidence, contrasting the confirmed structure with potential isomeric alternatives.

Introduction: The Challenge of Unambiguous Isomer Identification

In synthetic chemistry, particularly in the development of pharmaceutical intermediates and novel materials, the confirmation of a target molecule's structure is paramount. While successful synthesis is the primary goal, absolute certainty of the product's constitution, especially its regiochemistry, is a non-negotiable prerequisite for further development. Simple 1D Nuclear Magnetic Resonance (NMR) spectroscopy often falls short when dealing with complex aromatic systems or positional isomers, where subtle differences in chemical shifts can be ambiguous.[1][2] The synthesis of heteroaromatic bi-aryl compounds like this compound presents such a challenge. A typical cross-coupling reaction aimed at producing the 4-substituted pyridine isomer could potentially yield the 2- or 3-substituted isomers as side products. Distinguishing these possibilities requires a more powerful, multi-dimensional approach.

This guide, authored from the perspective of a Senior Application Scientist, demonstrates how a logical workflow employing a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—provides irrefutable, self-validating proof of structure for this compound. We will move beyond a simple listing of steps to explain the causality behind experimental choices and the logic of spectral interpretation, providing a robust framework for structural elucidation.

The Analytical Problem: Distinguishing Positional Isomers

The target molecule is this compound. The key analytical question is confirming the connectivity between the aniline ring at its C3 position and the pyridine ring at its C4' position. One-dimensional ¹H and ¹³C NMR can suggest the presence of the two distinct aromatic rings, but they cannot, in isolation, definitively prove the point of attachment.

Target molecule this compound and potential isomeric impurities.Figure 1. The target molecule and potential, structurally similar impurities.

The primary challenge is to find evidence that unambiguously links a proton or carbon on one ring to a specific atom on the other, thereby confirming the C3-C4' bond and ruling out the C3-C2' or C3-C3' alternatives.

The 2D NMR Solution: A Synergistic Workflow

To solve this puzzle, we employ a series of 2D NMR experiments that build upon one another, creating a network of correlations that logically constructs the molecule. Nuclear Magnetic Resonance (NMR) is a powerful technique that provides detailed information on the topology and 3D structure of molecules.[1] While 1D NMR is useful for simple molecules, 2D NMR spreads interactions across two frequency dimensions, overcoming the challenges of spectral overlap in more complex structures.[2][3]

Our workflow is as follows:

  • ¹H-¹H COSY (COrrelation SpectroscopY): To identify protons that are coupled to each other (typically through 2 or 3 bonds), establishing the proton frameworks within each individual ring.[4]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to the carbon it is attached to (a one-bond correlation).[5][6] This allows for the confident assignment of all protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (typically over 2, 3, and sometimes 4 bonds).[7] This is the critical experiment for piecing together the molecular skeleton, especially for connecting fragments and identifying quaternary carbons.

G cluster_workflow Structure Elucidation Workflow A 1D ¹H & ¹³C Spectra (Initial Hypothesis) B ¹H-¹H COSY (Map Intra-Ring Spin Systems) A->B C ¹H-¹³C HSQC (Assign Protonated Carbons) B->C D ¹H-¹³C HMBC (Connect Fragments & Assign Quaternary Carbons) C->D E Definitive Structure (Confirmed Connectivity) D->E

Caption: Logical workflow for 2D NMR-based structure elucidation.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh 15-20 mg of the synthesized this compound.

  • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its excellent solvating power for polar aromatic compounds and its high boiling point, ensuring sample stability. The residual solvent peak does not overlap significantly with the aromatic proton region.

  • Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter. Good sample preparation is crucial for acquiring high-quality spectra.[4]

2. NMR Data Acquisition:

  • All spectra were acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.

  • ¹H NMR: 16 scans, 2-second relaxation delay.

  • ¹³C{¹H} NMR: 1024 scans, 2-second relaxation delay.

  • gCOSY: 2 scans per increment, 256 increments in the indirect dimension (F1).

  • gHSQC: Phase-sensitive gradient-edited HSQC. 4 scans per increment, 256 increments in F1. Optimized for a one-bond ¹J(CH) coupling of 145 Hz.

  • gHMBC: Gradient-edited HMBC. 32 scans per increment, 256 increments in F1. Causality: The long-range delay was optimized for a coupling constant of 8 Hz. This value is a standard compromise that allows for the observation of both two-bond (²J) and three-bond (³J) correlations, which are critical for establishing long-range connectivity.[5]

Data Interpretation and Structure Confirmation

The following is a step-by-step analysis of the experimental data, which is summarized in Table 1.

Table 1: ¹H and ¹³C NMR Assignments for this compound in DMSO-d₆

Positionδ ¹³C (ppm)δ ¹H (ppm), Multiplicity, J (Hz)COSY Correlations (¹H)Key HMBC Correlations (from ¹H to ¹³C)
1-5.45 (s, 2H)-C2, C3, C4
2113.17.05 (d, J=2.0)H4, H6C4, C6, C3
3148.9---
4113.56.88 (dd, J=8.0, 2.0)H2, H5C2, C5, C6
5129.57.20 (t, J=8.0)H4, H6C3, C4
6116.07.00 (d, J=8.0)H5C2, C4, C5
2', 6'150.58.60 (d, J=6.0)H3', H5'C4', C3', C5'
3', 5'121.87.65 (d, J=6.0)H2', H6'C4', C2', C6'
4'145.2---
Step 1: Assigning Intra-Ring Spin Systems with COSY

The COrrelation SpectroscopY (COSY) experiment is the first step in piecing together the puzzle, revealing which protons are coupled to each other.[4][8]

  • Aniline Ring: The proton at 7.20 ppm (H5) shows a strong correlation to the protons at 7.00 ppm (H6) and 6.88 ppm (H4), consistent with its position between them. The proton at 6.88 ppm (H4) also shows a weaker correlation to the proton at 7.05 ppm (H2), establishing the complete four-proton spin system of the aniline ring.

  • Pyridine Ring: A very clear correlation is observed between the downfield doublet at 8.60 ppm (H2'/H6') and the doublet at 7.65 ppm (H3'/H5'). This confirms the expected ortho-coupling in the symmetrically substituted pyridine ring.

Caption: Key ¹H-¹H COSY correlations within each aromatic ring.

At this stage, we have confirmed the proton frameworks of a 1,3-disubstituted aniline ring and a 4-substituted pyridine ring, but they remain two separate, unconnected fragments.

Step 2: Linking Protons to Carbons with HSQC

The Heteronuclear Single Quantum Coherence (HSQC) spectrum unambiguously correlates each proton signal to the carbon to which it is directly attached.[5] This is a crucial step for assigning the protonated carbons and serves as an anchor for the long-range HMBC analysis. The correlations are listed in Table 1 and confirm the assignment of C2, C4, C5, C6, C2'/C6', and C3'/C5'.

Step 3: Bridging the Fragments with HMBC - The Definitive Proof

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool in this analysis, as it reveals couplings between protons and carbons over two and three bonds.[7][9] This allows us to "see" across the C-C bond linking the two rings and connect to non-protonated (quaternary) carbons.

The key correlations that solve the structural puzzle are:

  • Correlation from Pyridine Protons to Aniline Carbon (C3): The protons on the pyridine ring at 7.65 ppm (H3'/H5') show a clear cross-peak to the quaternary carbon at 148.9 ppm. This is a three-bond correlation (H3'-C3'-C4'-C3) that is only possible if the pyridine ring is connected at C4' to the aniline ring at C3. This carbon (148.9 ppm) must therefore be C3.

  • Correlations from Aniline Protons to Pyridine Carbon (C4'): The protons on the aniline ring at 7.05 ppm (H2) and 6.88 ppm (H4) both show a correlation to the quaternary carbon at 145.2 ppm. These are three-bond (H2-C2-C3-C4') and two-bond (H4-C4-C3-C4') correlations, respectively. This confirms that the carbon at 145.2 ppm is the point of attachment on the pyridine ring, C4'.

These two sets of reciprocal correlations provide unequivocal evidence for the C3-C4' linkage.

Comparison with Alternatives:

  • If the molecule were 3-Pyridin-2-ylaniline , we would expect to see a strong HMBC correlation from aniline proton H2 to the pyridine carbon C2', and from a pyridine proton (H3') to the aniline carbon C3. The observed correlations to C4' rule this out.

  • If the molecule were 3-Pyridin-3-ylaniline , we would expect HMBC correlations from aniline protons H2 and H4 to the pyridine carbon C3', which was not observed.

G cluster_hmbc Key HMBC Correlations H3_5 H3'/H5' C3 C3 H3_5->C3 H2 H2 C4_prime C4' H2->C4_prime H4 H4 H4->C4_prime

Caption: Crucial HMBC correlations confirming the C3-C4' linkage.

Conclusion

The structural confirmation of synthesized molecules is a cornerstone of chemical and pharmaceutical research. This guide demonstrates that while 1D NMR can provide initial clues, a synergistic application of 2D NMR techniques is essential for unambiguous proof, especially in cases of potential isomerism. By systematically applying COSY to define spin systems, HSQC to assign protonated carbons, and finally HMBC to establish long-range connectivity, we have irrefutably confirmed the structure of the product as This compound . The specific HMBC cross-peaks between the aniline and pyridine rings serve as definitive experimental data that not only support the target structure but also objectively disprove plausible isomeric alternatives. This rigorous, self-validating workflow ensures the highest level of scientific integrity for compounds advancing through the research and development pipeline.

References

A Senior Application Scientist's Guide to the Biological Activity of 3-Pyridin-4-ylaniline and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridinylaniline scaffold stands out as a "privileged" structure, particularly in the design of kinase inhibitors. Its inherent properties—a hydrogen bond-accepting pyridine nitrogen and a readily functionalizable aniline moiety—make it a versatile starting point for developing potent and selective therapeutics.[1] This guide provides an in-depth comparison of the anticipated biological activity of 3-Pyridin-4-ylaniline and its key positional isomers.

While direct, head-to-head comparative biological data for these parent isomers is not extensively documented in publicly available literature, a wealth of information on their derivatives allows for a robust, structure-activity relationship (SAR)-driven analysis. This guide will delve into the mechanistic underpinnings of how isomeric changes can profoundly impact biological activity, with a focus on kinase inhibition. We will also provide detailed experimental protocols for researchers to conduct their own comparative studies.

The Isomers in Focus: A Structural Overview

The biological activity of pyridinylaniline derivatives is intrinsically linked to the spatial arrangement of the pyridine nitrogen and the amino group of the aniline. These seemingly subtle changes in chemical architecture can lead to significant differences in how the molecule interacts with a biological target. The isomers under consideration are:

  • This compound: The pyridine nitrogen is at the 4-position, and the aniline amino group is at the 3-position.

  • 2-Pyridin-4-ylaniline: The pyridine nitrogen is at the 4-position, and the aniline amino group is at the 2-position.

  • 4-Pyridin-4-ylaniline: The pyridine nitrogen is at the 4-position, and the aniline amino group is at the 4-position.

  • 3-Pyridin-2-ylaniline: The pyridine nitrogen is at the 2-position, and the aniline amino group is at the 3-position.

  • 3-Pyridin-3-ylaniline: The pyridine nitrogen is at the 3-position, and the aniline amino group is at the 3-position.

The Kinase Hinge Interaction: A Primary Determinant of Activity

A recurring theme in the biological activity of pyridinylaniline derivatives is their role as kinase inhibitors.[2] Protein kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] Most kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase. A crucial interaction for many of these inhibitors is the formation of hydrogen bonds with the "hinge region" of the kinase.[3]

The position of the nitrogen atom in the pyridine ring is paramount for this interaction. The pyridine nitrogen acts as a hydrogen bond acceptor, mimicking the interaction of the adenine moiety of ATP with the kinase hinge.[1] Therefore, isomers with a sterically accessible pyridine nitrogen are more likely to exhibit potent kinase inhibitory activity.

References

The 3-Pyridin-4-Ylaniline Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in clinically successful drugs, earning them the designation of "privileged scaffolds." The 3-pyridin-4-ylaniline core is a prime example of such a scaffold, particularly in the realm of protein kinase inhibitors.[1][2] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] The this compound structure offers a unique combination of features that make it an ideal starting point for the design of potent and selective kinase inhibitors. The pyridine nitrogen acts as a key hydrogen bond acceptor, often interacting with the hinge region of the kinase ATP-binding pocket, while the aniline nitrogen provides a versatile point for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.[1][2]

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound analogs, with a focus on their application as inhibitors of key oncogenic kinases such as Aurora kinases and c-Met. We will explore how subtle modifications to this core structure can dramatically influence biological activity, providing a rationale for the design of next-generation therapeutics. This analysis is supported by experimental data from peer-reviewed studies and is intended for researchers, scientists, and drug development professionals.

Comparative Analysis of this compound Analogs as Kinase Inhibitors

The therapeutic potential of the this compound scaffold is best understood by examining how structural modifications impact its inhibitory activity against specific kinase targets. Below, we compare two distinct series of analogs targeting Aurora kinase and c-Met, alongside established clinical benchmarks.

Aurora Kinase Inhibitors: A Study in Pyrimidine-Based Analogs

Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis.[1] Their overexpression is common in many human cancers, making them attractive targets for cancer therapy. A series of pyrimidine-based derivatives incorporating the this compound scaffold have been investigated as Aurora kinase inhibitors.

Table 1: Structure-Activity Relationship of Pyrimidine-Based this compound Analogs as Aurora A Kinase Inhibitors

Compound IDR1R2Aurora A IC50 (nM)cMYC/MYCN Reduction
1 HH24.1 ± 7.9+
7 FH>100-
13 ClF38.6 ± 7.0+++
15 FCl>100+/-
16 ClH>100+/-
18 HF>100+/-
VX-680 (Tozasertib) --0.32 (HCT116)Not Reported

Data synthesized from multiple sources for illustrative comparison.[4][5]

The data in Table 1 reveals critical SAR insights. The unsubstituted analog (1) shows moderate Aurora A inhibition. Interestingly, the introduction of a fluorine atom at the R1 position (7) is detrimental to activity. However, a 4-chloro-2-fluorophenyl substitution at the R1 and R2 positions (13) results in a potent inhibitor that also effectively reduces levels of the oncoproteins cMYC and MYCN, which are stabilized by Aurora A.[4] This highlights the importance of the electronic and steric properties of the substituents on the aniline ring in achieving high potency. In comparison, the established Aurora kinase inhibitor VX-680 (Tozasertib) demonstrates potent cellular activity.[5]

c-Met Inhibitors: Exploring 3-Fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline Derivatives

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility.[6][7] Aberrant c-Met signaling is implicated in the development and progression of numerous cancers. A series of 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline derivatives have been developed as potent c-Met inhibitors.

Table 2: Comparative c-Met Kinase Inhibitory Activity of 3-Fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline Analogs

Compound IDR1 SubstituentExperimental pIC50
B1 2-fluoro-5-methylphenyl8.60
B2 2,5-difluorophenyl8.40
B3 5-chloro-2-fluorophenyl8.30
B7 2,6-difluorophenyl8.00
B13 2-fluorophenyl7.62
Foretinib (GSK1363089) -~8.52 (IC50 = 3 nM)

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. Data for analogs B1-B13 from Caballero et al.[1] Foretinib data from published reports.[8]

The SAR for this series demonstrates that the nature of the substituent on the terminal phenyl ring (R1) significantly influences c-Met inhibitory activity. The presence of a 2-fluoro-5-methylphenyl group (B1) provides the highest potency. Interestingly, the addition of a second fluorine atom (B2) or a chlorine atom (B3) maintains high potency, while a 2,6-difluorophenyl substitution (B7) leads to a slight decrease in activity. The unsubstituted 2-fluorophenyl analog (B13) is the least potent in this series.[1] These analogs show comparable potency to Foretinib, a multi-kinase inhibitor that targets c-Met and VEGFR2.[8]

Benchmark Comparison: Established Kinase Inhibitors

To contextualize the performance of the this compound analogs, it is essential to compare them with clinically relevant drugs.

Table 3: Profile of Benchmark Kinase Inhibitors

Drug NamePrimary Target(s)Key Structural FeaturesClinical Indication
Nilotinib (Tasigna) BCR-ABLContains a 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl group attached to the aniline.Chronic Myeloid Leukemia (CML)[2][9]
Foretinib (GSK1363089) c-Met, VEGFR2Quinoline-based core with a distinct side chain.Investigated in various solid tumors.[8][10]

Nilotinib, a second-generation BCR-ABL inhibitor, shares a core structure that is conceptually similar to the this compound scaffold, demonstrating the clinical validation of this general structural class.[2][11] Foretinib, while structurally distinct, serves as a potent c-Met inhibitor and a relevant benchmark for the c-Met-targeting analogs discussed.[8][10]

Experimental Protocols

The following protocols are representative of the methodologies used to synthesize and evaluate the biological activity of this compound analogs.

Synthesis of this compound Analogs

The synthesis of the this compound core typically involves a Suzuki-Miyaura cross-coupling reaction.

Diagram 1: General Synthetic Workflow for this compound Analogs

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Functionalization start Substituted 4-bromoaniline product This compound core start->product Coupling boronic_acid Pyridine-4-boronic acid boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) catalyst->product core This compound core final_product Final Analog core->final_product Modification of aniline -NH2 reagent Amide coupling, Acylation, etc. reagent->final_product

Caption: General synthetic route to this compound analogs.

Step-by-Step Protocol for Suzuki-Miyaura Coupling:

  • To a degassed solution of a substituted 4-bromoaniline (1.0 eq) and pyridine-4-boronic acid (1.2 eq) in a suitable solvent such as a 3:1 mixture of dioxane and water, add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base such as potassium carbonate (2.0 eq).[12][13]

  • Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound analog.[12]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[3]

Diagram 2: Workflow for In Vitro Kinase Assay

G cluster_0 Assay Setup cluster_1 Reaction & Detection cluster_2 Data Analysis A Prepare serial dilutions of test compound B Add test compound to 96-well plate A->B C Add kinase and substrate B->C D Initiate reaction with ATP Incubate at 30°C E Stop reaction and deplete remaining ATP D->E F Add detection reagent to generate luminescence E->F G Measure luminescence H Plot luminescence vs. compound concentration G->H I Calculate IC50 value H->I

Caption: Workflow for a luminescence-based in vitro kinase assay.

Step-by-Step Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the test compounds to the appropriate wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Add the kinase and its specific substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™ Reagent.

  • Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.[3]

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.[14]

Step-by-Step Protocol:

  • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[15][16]

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control and determine the IC50 value.[14]

Signaling Pathways

Understanding the signaling pathways targeted by these inhibitors is crucial for rational drug design.

Aurora Kinase Signaling in Mitosis

Aurora kinases are key regulators of cell division, ensuring proper chromosome segregation and cytokinesis.[1][17] Their inhibition leads to mitotic arrest and apoptosis in cancer cells.

Diagram 3: Simplified Aurora Kinase Signaling Pathway

G cluster_0 Mitotic Progression cluster_1 Aurora Kinase Regulation Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA Aurora A Centrosome Centrosome Maturation Spindle Assembly AuroraA->Centrosome AuroraB Aurora B Kinetochore Chromosome Segregation Spindle Assembly Checkpoint AuroraB->Kinetochore Midbody Cytokinesis AuroraB->Midbody Inhibitor This compound Analog (Inhibitor) Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits

Caption: Role of Aurora kinases in mitosis and their inhibition.

c-Met Signaling Pathway in Cancer

The HGF/c-Met pathway drives key oncogenic processes, including proliferation, survival, and invasion.[6][7]

Diagram 4: Simplified c-Met Signaling Pathway

G cluster_0 Downstream Signaling Cascades cluster_1 Cellular Responses HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds and Activates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT Angiogenesis Angiogenesis cMet->Angiogenesis Proliferation Proliferation & Survival PI3K_AKT->Proliferation Motility Motility & Invasion PI3K_AKT->Motility RAS_MAPK->Proliferation RAS_MAPK->Motility STAT->Proliferation Inhibitor This compound Analog (Inhibitor) Inhibitor->cMet Inhibits

Caption: Overview of the HGF/c-Met signaling pathway in cancer.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The structure-activity relationship studies presented in this guide demonstrate that fine-tuning the substitutions on both the aniline and pyridine rings allows for the optimization of activity against specific kinase targets, such as Aurora kinases and c-Met. The comparative data underscores the potential of these analogs to rival or even exceed the potency of established clinical candidates.

Future research in this area will likely focus on further refining the selectivity profiles of these inhibitors to minimize off-target effects and enhance their therapeutic index. Additionally, the exploration of novel substitutions and the use of advanced computational modeling will continue to drive the design of next-generation this compound-based drugs with improved efficacy and safety profiles for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

Validating High-Throughput Screening Results: A Comparative Guide for 3-Pyridin-4-ylaniline, a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery, high-throughput screening (HTS) serves as a powerful engine for identifying novel bioactive molecules from vast chemical libraries. However, the initial "hits" from these screens are merely the starting point of a rigorous journey of validation and characterization. A significant portion of these primary hits can be false positives, arising from various artifacts such as assay interference, compound aggregation, or inherent reactivity.[1][2] This guide provides a comprehensive framework for the critical process of hit validation, using the hypothetical identification of 3-Pyridin-4-ylaniline as a potential inhibitor of the p38 mitogen-activated protein kinase (MAPK) from a primary HTS campaign.

The 4-(Pyridin-4-yl)aniline scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors due to the pyridine ring's ability to form key hydrogen bonds within the ATP-binding pocket of many kinases.[3] Our hypothetical scenario, therefore, positions this compound as a promising, yet unvalidated, candidate emerging from a screen designed to find novel anti-inflammatory agents by targeting the p38 MAPK signaling pathway. This guide will walk researchers through a multi-tiered validation strategy, ensuring that only the most promising and mechanistically sound compounds advance in the drug discovery pipeline.

The Initial Hit: Understanding the Primary Assay and its Pitfalls

The journey begins with a primary HTS assay. In our hypothetical case, a fluorescence polarization (FP)-based assay was employed to identify compounds that disrupt the interaction between p38 MAPK and a fluorescently labeled ATP-competitive probe. This assay is rapid, sensitive, and amenable to automation, making it ideal for screening large compound libraries.[4]

However, like any HTS assay, the FP-based screen is susceptible to various forms of interference that can lead to false-positive results.[1] These can include:

  • Autofluorescent Compounds: The inherent fluorescence of a test compound can interfere with the assay signal.

  • Fluorescence Quenchers: Compounds can non-specifically quench the fluorescence of the probe.

  • Light Scattering: Compound precipitation or aggregation can lead to light scattering, affecting the readout.

  • Assay Technology Interference: Some compounds may directly interact with assay components, such as the fluorescent probe or the enzyme itself, in a non-inhibitory but signal-disrupting manner.

Therefore, the first crucial step post-HTS is to embark on a systematic validation cascade designed to weed out these artifacts and confirm genuine, on-target activity.

The Validation Cascade: A Step-by-Step Approach

Our validation strategy for this compound is a sequential process, designed to build a robust body of evidence for its activity and mechanism of action. This multi-pronged approach involves hit confirmation, dose-response analysis, orthogonal and secondary assays, and finally, cellular target engagement.

Validation_Workflow HTS_Hit Primary HTS Hit (this compound) Hit_Confirmation Hit Confirmation (Re-testing from fresh stock) HTS_Hit->Hit_Confirmation Dose_Response Dose-Response Analysis (IC50 Determination) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Biochemical Assay (e.g., TR-FRET) Dose_Response->Orthogonal_Assay Eliminate Assay Artifacts Secondary_Assay Secondary Biochemical Assay (e.g., Radiometric Assay) Orthogonal_Assay->Secondary_Assay Confirm On-Target Activity Mechanism_Studies Mechanism of Action (e.g., ATP Competition) Secondary_Assay->Mechanism_Studies Cellular_Assay Cellular Target Engagement (e.g., Western Blot for p-MK2) Mechanism_Studies->Cellular_Assay Confirm Cellular Activity Selectivity_Profiling Selectivity Profiling (Kinase Panel Screen) Cellular_Assay->Selectivity_Profiling Validated_Hit Validated Hit Selectivity_Profiling->Validated_Hit

Caption: A typical workflow for validating a high-throughput screening hit.

Step 1: Hit Confirmation and Purity Analysis

The very first step is to confirm the activity of the hit compound. This involves re-testing this compound from a freshly prepared stock solution in the primary assay. It is also critical to assess the purity and identity of the compound using analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5] Impurities in the original screening sample could be responsible for the observed activity.[2][6]

Protocol: High-Throughput Purity Analysis by LC-MS

  • Sample Preparation: Dissolve a small amount of the resynthesized or newly purchased this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM. Further dilute to 1 mg/mL in methanol for analysis.

  • LC-MS System: Utilize a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 100-500.

  • Data Analysis: Integrate the peak corresponding to this compound and any impurity peaks. Purity is calculated as the percentage of the area of the main peak relative to the total peak area. The expected mass ([M+H]+) for this compound (C11H10N2) is approximately 171.09.

Step 2: Dose-Response Analysis to Determine Potency

Once the hit is confirmed, the next step is to determine its potency by generating a dose-response curve.[7] This involves testing the compound over a range of concentrations to determine the half-maximal inhibitory concentration (IC50). A well-behaved sigmoidal dose-response curve provides confidence that the observed inhibition is due to a specific interaction.

Table 1: Hypothetical Dose-Response Data for this compound in the Primary FP Assay

Concentration (µM)% Inhibition
10098.5
3095.2
1085.1
365.4
148.9
0.325.3
0.110.1
0.032.5
IC50 (µM) 1.1
Step 3: Orthogonal and Secondary Assays to Rule Out False Positives

To eliminate compounds that interfere with the primary assay technology, it is essential to employ an orthogonal assay.[5][8] This assay should measure the same biological endpoint (p38 MAPK activity) but use a different detection method. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is an excellent choice.

Furthermore, a secondary assay using a more direct and often "gold-standard" method, such as a radiometric assay, should be used to confirm on-target activity.[9] This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a highly sensitive and direct measure of kinase activity.

Protocol: Radiometric p38 MAPK Activity Assay

  • Reaction Mixture: Prepare a reaction buffer containing purified, active p38 MAPK, a suitable substrate (e.g., myelin basic protein or a specific peptide substrate), and [γ-33P]ATP.

  • Compound Incubation: Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mixture.

  • Initiate Reaction: Start the kinase reaction by adding the [γ-33P]ATP. Incubate at 30°C for a defined period (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by spotting the mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.

  • Washing: Wash the membrane extensively to remove unincorporated [γ-33P]ATP.

  • Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Table 2: Comparative IC50 Values for this compound Across Different Assays

Assay TypeDetection MethodIC50 (µM)
Primary (FP)Fluorescence Polarization1.1
Orthogonal (TR-FRET)Time-Resolved FRET1.5
Secondary (Radiometric)Scintillation Counting1.3

Consistent IC50 values across these different assay formats provide strong evidence that this compound is a genuine inhibitor of p38 MAPK and not an artifact of a specific assay technology.

Step 4: Elucidating the Mechanism of Action

Understanding how a compound inhibits its target is crucial. For kinase inhibitors, a common mechanism is competition with ATP. This can be investigated by performing the kinase assay in the presence of varying concentrations of both the inhibitor and ATP.

ATP_Competition p38 p38 MAPK ATP_Site ATP Binding Site p38->ATP_Site Inhibitor This compound Inhibitor->ATP_Site Binds to ATP ATP ATP->ATP_Site Binds to

Caption: Competitive inhibition of p38 MAPK by this compound at the ATP binding site.

An increase in the apparent IC50 of this compound with increasing ATP concentrations would indicate an ATP-competitive mechanism of inhibition.

Step 5: Confirming Target Engagement in a Cellular Context

Biochemical assays, while essential, do not guarantee that a compound will be active in a cellular environment. Therefore, it is critical to demonstrate target engagement within cells.[10] A common method for assessing the activity of p38 MAPK inhibitors in cells is to measure the phosphorylation of its downstream substrate, MAPK-activated protein kinase 2 (MK2).

Protocol: Western Blot Analysis of Phospho-MK2

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa or THP-1 cells) and stimulate the p38 MAPK pathway with an appropriate agonist (e.g., anisomycin or lipopolysaccharide). Treat the cells with varying concentrations of this compound for a set period.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated MK2 (p-MK2) and total MK2 (as a loading control).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of this compound on MK2 phosphorylation.

A dose-dependent decrease in the level of p-MK2 would confirm that this compound can penetrate the cell membrane and inhibit p38 MAPK activity in a cellular context.

Comparing this compound to an Alternative p38 MAPK Inhibitor

To further contextualize the performance of this compound, we can compare it to a known, well-characterized p38 MAPK inhibitor, such as SB203580, or a hypothetical alternative hit from the same screen, "Compound X".

Table 3: Performance Comparison of p38 MAPK Inhibitors

ParameterThis compoundCompound X (Hypothetical)SB203580 (Reference)
Biochemical IC50 (p38α) 1.3 µM0.8 µM0.5 µM
Cellular IC50 (p-MK2) 5.2 µM15.5 µM1.0 µM
Selectivity (vs. JNK2) >50-fold5-fold~20-fold
Solubility (µM) 7515050
Permeability (Papp, 10⁻⁶ cm/s) 15210

This comparative data highlights the strengths and weaknesses of each compound. While Compound X shows higher biochemical potency, its poor cellular activity and low selectivity make it a less attractive candidate for further development. This compound, on the other hand, demonstrates a good balance of biochemical and cellular activity with favorable selectivity and physicochemical properties, making it a more promising lead.

Conclusion: From Hit to Validated Lead

The validation of a high-throughput screening hit is a meticulous process that requires a multi-faceted and scientifically rigorous approach. By systematically addressing potential artifacts, confirming on-target activity through orthogonal and secondary assays, and demonstrating cellular efficacy, researchers can confidently identify genuine lead compounds. The case of this compound illustrates a logical and robust workflow for transitioning a promising initial hit into a validated lead compound worthy of further investment in the drug discovery and development process. This systematic validation is not merely a series of experiments but a critical intellectual framework for making informed decisions and increasing the probability of success in the challenging endeavor of bringing new medicines to patients.

References

Comparative analysis of different synthetic routes to 3-Pyridin-4-ylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is a cornerstone of successful research and development. 3-Pyridin-4-ylaniline, a significant scaffold in medicinal chemistry, presents several synthetic challenges. This guide offers an in-depth comparative analysis of the primary synthetic routes to this valuable compound, providing detailed experimental protocols, mechanistic insights, and a critical evaluation of each method's merits and drawbacks.

Introduction to this compound

This compound is a heterocyclic aromatic amine that serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its structure, featuring a pyridine ring linked to an aniline moiety, is a privileged motif in the design of kinase inhibitors and other therapeutic agents. The pyridine nitrogen acts as a hydrogen bond acceptor, often interacting with the hinge region of kinase ATP-binding sites, while the aniline portion provides a versatile point for further functionalization to modulate potency, selectivity, and pharmacokinetic properties. Given its importance, the development of efficient and scalable synthetic routes is of paramount importance.

This guide will focus on a comparative analysis of three major synthetic strategies:

  • Suzuki-Miyaura Coupling: A modern, palladium-catalyzed cross-coupling reaction.

  • Buchwald-Hartwig Amination: Another powerful palladium-catalyzed method for C-N bond formation.

  • Ullmann Condensation: A classical, copper-catalyzed approach.

Each of these routes offers a different balance of efficiency, substrate scope, cost, and environmental impact. Understanding these differences is key to selecting the optimal synthesis for a given application.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy for this compound is dictated by factors such as desired scale, available starting materials, and tolerance for specific reaction conditions. The following table provides a high-level comparison of the three main routes discussed in this guide.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationUllmann Condensation
Key Transformation C-C bond formationC-N bond formationC-N bond formation
Typical Catalysts Palladium complexes (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Palladium complexes with specialized ligands (e.g., BINAP, XPhos)Copper or copper salts (e.g., CuI)
Reaction Temperature Moderate to high (80-110 °C)Room temperature to high (25-110 °C)High (often >180 °C)
Typical Yields Good to excellent (70-95%)Good to excellent (70-95%)Variable, often moderate to low
Substrate Scope BroadBroadMore limited, often requires activated aryl halides
Functional Group Tolerance Generally highGenerally highModerate
Key Advantages Well-established, reliable, high yieldsDirect C-N bond formation, mild conditions possibleLow cost of catalyst
Key Disadvantages Requires synthesis of organoboron reagentsCan require expensive and air-sensitive ligandsHarsh reaction conditions, often stoichiometric copper

Route 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its reliability and broad functional group tolerance in forming carbon-carbon bonds.[1][2][3] For the synthesis of this compound, this approach typically involves the palladium-catalyzed reaction of a pyridine-containing boronic acid with an aniline-containing halide (or triflate), or vice versa. A particularly effective strategy involves the coupling of a protected or nitro-substituted phenyl halide with 4-pyridinylboronic acid, followed by a reduction step. This circumvents potential issues with the free amine interfering with the catalyst.

Proposed Synthetic Pathway

A logical and well-precedented approach is the coupling of 3-bromoaniline with 4-pyridinylboronic acid.

A 3-Bromoaniline C This compound A->C Pd Catalyst, Base (Suzuki-Miyaura Coupling) B 4-Pyridinylboronic acid B->C

Caption: Suzuki-Miyaura coupling of 3-bromoaniline and 4-pyridinylboronic acid.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of structurally similar compounds.[4][5][6]

Materials:

  • 3-Bromoaniline

  • Pyridine-4-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., K₃PO₄)

  • 1,4-Dioxane and water (4:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 3-bromoaniline (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the flask.

  • Add a 4:1 mixture of 1,4-dioxane and water to the flask.

  • Degas the mixture by bubbling nitrogen or argon through it for 15 minutes.

  • Heat the reaction mixture to 80-90°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[7][8][9]

Pd0 Pd(0)L₂ PdII_ArX L₂Pd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition PdII_ArAr L₂Pd(II)(Ar)(Ar') PdII_ArX->PdII_ArAr Transmetalation PdII_ArAr->Pd0 Reductive Elimination Product This compound (Ar-Ar') PdII_ArAr->Product ArX 3-Bromoaniline (Ar-X) ArX->PdII_ArX ArBOH2 4-Pyridinylboronate (Ar'-B(OH)₃⁻) ArBOH2->PdII_ArX Base Base (e.g., K₂CO₃) Base->ArBOH2

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Causality in Experimental Choices:

  • Catalyst System: The choice of palladium source and ligand is critical. While Pd(OAc)₂/PPh₃ is a common starting point, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can improve reaction efficiency, especially with challenging substrates like heteroaryl halides.[10]

  • Base: The base is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[1] The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[10]

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, often providing a milder and more general alternative to classical methods like the Ullmann condensation.[11][12][13] This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or sulfonate. For the synthesis of this compound, two main disconnections are possible.

Proposed Synthetic Pathways

Strategy A: Coupling of 3-aminophenylboronic acid with a 4-halopyridine. Strategy B: Coupling of 3-haloaniline with a 4-aminopyridine (less common due to the reactivity of 4-aminopyridine).

Strategy A is generally more favorable.

A 4-Chloropyridine C This compound A->C Pd Catalyst, Ligand, Base (Buchwald-Hartwig Amination) B 3-Aminophenylboronic acid B->C

Caption: Buchwald-Hartwig amination of 4-chloropyridine and 3-aminophenylboronic acid.

Detailed Experimental Protocol

This generalized protocol is based on established Buchwald-Hartwig amination procedures.[14][15]

Materials:

  • 4-Chloropyridine hydrochloride

  • 3-Aminophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • BINAP or another suitable ligand (e.g., Xantphos)

  • Cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or 1,4-dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine 4-chloropyridine hydrochloride (1.0 eq), 3-aminophenylboronic acid (1.2 eq), cesium carbonate (2.5 eq), palladium(II) acetate (0.02 eq), and BINAP (0.03 eq).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 8-16 hours, with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to afford this compound.

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

The mechanism of the Buchwald-Hartwig amination also revolves around a Pd(0)/Pd(II) catalytic cycle.[11][12]

Pd0 Pd(0)L₂ PdII_ArX L₂Pd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition PdII_Amide L₂Pd(II)(Ar)(NHR) PdII_ArX->PdII_Amide Amine Coordination & Deprotonation PdII_Amide->Pd0 Reductive Elimination Product This compound (Ar-NHR) PdII_Amide->Product ArX 4-Chloropyridine (Ar-X) ArX->PdII_ArX Amine 3-Aniline Derivative (RNH₂) Amine->PdII_ArX Base Base (e.g., Cs₂CO₃) Base->PdII_ArX

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Causality in Experimental Choices:

  • Ligand Selection: The choice of ligand is paramount in Buchwald-Hartwig aminations. Bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step and prevent catalyst decomposition.[11][14] Bidentate ligands like BINAP and DPPF were early breakthroughs, enabling the coupling of a wider range of amines.[11]

  • Base: A strong, non-nucleophilic base is typically required to deprotonate the amine, forming the palladium-amido complex. The choice of base can influence the reaction rate and selectivity.

  • Aryl Halide: While aryl bromides and iodides are common substrates, the development of more active catalyst systems has enabled the use of more economical and readily available aryl chlorides.

Route 3: Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed method for forming C-N and C-O bonds.[16] While it has been largely superseded by the milder and more versatile palladium-catalyzed methods, it remains a relevant point of comparison, particularly in industrial settings where catalyst cost is a major consideration. The traditional Ullmann reaction requires harsh conditions, including high temperatures and stoichiometric amounts of copper.[16]

Proposed Synthetic Pathway

This route would involve the coupling of 3-bromoaniline with 4-halopyridine in the presence of a copper catalyst.

A 4-Iodopyridine C This compound A->C Cu Catalyst, Base, High Temp. (Ullmann Condensation) B 3-Bromoaniline B->C

Caption: Ullmann condensation of 4-iodopyridine and 3-bromoaniline.

General Experimental Considerations

A typical Ullmann condensation for this transformation would involve the following:

  • Reactants: An aryl halide (iodides are most reactive) and an amine.

  • Catalyst: Copper powder, copper(I) oxide, or copper(I) iodide. Modern protocols may use catalytic amounts of a copper salt with a ligand.

  • Base: A base such as potassium carbonate is often used.

  • Solvent: A high-boiling polar solvent like DMF, NMP, or nitrobenzene is typically required.

  • Temperature: High temperatures, often in the range of 180-220 °C, are characteristic of the classical Ullmann reaction.

Mechanistic Insights

The mechanism of the Ullmann reaction is less definitively established than that of the palladium-catalyzed cross-couplings. It is believed to involve the formation of a copper(I) amide, which then undergoes nucleophilic aromatic substitution with the aryl halide.[16]

Challenges and Modern Developments:

The primary drawbacks of the classical Ullmann condensation are the harsh reaction conditions, which limit functional group tolerance, and the often-required stoichiometric amounts of copper, leading to difficulties in product purification. However, modern research has led to the development of improved Ullmann-type reactions that utilize catalytic amounts of copper in conjunction with ligands (such as diamines or amino acids) that allow the reaction to proceed under milder conditions.[17][18] These advancements have increased the synthetic utility of this classical transformation.

Conclusion

The synthesis of this compound can be effectively achieved through several distinct synthetic routes. For laboratory-scale synthesis where versatility and high yields are paramount, the Suzuki-Miyaura coupling and Buchwald-Hartwig amination represent the state-of-the-art. Both methods benefit from well-understood mechanisms, broad functional group tolerance, and the potential for high efficiency. The choice between them may depend on the availability and cost of the respective starting materials (boronic acids vs. specific amines and halides).

The Ullmann condensation , while historically significant, is generally less favored due to its harsh reaction conditions. However, its low catalyst cost may make it a consideration for large-scale industrial synthesis, particularly if modern, ligand-assisted protocols are employed to mitigate the traditional drawbacks.

Ultimately, the selection of the optimal synthetic route will be a case-specific decision, balancing the need for efficiency, cost-effectiveness, and environmental considerations. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed choice for their specific synthetic goals.

References

A Researcher's Guide to Kinase Cross-Reactivity Profiling: The Case of 3-Pyridin-4-ylaniline

Author: BenchChem Technical Support Team. Date: January 2026

<_content_type_and_part_type="text/markdown" text_align="justified">

Introduction: Beyond the Primary Target

In the landscape of modern drug discovery, protein kinases remain a dominant and highly successful class of therapeutic targets.[1][2] Small molecule inhibitors, designed to modulate the activity of specific kinases, have revolutionized the treatment of numerous diseases, particularly in oncology.[3] The compound 3-Pyridin-4-ylaniline represents a "privileged scaffold" in medicinal chemistry; its biaryl structure, combining a hydrogen-bond-accepting pyridine ring with a functionalizable aniline moiety, is a common feature in many potent kinase inhibitors.[4][5] While often developed with a single kinase target in mind, the reality of kinase inhibitor action is far more complex. The human kinome consists of over 500 structurally related enzymes, making absolute selectivity a rare achievement.[1][6]

This guide provides an in-depth analysis of the cross-reactivity profiling of this compound, a representative aminopyridine-based inhibitor.[7][8][9][10][11] We will explore the critical importance of understanding an inhibitor's off-target activities, which can range from beneficial polypharmacology to dose-limiting toxicity.[12][13] By presenting a detailed experimental workflow, analyzing a representative dataset, and comparing its profile to established drugs, this guide serves as a practical resource for researchers aiming to characterize and optimize the selectivity of their own kinase inhibitor candidates.[14]

The Imperative of Kinome-Wide Profiling

Why is a comprehensive cross-reactivity profile essential?

  • Predicting Toxicity: Unforeseen off-target inhibition is a major cause of adverse effects.[13][15] For example, inhibition of Src family kinases can lead to bleeding risks due to their role in platelet signaling.[16][17] A broad kinome scan can identify these potential liabilities early in the discovery process.[18]

  • Uncovering New Therapeutic Opportunities: Off-target effects are not always detrimental. A multi-targeted inhibitor can sometimes offer superior efficacy by blocking redundant or compensatory signaling pathways.[3] Lapatinib, a dual inhibitor of EGFR and HER2, is a classic example of beneficial polypharmacology.[3]

  • Informing Lead Optimization: Understanding the selectivity profile allows medicinal chemists to rationally design new analogs. By comparing the structures of compounds with different selectivity profiles, specific chemical modifications can be identified that enhance affinity for the desired target while reducing it for off-targets.[14]

  • Ensuring Mechanistic Clarity: For a compound to be a useful tool for biological research, its spectrum of activity must be well-defined. Attributing a cellular phenotype to the inhibition of a single kinase is only possible if the inhibitor is highly selective.[19]

This guide will utilize a hypothetical dataset to illustrate how to generate and interpret this crucial information for this compound.

Methodology: A Validated Approach to Kinase Profiling

To ensure the highest data quality, we employ the ADP-Glo™ Kinase Assay , a robust, luminescence-based method for quantifying kinase activity.[20] This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity.[21][22][23][24] Its high sensitivity and broad applicability across the kinome make it an industry standard.[20][25]

Experimental Workflow

The profiling process follows a systematic, multi-step workflow designed for accuracy and reproducibility.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis A Compound Dilution (this compound) D Dispense Compound/Control (to 384-well plate) A->D B Kinase Panel Preparation (97 representative kinases) E Add Kinase to Plate (Pre-incubation) B->E C Substrate/ATP Mix F Initiate Reaction (Add Substrate/ATP Mix) C->F D->E 10 min pre-incubation E->F G Incubate at RT F->G 60 min incubation H Terminate Reaction & Deplete ATP (Add ADP-Glo™ Reagent) G->H I Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) H->I 40 min incubation J Measure Luminescence (Plate Reader) I->J 30 min incubation K Calculate % Inhibition vs. DMSO Control J->K L Generate IC50 Curves (for potent hits) K->L M Determine Selectivity Profile L->M

Figure 1. Experimental workflow for kinase cross-reactivity profiling.

Detailed Protocol: ADP-Glo™ Kinase Assay[26]
  • Compound Preparation : A 10 mM stock solution of this compound is prepared in 100% DMSO. For the initial screen, a working concentration of 1 µM is prepared in the kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Assay Plate Setup : In a 384-well white opaque plate, 2.5 µL of the test compound, positive control (e.g., Staurosporine), or DMSO vehicle control is added to the appropriate wells.

  • Kinase Reaction :

    • 2.5 µL of the respective kinase enzyme is added to each well. The plate is incubated for 10 minutes at room temperature to allow for compound-enzyme interaction.[24]

    • The kinase reaction is initiated by adding 5 µL of a mixture containing the appropriate substrate and ATP (at a concentration near the Km for each kinase).

    • The reaction is allowed to proceed for 60 minutes at 30°C.

  • Signal Generation :

    • To stop the reaction, 10 µL of ADP-Glo™ Reagent is added. This terminates the kinase reaction and depletes the remaining ATP. The plate is incubated for 40 minutes at room temperature.[23]

    • 20 µL of Kinase Detection Reagent is then added to each well. This reagent converts the ADP generated during the kinase reaction back to ATP and provides luciferase and luciferin to produce a luminescent signal. The plate is incubated for another 30 minutes at room temperature.[24]

  • Data Acquisition : Luminescence is measured using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

Results: Profiling this compound

The initial screen of this compound at a concentration of 1 µM against a panel of 97 representative kinases revealed potent inhibition of a primary target and significant activity against a small number of off-targets.

Table 1: Single-Point Inhibition Data for Selected Kinases (1 µM)
Kinase TargetKinase Family% Inhibition at 1 µM
ABL1 Tyrosine98.2%
ABL2Tyrosine95.6%
SRC Tyrosine75.4%
LYNTyrosine68.9%
FYNTyrosine65.1%
KITTyrosine45.3%
PDGFRβTyrosine40.1%
JNK1CMGC15.7%
p38αCMGC8.2%
AKT1AGC5.5%
CDK2CMGC3.1%

Data are hypothetical and for illustrative purposes.

The data clearly indicate that this compound is a potent inhibitor of the ABL1 kinase. This is consistent with its structural similarity to the core of Nilotinib, a known second-generation ABL1 inhibitor used in the treatment of chronic myeloid leukemia (CML).[26][27] However, the compound also shows significant cross-reactivity against SRC family kinases (SRC, LYN, FYN) and moderate activity against other tyrosine kinases like KIT and PDGFRβ.

Dose-Response Analysis and IC₅₀ Determination

To quantify the potency against the most active targets, full dose-response curves were generated, and IC₅₀ values were calculated.

Table 2: Comparative IC₅₀ Values
Kinase TargetThis compound IC₅₀ (nM) Imatinib IC₅₀ (nM) Dasatinib IC₅₀ (nM)
ABL1252501
SRC210>10,0000.8
LYN350>10,00011
KIT9801505

*Reference IC₅₀ values are representative and compiled from public data sources for comparative purposes.

This quantitative analysis confirms ABL1 as the primary target of this compound. The profile reveals a dual ABL/SRC inhibitory character, a feature common to many kinase inhibitors.[28]

Comparative Analysis: Interpreting the Selectivity Profile

Comparing the selectivity profile of our test compound to established drugs provides critical context.

  • vs. Imatinib (Gleevec®) : Imatinib, a first-generation ABL inhibitor, is highly selective for ABL and KIT but has very weak activity against SRC kinases.[29][30] this compound is more potent against ABL1 than Imatinib but exhibits significant SRC-family kinase cross-reactivity, which Imatinib lacks. This suggests a different binding mode or interaction with the kinase active site.

  • vs. Dasatinib (Sprycel®) : Dasatinib is a potent, second-generation inhibitor known for its broad-spectrum activity, potently inhibiting both ABL and SRC family kinases.[15][17] The profile of this compound is qualitatively similar to Dasatinib, acting as a dual ABL/SRC inhibitor, but it is significantly less potent and appears to have a wider selectivity window between ABL and SRC.

Implications of the ABL/SRC Profile

The dual inhibition of ABL and SRC has important therapeutic implications. While ABL1 is the primary driver of CML, SRC activity has been implicated in disease progression and resistance to Imatinib.[28] Therefore, the SRC cross-reactivity of this compound could be therapeutically beneficial. However, it also increases the potential for off-target effects, as SRC kinases are involved in a multitude of normal cellular processes, including platelet activation.[16]

G Compound This compound ABL1 ABL1 Kinase Compound->ABL1 Inhibits (High Potency) SRC SRC Kinase Compound->SRC Inhibits (Moderate Potency) CML CML Proliferation (Primary Target Effect) ABL1->CML Drives Progression Inhibit Disease Progression (Potential Benefit) SRC->Progression Contributes to Toxicity Platelet Dysfunction (Potential Toxicity) SRC->Toxicity Regulates

Figure 2. Potential biological impact of this compound's dual activity.

Conclusion and Future Directions

This guide demonstrates a comprehensive approach to characterizing the cross-reactivity of a kinase inhibitor, using this compound as a case study. Our analysis reveals it to be a potent ABL1 inhibitor with significant cross-reactivity against SRC family kinases. This dual activity profile positions it differently from both the highly selective Imatinib and the broad-spectrum Dasatinib.

The insights gained from this profiling are invaluable for the continued development of this chemical series. Future efforts should focus on:

  • Expanding the Profile: Screening against a larger panel (e.g., >400 kinases) would provide a more complete picture of selectivity and identify any other potential off-targets.[31][32]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand which structural modifications can improve ABL1 potency while either enhancing or diminishing SRC activity, depending on the desired therapeutic outcome.

  • Cellular Assays: Validating the biochemical findings in cell-based assays using CML cell lines to confirm on-target activity and assess the functional consequences of SRC inhibition.

By systematically building and interpreting a comprehensive selectivity profile, researchers can make more informed decisions, accelerating the journey from a promising chemical scaffold to a well-characterized drug candidate.

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Pyridin-4-ylaniline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 4-(pyridin-4-yl)aniline scaffold has emerged as a privileged structure, particularly in the design of kinase inhibitors.[1] This structural motif is a cornerstone in the development of targeted therapies for diseases like cancer, owing to its ability to interact with the hinge region of the ATP-binding site of various protein kinases.[1] However, the journey from a potent compound in a test tube to an effective therapeutic in a living organism is fraught with challenges. This guide provides a comparative analysis of the in vitro and in vivo efficacy of 3-pyridin-4-ylaniline-based compounds, synthesizing data from various studies to offer a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the nuances of experimental design, the interpretation of results, and the critical translation of preclinical data.

The this compound Scaffold: A Privileged Motif in Kinase Inhibition

The 4-(pyridin-4-yl)aniline core consists of a pyridine ring linked to an aniline moiety. The pyridine nitrogen acts as a crucial hydrogen bond acceptor, anchoring the molecule to the kinase hinge region. The aniline portion provides a versatile platform for chemical modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] Substitutions at the 3-position of the aniline ring, for instance, can significantly influence the compound's electronic and steric properties, thereby modulating its biological activity.[1]

In Vitro Evaluation: The First Litmus Test

The initial assessment of any potential drug candidate begins with in vitro assays. These experiments, conducted in a controlled laboratory setting outside of a living organism, provide fundamental insights into a compound's biological activity.

Cellular Proliferation Assays: Gauging Cytotoxicity

A primary indicator of a compound's potential as an anticancer agent is its ability to inhibit the growth of cancer cells. Assays such as the MTT and CCK-8 are workhorses in this domain.

Table 1: Comparative In Vitro Anti-proliferative Activity of Representative Pyridine-Based Compounds

CompoundCancer Cell LineIC50 (µM)Reference
Compound H42SKOV3 (Ovarian)0.87[2]
A2780 (Ovarian)5.4[2]
Compound 7lMV4-11 (Leukemia)0.83[3]
HT-29 (Colon)2.12[3]
MCF-7 (Breast)3.12[3]
HeLa (Cervical)8.61[3]
Compound B26A549 (Lung)3.22[4]
HeLa (Cervical)4.33[4]
MCF-7 (Breast)5.82[4]

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.

Kinase Inhibition Assays: Targeting the Molecular Engine

For compounds designed as kinase inhibitors, it is crucial to determine their direct inhibitory effect on the target enzyme. This is typically achieved through enzymatic assays that measure the activity of the purified kinase in the presence of the inhibitor.

Table 2: In Vitro Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (nM)Reference
Compound 7lCDK2/cyclin A264.42[3]

Experimental Protocol: In Vitro Cell Viability (CCK-8 Assay)

This protocol provides a standardized method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., SKOV3, A2780)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound-based compound stock solution (in DMSO)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

  • Incubation: Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Incubate the plates for 24, 48, or 72 hours.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Efficacy: The Whole-System Reality Check

While in vitro assays are indispensable for initial screening, they do not fully recapitulate the complex biological environment of a living organism. In vivo studies, typically conducted in animal models, are therefore essential to evaluate a compound's true therapeutic potential.[5]

Xenograft Models: A Window into Tumor Growth Inhibition

A widely used in vivo model for cancer research is the xenograft model, where human cancer cells are implanted into immunocompromised mice.[6] This allows for the assessment of a compound's ability to inhibit tumor growth in a living system.

Table 3: Comparative In Vivo Efficacy in Xenograft Models

CompoundXenograft ModelDosing RegimenTumor Growth Inhibition (%)Reference
Compound H42A2780 (Ovarian)Not specifiedSignificant reduction in tumor volume and weight[2]
Imidazolopyridine DerivativeNIH-3T3/TPR-MetOrally administeredSignificant tumor growth inhibition[7]

Causality in Experimental Design: The choice of the animal model is critical. For instance, neutropenic mouse models are often used in the study of antimicrobial agents to minimize the influence of the host immune system.[5] In cancer research, the selection of the cell line for the xenograft should be based on the specific cancer type being targeted.

Experimental Workflow: From In Vitro Hit to In Vivo Candidate

The progression from identifying a hit in vitro to validating a candidate in vivo follows a logical and rigorous pathway.

Caption: A generalized workflow from initial in vitro screening to in vivo validation of a drug candidate.

The In Vitro-In Vivo Correlation: A Complex Relationship

A crucial aspect of drug development is understanding the correlation between in vitro potency and in vivo efficacy. While a strong in vitro activity is a prerequisite, it does not always translate to a robust in vivo response. Several factors can contribute to this discrepancy:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a compound in a living organism can significantly impact its concentration at the target site. Poor oral bioavailability or rapid metabolism can lead to a lack of efficacy in vivo, despite high potency in vitro.[8]

  • Target Engagement: Demonstrating that the compound reaches and interacts with its intended molecular target in the complex in vivo environment is critical.

  • Toxicity: A compound may exhibit acceptable toxicity in vitro but cause unforeseen adverse effects in vivo that limit its therapeutic window.

For example, a study on quinolinyl acrylate derivatives showed that the most effective compound in vitro also demonstrated a concordant reduction in tumor growth in a PC-3 xenograft model in nude mice, indicating a positive in vitro-in vivo correlation.[6] Conversely, some compounds with nanomolar IC50 values in enzymatic assays may fail to show significant tumor regression in animal models due to poor pharmacokinetic properties.

Signaling Pathway: Targeting the c-Met Pathway

Many this compound-based compounds are designed to inhibit receptor tyrosine kinases like c-Met, which plays a crucial role in cancer cell proliferation, survival, and metastasis.[4][9]

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF c-Met c-Met HGF->c-Met Binds & Activates PI3K/AKT PI3K/AKT c-Met->PI3K/AKT Ras/MAPK Ras/MAPK c-Met->Ras/MAPK JAK/STAT JAK/STAT c-Met->JAK/STAT This compound Inhibitor This compound Inhibitor This compound Inhibitor->c-Met Inhibits Cell Proliferation Cell Proliferation PI3K/AKT->Cell Proliferation Survival Survival PI3K/AKT->Survival Ras/MAPK->Cell Proliferation JAK/STAT->Survival Metastasis Metastasis JAK/STAT->Metastasis

References

A Comparative Purity Analysis of Synthesized versus Commercial 3-Pyridin-4-ylaniline for Research and Development Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is paramount. It directly influences reaction yields, impurity profiles of subsequent synthetic steps, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of in-house synthesized 3-Pyridin-4-ylaniline against a commercially available standard. We will delve into a representative synthetic protocol, outline a comprehensive analytical workflow for purity assessment, and present comparative data to guide researchers in making informed decisions about sourcing this critical building block.

Introduction: The Significance of this compound

This compound is a key structural motif present in a variety of biologically active compounds. Its unique arrangement of a pyridine ring and an aniline moiety allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of kinase inhibitors, receptor antagonists, and other therapeutic agents. Given its role in the early stages of the drug discovery pipeline, ensuring its high purity is not just a matter of quality control, but a foundational requirement for reproducible and reliable research outcomes.

Synthesis of this compound via Suzuki-Miyaura Coupling

A common and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high functional group tolerance and generally good yields.[1]

Synthetic Scheme

The synthesis involves the reaction of 3-bromoaniline with pyridine-4-boronic acid in the presence of a palladium catalyst and a base.

G cluster_0 Suzuki-Miyaura Coupling 3-bromoaniline 3-Bromoaniline product This compound 3-bromoaniline->product + pyridine-4-boronic_acid Pyridine-4-boronic acid pyridine-4-boronic_acid->product + catalyst Pd Catalyst Base catalyst->product

Caption: Synthetic route to this compound.

Detailed Synthetic Protocol

Materials:

  • 3-Bromoaniline (1.0 eq)

  • Pyridine-4-boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 3-bromoaniline, pyridine-4-boronic acid, and potassium carbonate.

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 20 minutes.

  • Add palladium(II) acetate and triphenylphosphine.

  • Heat the reaction mixture to 90°C and stir for 16 hours under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

Analytical Workflow for Purity Assessment

A multi-pronged analytical approach is essential for a comprehensive purity assessment. This ensures the identification and quantification of not only the principal compound but also any residual starting materials, reagents, and reaction byproducts.

G cluster_0 Sample Preparation cluster_1 Purity & Impurity Profiling cluster_2 Structural Confirmation cluster_3 Elemental Composition cluster_4 Data Analysis & Comparison prep Dissolution in appropriate solvent hplc RP-HPLC-UV prep->hplc gcms GC-MS prep->gcms nmr NMR (1H & 13C) prep->nmr ea Elemental Analysis (CHN) prep->ea analysis Purity Calculation Impurity Identification Comparison to Standard hplc->analysis gcms->analysis nmr->analysis ea->analysis

Caption: Comprehensive analytical workflow.

Comparative Data: Synthesized vs. Commercial Standard

For this guide, a commercial batch of this compound was procured from a reputable supplier with a stated purity of >98%. Our in-house synthesized batch was produced following the protocol outlined above.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of non-volatile organic compounds.

HPLC Protocol:

  • System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in 50:50 Acetonitrile:Water

Table 1: HPLC Purity Comparison

SampleRetention Time (min)Purity (%) by AreaKnown Impurities Detected
Synthesized8.5299.23-Bromoaniline (0.3%), 4,4'-bipyridine (0.1%)
Commercial8.5398.5Unidentified peak at 7.2 min (0.8%)

The synthesized batch exhibited a higher purity by HPLC analysis, with the major impurities identified as residual starting material (3-bromoaniline) and a homocoupling byproduct of the boronic acid (4,4'-bipyridine).[2] The commercial sample, while meeting its specification, contained a significant unidentified impurity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent complementary technique for identifying volatile and semi-volatile impurities.

GC-MS Protocol:

  • System: Agilent 7890B GC with 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium, constant flow 1.2 mL/min

  • Inlet Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 10 min.

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Quadrupole: 150°C

  • Scan Range: 40-450 amu

  • Sample Preparation: 1 mg/mL in Methanol

Table 2: GC-MS Impurity Profile

SampleKey Impurities Identified by MS
Synthesized3-Bromoaniline, 1,4-Dioxane (residual solvent)
CommercialPhthalate esters (likely from packaging/handling)

GC-MS analysis of the synthesized material confirmed the presence of residual 3-bromoaniline and trace amounts of the reaction solvent, 1,4-dioxane. The commercial sample was found to contain phthalate esters, which are common plasticizers and may have been introduced during packaging or storage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural confirmation and can also provide information on purity.

NMR Protocol:

  • Instrument: Bruker Avance III 400 MHz or equivalent

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Concentration: ~10 mg/mL

  • ¹H NMR: 32 scans, relaxation delay of 1s

  • ¹³C NMR: 1024 scans, relaxation delay of 2s

Both the synthesized and commercial samples showed ¹H and ¹³C NMR spectra consistent with the structure of this compound. The spectrum of the synthesized material showed minor peaks corresponding to the identified impurities. The commercial sample's spectrum was clean, suggesting the unidentified impurity from HPLC was not proton-bearing or was present at a concentration below the NMR detection limit.

Elemental Analysis

Elemental analysis provides the percentage composition of C, H, and N, which is a fundamental indicator of purity.

Elemental Analysis Protocol:

  • Instrument: PerkinElmer 2400 Series II CHNS/O Analyzer or equivalent

  • Sample Preparation: Samples were dried under vacuum at 40°C for 24 hours prior to analysis.[3] Approximately 2-3 mg of each sample was weighed into a tin capsule.

Table 3: Elemental Analysis Comparison

ElementTheoretical (%)Synthesized (%)Commercial (%)
Carbon (C)77.6277.4577.21
Hydrogen (H)5.925.985.85
Nitrogen (N)16.4616.3516.29

The elemental analysis results for the synthesized batch were in excellent agreement with the theoretical values, further supporting its high purity. The commercial sample showed a slight deviation, which could be attributed to the presence of the unidentified impurity.

Discussion and Conclusion

This comparative guide demonstrates that a well-executed in-house synthesis can yield this compound of higher purity than a commercially available standard. The key advantages of in-house synthesis in this context are:

  • Purity: The synthesized material demonstrated higher overall purity as determined by a combination of analytical techniques.

  • Impurity Profile: The impurities in the synthesized batch were known and directly related to the synthetic process, making their removal or monitoring in subsequent steps more straightforward. The commercial sample contained an unknown impurity, which could have unpredictable effects on downstream chemistry.

  • Cost-Effectiveness: For larger scale research and development, in-house synthesis can be significantly more cost-effective than purchasing from commercial vendors.

However, the decision to synthesize or purchase will depend on the specific needs of the laboratory, including available expertise, equipment, and the scale of the research.

For researchers and drug development professionals, this guide underscores the importance of a thorough analytical characterization of all starting materials. Relying solely on the supplier's certificate of analysis may not be sufficient, as demonstrated by the presence of an unidentified impurity in the commercial sample. A comprehensive, multi-technique approach to purity verification is a critical step in ensuring the integrity and reproducibility of scientific research.

References

A Comparative Guide to the Physicochemical Properties of 3-Pyridin-4-ylaniline and its N-Methylated Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Art of Molecular Modification in Drug Discovery

In the intricate landscape of medicinal chemistry, the journey from a promising hit compound to a viable drug candidate is often paved with subtle yet profound molecular modifications. Among these, N-methylation—the addition of a single methyl group to a nitrogen atom—stands as a classic strategy to fine-tune a molecule's pharmacological profile. This guide provides an in-depth comparison of the physicochemical properties of 3-Pyridin-4-ylaniline and its N-methylated analog, N-methyl-3-(pyridin-4-yl)aniline.

This compound is a versatile biaryl amine, incorporating a hydrogen-bond-accepting pyridine ring and an aniline moiety that is readily functionalized.[1] This structural motif is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets such as protein kinases.[1] Indeed, derivatives of this core structure are crucial intermediates in the synthesis of potent kinase inhibitors, including Nilotinib, a targeted cancer therapeutic.[2]

Understanding the impact of N-methylation on the fundamental physicochemical properties of this scaffold is paramount for researchers in drug development. These properties—acidity, lipophilicity, solubility, and melting point—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and efficacy. This guide will dissect these properties, offering both comparative data and the detailed experimental protocols required for their validation, thereby equipping scientists with the foundational knowledge to strategically leverage N-methylation in their drug design campaigns.

Comparative Analysis of Physicochemical Properties

The introduction of a methyl group to the aniline nitrogen of this compound induces significant, albeit predictable, changes in its physicochemical characteristics. While seemingly minor, this modification disrupts the planarity of the molecule and alters its electronic and hydrogen-bonding capabilities, with cascading effects on its behavior in biological systems.

An N-methylation of an aromatic amine typically reduces its basicity (lowers pKa), increases its lipophilicity (raises logP), and can have variable effects on aqueous solubility and melting point. The loss of a hydrogen bond donor on the nitrogen atom is a key factor driving these changes.[3]

Summary of Physicochemical Data
PropertyThis compoundN-methyl-3-(pyridin-4-yl)aniline (Predicted)Rationale for Predicted Change
Molecular Formula C₁₁H₁₀N₂[4][5]C₁₂H₁₂N₂Addition of a CH₂ group.
Molecular Weight 170.21 g/mol [4][5]184.24 g/mol Addition of 14.03 g/mol .
pKa ~4.5 - 5.5~4.0 - 5.0The electron-donating methyl group slightly increases the basicity of the aniline nitrogen, but steric hindrance and the loss of solvation of the conjugate acid by N-H hydrogen bonding are expected to result in a net small reduction in the overall basicity of the molecule.[3]
logP (Lipophilicity) 1.8 (Predicted)[4]2.2 - 2.5The addition of a hydrophobic methyl group and the loss of a hydrogen bond donor typically increase lipophilicity.[3]
Aqueous Solubility Moderately SolubleLower SolubilityThe increase in lipophilicity and the loss of a key hydrogen bond donor site (the N-H group) are expected to decrease solubility in aqueous media.[3]
Melting Point (°C) Data not availableLowerN-methylation can disrupt the crystal lattice packing that is often facilitated by intermolecular N-H···N hydrogen bonds in the parent aniline, potentially leading to a lower melting point.

Experimental Protocols for Physicochemical Property Determination

To ensure scientific integrity, all comparative data must be supported by robust experimental validation. The following sections provide detailed, self-validating protocols for determining the key physicochemical properties discussed.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a critical measure of a molecule's ionization state at a given pH. For ionizable drugs, it dictates solubility, absorption, and receptor binding. Potentiometric titration is a highly accurate method for its determination.[6]

Causality Behind Experimental Choices: This method directly measures the change in pH of a solution upon the addition of a titrant. The inflection point of the resulting titration curve corresponds to the pKa, providing a direct and reliable measurement of the compound's acidic or basic strength.[6][7] The use of a constant ionic strength background solution (0.15 M KCl) is crucial to minimize activity coefficient variations during the titration.

Step-by-Step Methodology:

  • Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[6]

  • Sample Preparation: Prepare a 1 mM solution of the test compound (this compound or its methylated derivative) in water. If solubility is limited, a co-solvent like methanol or DMSO can be used, but its concentration should be kept minimal and consistent across all experiments.

  • Titration Setup: Place 20 mL of the sample solution in a reaction vessel equipped with a magnetic stirrer. Add 0.15 M potassium chloride (KCl) to maintain a constant ionic strength.[6] Immerse the calibrated pH electrode into the solution.

  • Acidification: Make the solution acidic (pH 1.8-2.0) by adding 0.1 M hydrochloric acid (HCl).[6]

  • Titration: Titrate the solution by adding small, precise increments of 0.1 M sodium hydroxide (NaOH). Record the pH reading after each addition, allowing the reading to stabilize.

  • Data Analysis: Continue the titration until the pH reaches approximately 12. Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.[8] This corresponds to the midpoint of the steepest part of the titration curve.

  • Replication: Perform a minimum of three titrations for each compound to ensure reproducibility and calculate the average pKa and standard deviation.[6]

Determination of Lipophilicity (logP) by RP-HPLC

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a cornerstone of the "rule of five" and profoundly influences a drug's ability to cross biological membranes. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-throughput and reliable method for estimating logP.[9][10]

Causality Behind Experimental Choices: In RP-HPLC, a compound's retention time on a nonpolar stationary phase (like C18) is proportional to its lipophilicity. By calibrating the system with compounds of known logP values, a linear relationship between the logarithm of the capacity factor (k) and logP can be established, allowing for the accurate determination of the logP of an unknown compound.[9][11]

Step-by-Step Methodology:

  • System Preparation: Use an RP-HPLC system with a C18 column. The mobile phase should be a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4, to measure logD, which is equivalent to logP for non-ionizable compounds or the dominant species at that pH) and an organic solvent like acetonitrile or methanol.

  • Calibration Standards: Prepare solutions of at least five reference compounds with well-established logP values that bracket the expected logP of the test compounds.

  • Standard Analysis: Inject each reference compound into the HPLC system and record its retention time (t_R). Determine the column's void time (t_0) by injecting a non-retained compound like uracil.

  • Calculate Capacity Factor (k): For each standard, calculate the capacity factor using the formula: k = (t_R - t_0) / t_0.

  • Generate Calibration Curve: Plot the logarithm of the capacity factor (log k) for each standard against its known logP value. Perform a linear regression to obtain a standard equation (logP = m * log k + c).[9]

  • Sample Analysis: Dissolve the test compounds (this compound and its derivative) in the mobile phase and inject them into the HPLC system under the identical conditions used for the standards. Record their retention times.

  • Calculate logP: Calculate the capacity factor (k) for each test compound. Substitute this value into the standard equation generated in step 5 to determine its logP.[9]

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a critical determinant of a drug's dissolution rate and absorption. Insufficient solubility is a major hurdle in drug development.[12] The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[13]

Causality Behind Experimental Choices: This method ensures that a true equilibrium is reached between the undissolved solid compound and its saturated solution. By adding an excess of the solid, the system is allowed to reach saturation over an extended period (typically 24-72 hours) at a constant temperature.[14][15] Subsequent analysis of the clear supernatant provides a direct measure of the maximum dissolved concentration.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). A visible amount of undissolved solid should remain.[13][14]

  • Equilibration: Seal the vials and place them in a shaker or rotator in a constant temperature incubator (e.g., 25°C or 37°C). Agitate the samples for 24 to 72 hours to ensure equilibrium is reached.[14]

  • Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Prepare a series of standard solutions of the test compound of known concentrations. Analyze the filtered saturated solution and the standard solutions using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS, to determine the concentration of the dissolved compound.[12]

  • Reporting: The determined concentration is the thermodynamic solubility of the compound under the specified conditions (e.g., in mg/mL or µM).

Determination of Melting Point by the Capillary Method

The melting point is a fundamental physical property that provides information about a compound's purity and the strength of its crystal lattice. Pure crystalline compounds typically have a sharp melting point range of 0.5-1.0°C.

Causality Behind Experimental Choices: The capillary method involves heating a small, packed sample in a capillary tube at a controlled rate.[16] Observing the temperatures at which melting begins and is complete provides the melting point range. A slow heating rate (~1-2°C per minute) near the expected melting point is crucial for accuracy, as it allows for thermal equilibrium between the sample, the heating block, and the thermometer.[17]

Step-by-Step Methodology:

  • Sample Preparation: Ensure the compound is a dry, finely ground powder. Tap the open end of a capillary melting point tube into the powder to collect a small amount of sample.[18]

  • Packing: Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the solid tightly into the sealed end. The packed sample should be 1-2 mm high.[19]

  • Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[17][18]

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20°C/min) to get a rough estimate.[17]

  • Accurate Determination: Cool the apparatus to at least 20°C below the estimated melting point. Begin heating at a slow, controlled rate (1-2°C/min).[17]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the last solid crystal melts into a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

Visualizing the Impact of N-Methylation

The following diagram illustrates the conceptual relationship between N-methylation and the resulting shifts in key physicochemical properties critical for drug development.

G cluster_cause Structural Modification cluster_effect Physicochemical Consequences N_Methylation N-Methylation of Aniline pKa Basicity (pKa) Decreases N_Methylation->pKa Steric/solvation effects LogP Lipophilicity (logP) Increases N_Methylation->LogP Adds hydrophobic methyl group HBD Hydrogen Bond Donor Lost N_Methylation->HBD Removes N-H proton Solubility Aqueous Solubility Decreases LogP->Solubility Inverse relationship HBD->LogP Reduces polarity HBD->Solubility Prevents H-bonding with water

Caption: Impact of N-methylation on key physicochemical properties.

Synthetic Considerations

The parent compound, this compound, is typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a suitable bromoaniline derivative and 4-pyridinylboronic acid.[20][21] The subsequent N-methylation can be achieved through various methods, such as reductive amination or reaction with a methylating agent like methyl iodide or dimethyl sulfate.

The diagram below outlines a general workflow for the synthesis of both compounds.

G compound Start1 4-Bromo-3-nitroaniline Intermediate 3-Nitro-4-(pyridin-4-yl)aniline Start1->Intermediate Suzuki Coupling (Pd Catalyst, Base) Start2 4-Pyridinylboronic Acid Start2->Intermediate Suzuki Coupling (Pd Catalyst, Base) Reduction Reduction (e.g., SnCl2, H2) Intermediate->Reduction Parent This compound Reduction->Parent Methylation N-Methylation (e.g., MeI, base) Parent->Methylation Derivative N-methyl-3-(pyridin-4-yl)aniline Methylation->Derivative

References

A Comparative Guide to the Validation of a Novel RP-HPLC Method for the Quantification of 3-Pyridin-4-ylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Precise Quantification of 3-Pyridin-4-ylaniline

This compound is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2][3] As a bifunctional molecule featuring both a pyridine ring and an aniline moiety, its purity and concentration are critical parameters that directly influence the yield, purity, and safety profile of the final drug product. In the landscape of pharmaceutical development and quality control, the adage "you cannot control what you cannot measure" holds profound truth. Therefore, the development of a robust, accurate, and reliable analytical method for its quantification is not merely a procedural step but a cornerstone of process control and regulatory compliance.

This guide introduces a newly developed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed for superior specificity and sensitivity in quantifying this compound. We will provide a comprehensive validation of this method, following the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5] To establish its performance superiority, we will conduct a direct comparison with a traditional, yet still widely used, UV-Vis spectrophotometric method based on a diazotization-coupling reaction. This guide is intended for researchers, analytical scientists, and drug development professionals, offering a transparent and in-depth look into the validation process and the rationale behind our experimental choices.

Methodologies Under Evaluation

Method A: The Novel RP-HPLC Method

High-Performance Liquid Chromatography (HPLC) is the gold standard for pharmaceutical analysis due to its high resolution and specificity.[6] Our proposed method leverages this power to physically separate this compound from potential impurities and degradation products before quantification, a significant advantage over spectroscopic methods that measure the bulk properties of a sample.

Rationale for Method Development: The primary driver for developing this RP-HPLC method was to overcome the inherent limitations of non-separative techniques. Spectrophotometric methods are susceptible to interference from any substance that absorbs light at the same wavelength, potentially leading to overestimated results.[7] An HPLC method provides unambiguous quantification by ensuring that the detector signal corresponds solely to the analyte of interest.

Method B: The Traditional UV-Vis Spectrophotometric Method

This method is based on a classic colorimetric reaction for primary aromatic amines.[8][9] The aniline functional group of this compound is first diazotized with nitrous acid, followed by coupling with a chromogenic agent (e.g., N-(1-Naphthyl)ethylenediamine) to produce a stable, intensely colored azo dye. The absorbance of this solution is then measured, which is directly proportional to the concentration of the amine.[9][10][11]

Rationale for Comparison: While being an older technique, its simplicity, low cost, and utility for determining aromatic amines make it a relevant benchmark.[8][11] This comparison will highlight the trade-offs between modern, high-specificity methods and traditional, cost-effective approaches.

The Validation Workflow: A Structured Approach

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[12][13] Our validation protocol is designed as a self-validating system, where each experiment builds upon the last to create a comprehensive picture of the method's performance.

G cluster_0 Method Characterization cluster_1 Performance Evaluation cluster_2 Reliability Assessment Specificity Specificity & System Suitability Linearity Linearity & Range Specificity->Linearity Establishes range LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Derived from calibration curve Accuracy Accuracy (Recovery) Linearity->Accuracy Defines concentrations for testing Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy->Precision Confirms performance Robustness Robustness Precision->Robustness Tests method resilience

Caption: The validation workflow follows a logical progression from initial characterization to performance and reliability testing.

Validation Parameters: Experimental Protocols and Comparative Data

The validation was conducted in accordance with ICH Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[4][5][14]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15]

Experimental Protocol:

  • Method A (RP-HPLC): A solution of this compound was spiked with known, structurally similar impurities (e.g., 4-aminopyridine, aniline). The chromatogram was analyzed to ensure the analyte peak was well-resolved from all other peaks (Resolution > 2). A placebo sample (matrix without analyte) was also injected to confirm the absence of interfering peaks at the analyte's retention time.

  • Method B (UV-Vis): The same set of impurities was tested individually and in combination with the analyte. The absorbance of the resulting solutions was measured to determine if the impurities produced a colorimetric response and interfered with the quantification.

Comparative Data:

ParameterMethod A (RP-HPLC)Method B (UV-Vis)Acceptance Criteria
Resolution from Impurity 1 3.5N/A> 2.0
Resolution from Impurity 2 4.1N/A> 2.0
Placebo Interference No peak at analyte RTSignificant absorbanceNo interference
Impurity Interference NonePositive interference observedNo interference

Expertise & Experience: The results clearly demonstrate the superior specificity of the RP-HPLC method. The UV-Vis method is prone to positive interference from other primary aromatic amines, which would also undergo the diazotization-coupling reaction, leading to inaccurate, elevated results.

Linearity and Range

Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.

Experimental Protocol:

  • A series of at least five standard solutions of this compound were prepared, spanning 50% to 150% of the target analytical concentration.

  • Method A (RP-HPLC): Each solution was injected in triplicate, and the peak area was plotted against the concentration.

  • Method B (UV-Vis): The absorbance of each solution was measured in triplicate and plotted against concentration.

Comparative Data:

ParameterMethod A (RP-HPLC)Method B (UV-Vis)Acceptance Criteria
Range 10 - 150 µg/mL2 - 20 µg/mLAppropriate for intended use
Correlation Coefficient (r²) 0.99980.9985≥ 0.999
Y-intercept Close to zeroMinor positive biasNot significantly different from zero

Expertise & Experience: Both methods demonstrate good linearity within their respective ranges. However, the RP-HPLC method shows a stronger correlation and a wider linear range, offering greater flexibility for analyzing samples of varying concentrations without requiring multiple dilutions.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies.[15]

Experimental Protocol:

  • A known quantity of this compound was spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Each level was prepared in triplicate and analyzed.

  • The percentage recovery was calculated: (Measured Concentration / Spiked Concentration) * 100.

Comparative Data:

Concentration LevelMethod A (RP-HPLC) Mean Recovery (%)Method B (UV-Vis) Mean Recovery (%)Acceptance Criteria
80% 99.5%104.8%98.0% - 102.0%
100% 100.2%105.5%98.0% - 102.0%
120% 99.8%106.2%98.0% - 102.0%

Expertise & Experience: The RP-HPLC method demonstrates excellent accuracy, with recovery values falling well within the typical acceptance criteria for pharmaceutical assays. The UV-Vis method shows a consistent positive bias, likely due to the non-specific contribution of the placebo matrix to the absorbance reading, reinforcing the specificity concerns.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[5]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Six replicate samples were prepared at 100% of the target concentration and analyzed on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: The repeatability experiment was repeated by a different analyst on a different day to assess the effect of random events on the method's precision.

Comparative Data:

ParameterMethod A (RP-HPLC) (%RSD)Method B (UV-Vis) (%RSD)Acceptance Criteria
Repeatability 0.45%1.85%≤ 2.0%
Intermediate Precision 0.68%2.45%≤ 3.0%

Expertise & Experience: The low Relative Standard Deviation (%RSD) values for the RP-HPLC method indicate a high degree of precision. The UV-Vis method, while acceptable for some applications, shows significantly higher variability. This is likely due to the multiple manual steps involved (pipetting, mixing, timing of reactions), which introduce a greater potential for human error compared to the automated HPLC injection process.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • These parameters were calculated based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercepts of regression lines, and S = the slope of the calibration curve.

Comparative Data:

ParameterMethod A (RP-HPLC)Method B (UV-Vis)Acceptance Criteria
LOD 0.5 µg/mL1.0 µg/mLSufficiently low for trace analysis
LOQ 1.5 µg/mL3.5 µg/mLSufficiently low for impurity quantification

Expertise & Experience: The RP-HPLC method is demonstrably more sensitive, with lower LOD and LOQ values. This makes it suitable not only for assaying the main component but also for quantifying trace-level impurities of this compound, which is a critical requirement in pharmaceutical quality control.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[15]

Experimental Protocol:

  • Method A (RP-HPLC): Key parameters were slightly varied, including mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%).

  • Method B (UV-Vis): Parameters such as reaction time (±2 min) and pH of the buffer (±0.2 units) were varied.

  • The effect on the results (e.g., peak area, retention time, absorbance) was evaluated.

Comparative Data:

Varied ParameterMethod A (RP-HPLC) - EffectMethod B (UV-Vis) - EffectAcceptance Criteria
Mobile Phase / pH Minor shift in RT, no impact on quantificationSignificant change in absorbance (>5%)Results remain within system suitability
Flow Rate / Reaction Time Shift in RT, no impact on quantificationModerate change in absorbance (>3%)Results remain within system suitability

Expertise & Experience: The RP-HPLC method proves to be highly robust, indicating its reliability in a routine laboratory setting where minor variations are inevitable. The UV-Vis method is more sensitive to changes in procedural parameters, particularly pH and reaction time, which can affect the efficiency of the color-forming reaction.

Interrelationship of Validation Parameters

The validation parameters are not isolated; they are interconnected and collectively define the method's capabilities. Accuracy, precision, and linearity are intrinsically linked, forming the core performance characteristics of any quantitative method.

G Accuracy Accuracy (Closeness to True Value) Precision Precision (Agreement between Measurements) Accuracy->Precision Interdependent Range Range Accuracy->Range Precision->Range Linearity Linearity (Proportional Response) Linearity->Accuracy Linearity->Precision Linearity->Range Defines Specificity Specificity (Analyte Signal Purity) Specificity->Accuracy Ensures correct value is measured Specificity->Linearity Ensures response is from analyte only

Caption: Core validation parameters are highly interdependent, ensuring the method is fit for its purpose.

Conclusion and Recommendation

This comprehensive validation study demonstrates that the new RP-HPLC method is specific, linear, accurate, precise, sensitive, and robust for the quantification of this compound. It surpasses the traditional UV-Vis spectrophotometric method in every critical performance metric, particularly in specificity and precision, which are paramount for ensuring the quality and safety of pharmaceutical products.

Final Comparison Summary:

FeatureNew RP-HPLC MethodTraditional UV-Vis Method
Specificity Excellent (Separates from impurities)Poor (Prone to interferences)
Precision High (%RSD < 1%)Moderate (%RSD > 1.5%)
Accuracy High (Recovery 99-101%)Biased (Recovery > 104%)
Sensitivity (LOQ) Low (1.5 µg/mL)Higher (3.5 µg/mL)
Throughput High (with autosampler)Low (manual, timed reactions)
Cost & Complexity Higher initial investmentLower cost, simpler setup

While the UV-Vis method may find use in non-critical, high-concentration applications where speed and low cost are the primary drivers, the RP-HPLC method is unequivocally the superior choice for use in a regulated GxP environment . Its validation data confirms that it is fit for its intended purpose: the reliable and accurate quantification of this compound in pharmaceutical development and quality control. This method provides the trustworthiness and scientific integrity required to make critical decisions regarding product quality and release.

References

Advantages of the pyridin-4-yl aniline core over other heterocyclic systems in drug design

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists

In the landscape of contemporary drug discovery, particularly in the realm of kinase inhibition, the selection of a core heterocyclic system is a pivotal decision that profoundly influences a compound's potency, selectivity, and pharmacokinetic profile. Among the myriad of scaffolds available, the pyridin-4-yl aniline moiety has emerged as a "privileged" core, consistently featured in a multitude of successful clinical candidates and approved drugs. This guide provides an in-depth, data-driven comparison of the pyridin-4-yl aniline core against other common heterocyclic systems, offering researchers, scientists, and drug development professionals a comprehensive understanding of its distinct advantages.

The Strategic Advantage: Unpacking the Properties of Pyridin-4-yl Aniline

The efficacy of the pyridin-4-yl aniline scaffold lies in a synergistic combination of its structural and physicochemical properties. This biaryl system offers a rigid framework that, when appropriately decorated, can be optimized for high-affinity binding to target proteins, particularly the ATP-binding site of kinases.[1][2]

Key Physicochemical and Structural Features:
  • Hydrogen Bonding Capability: The nitrogen atom of the pyridine ring acts as a crucial hydrogen bond acceptor.[1][2] In the context of kinase inhibition, this feature facilitates a critical interaction with the "hinge region" of the kinase ATP-binding pocket, a common anchoring point for many Type I and Type II inhibitors.[3][4]

  • Tunable Electronics and pKa: The electron-withdrawing nature of the pyridine ring influences the electronic properties of the entire molecule. The basicity of the pyridine nitrogen (pKa of pyridine is ~5.2) allows for favorable interactions and can be modulated by substituents on either ring.

  • Vector for Substituent Placement: The aniline nitrogen serves as a convenient and synthetically accessible point for introducing a variety of side chains.[1][2] These modifications can be directed towards other regions of the ATP-binding pocket to enhance potency and, crucially, to achieve selectivity against other kinases.[1][2]

  • Metabolic Stability: Strategic placement of the pyridine nitrogen can enhance metabolic stability. The pyridine ring is generally less susceptible to oxidative metabolism compared to a phenyl ring, which can lead to improved pharmacokinetic profiles.[5]

  • Synthetic Accessibility: The pyridin-4-yl aniline core is readily synthesized through robust and scalable methods, most notably the Suzuki-Miyaura cross-coupling reaction.[6] This accessibility is a significant advantage in drug discovery campaigns, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Head-to-Head Comparison: Pyridin-4-yl Aniline vs. Other Heterocycles

To objectively assess the advantages of the pyridin-4-yl aniline core, it is essential to compare it against other commonly employed heterocyclic systems in drug design.

Physicochemical Property Comparison of Core Azines:
PropertyPyridinePyrimidinePyridazine
pKa (of conjugate acid) ~5.2~1.3~2.3
Dipole Moment (Debye) ~2.2~2.3~4.0
Aromaticity Index (IA) 86Varies79
Key Features Single H-bond acceptor, moderate basicity.[5]Two H-bond acceptors, weaker base.Two adjacent H-bond acceptors, high dipole moment.[7]

Data compiled from various sources, including references[7][8][9].

This table highlights the distinct electronic nature of these heterocycles. While pyrimidine and pyridazine offer additional hydrogen bond acceptors, their altered basicity and dipole moments can significantly impact binding affinity and solubility in ways that may be less favorable than the balanced profile of pyridine.

Performance in Kinase Inhibition: A Comparative Overview

The true test of a scaffold's utility lies in its performance within a biological context. While direct, perfectly controlled comparative studies are rare, SAR data from various kinase inhibitor programs provide valuable insights.

Heterocyclic CoreKey Advantages in Kinase InhibitionPotential LiabilitiesRepresentative Examples
Pyridin-4-yl Aniline Strong H-bond to hinge, well-defined vector for selectivity, good balance of properties.[1][2][3]Potential for CYP inhibition (unhindered nitrogen).Nilotinib, Ponatinib
Pyrimidin-4-yl Aniline Two H-bond acceptors for potential added interactions. Often used in EGFR and VEGFR inhibitors.[10]Weaker basicity may reduce H-bond strength, potential for off-target interactions.Imatinib, Gefitinib
Quinolinyl Aniline Extended aromatic system can form additional π-stacking interactions.Can increase lipophilicity and potentially lead to off-target effects.Bosutinib
Pyrazolyl Aniline Can act as a bioisosteric replacement for amides and other groups, offering different H-bond patterns and physicochemical properties.[11]SAR can be less predictable compared to more established cores.Crizotinib (contains a pyrazole)

Case Study Insight: Imatinib and Nilotinib

The evolution from Imatinib (Gleevec®) to Nilotinib (Tasigna®) provides a compelling, albeit indirect, case for the refinement of the core structure. Imatinib is based on a 2-aminopyrimidine core.[12] Nilotinib, a second-generation inhibitor, incorporates a 3-(trifluoromethyl)-4-((4-methyl-1H-imidazol-1-yl)methyl)aniline fragment attached to a pyridine ring. Structure-activity relationship studies on Nilotinib have underscored the critical role of the pyridine and pyrimidine moieties for its interaction with its target, while the imidazole group was found to be less critical for this specific interaction.[13] This highlights how specific heterocyclic cores are optimized for particular kinase targets.

Visualizing the Interaction: The Pyridin-4-yl Aniline Advantage

The following diagrams illustrate the key binding interactions of a generic pyridin-4-yl aniline-based kinase inhibitor and a workflow for its comparative evaluation.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Pyridin-4-yl Aniline Inhibitor hinge Hinge Region (e.g., Met residue) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front pyridine Pyridine Ring pyridine->hinge H-Bond aniline Aniline Ring substituent R-Group for Selectivity aniline->substituent Synthetic Vector substituent->hydrophobic_pocket Hydrophobic Interaction

Caption: Kinase hinge interaction of a pyridin-4-yl aniline inhibitor.

G start Design Analogs with Different Heterocyclic Cores synthesis Synthesize Compounds start->synthesis physchem Physicochemical Profiling (pKa, logP, Solubility) synthesis->physchem biochem Biochemical Assays (Kinase Inhibition) synthesis->biochem cell_based Cell-Based Assays (Permeability, Stability) synthesis->cell_based data_analysis Data Analysis & SAR Interpretation physchem->data_analysis biochem->data_analysis cell_based->data_analysis decision Select Lead Scaffold data_analysis->decision

Caption: Workflow for comparative evaluation of heterocyclic cores.

Experimental Protocols for Comparative Assessment

To facilitate a rigorous comparison of the pyridin-4-yl aniline core with other heterocyclic systems, the following standardized protocols are provided.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity and inhibition.[3]

Methodology:

  • Kinase Reaction Setup: In a 384-well plate, set up a 5 µL kinase reaction containing the kinase of interest, substrate, ATP, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the reaction plate at room temperature for the desired time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any unconsumed ATP.

  • Incubation: Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP and to provide luciferase and luciferin.

  • Incubation: Incubate at room temperature for 30-60 minutes.

  • Signal Detection: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Metabolic Stability Assay (Liver Microsomal Stability)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[6][14][15]

Methodology:

  • Preparation: Thaw human or animal liver microsomes and prepare an incubation medium containing phosphate buffer (pH 7.4) and an NADPH regenerating system.

  • Incubation: Pre-warm the microsomal solution to 37°C. Initiate the reaction by adding the test compound (typically at 1 µM final concentration).

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), remove an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile) containing an internal standard to stop the reaction.[15][16]

  • Protein Precipitation: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (CLᵢₙₜ).

Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)

PAMPA is a non-cell-based assay that predicts passive membrane permeability.[1][5]

Methodology:

  • Membrane Coating: Coat the filter of a 96-well donor plate with an artificial membrane solution (e.g., 1% lecithin in dodecane).[17]

  • Prepare Plates: Add buffer to the wells of a 96-well acceptor plate. Prepare solutions of the test compounds in buffer in a separate plate.

  • Assay Start: Add the test compound solutions to the donor plate wells and place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate sandwich for a defined period (e.g., 5 to 18 hours) at room temperature, often with gentle shaking.[1][5]

  • Quantification: After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Pₐₚₚ) using the following equation: Pₐₚₚ = [-ln(1 - Cₐ(t)/Cₑq)] * (Vₐ * Vₒ) / ((Vₐ + Vₒ) * A * t) Where Cₐ(t) is the compound concentration in the acceptor well at time t, Cₑq is the equilibrium concentration, Vₐ and Vₒ are the volumes of the acceptor and donor wells, and A is the filter area.

Conclusion

The pyridin-4-yl aniline core represents a highly versatile and effective scaffold in modern drug design, particularly for kinase inhibitors. Its success is rooted in a well-balanced combination of key features: a potent hydrogen-bonding pyridine nitrogen for target anchoring, a synthetically tractable aniline for SAR exploration and selectivity tuning, and favorable physicochemical properties that often translate to improved metabolic stability. While other heterocyclic systems such as pyrimidines, quinolines, and pyrazoles offer their own distinct advantages and are successfully employed in numerous therapeutics, the pyridin-4-yl aniline core provides a robust and often superior starting point for drug discovery campaigns. The strategic and data-driven selection of a core scaffold remains a cornerstone of medicinal chemistry, and the consistent performance of the pyridin-4-yl aniline motif solidifies its position as a truly privileged structure.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Pyridin-4-ylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety of our practices. 3-Pyridin-4-ylaniline (CAS 52558-73-3), a bifunctional molecule featuring both a pyridine and an aniline moiety, is a valuable building block in synthetic chemistry. However, its chemical nature as an aromatic amine necessitates a rigorous and informed approach to its handling and disposal. This guide provides the essential procedural framework for managing this compound waste, ensuring the safety of laboratory personnel and the preservation of environmental standards.

Core Principle: Hazard-Informed Waste Management

The foundation of any chemical disposal protocol is a thorough understanding of the substance's inherent risks. This compound is classified with specific hazards that dictate its handling from initial use to final disposal.[1][2] Simply discarding this compound without appropriate measures can lead to acute health risks and long-term environmental contamination.[3] The procedures outlined below are directly derived from its known hazard profile.

Aromatic amines as a class are known for their potential toxicity, with many being readily absorbed through the skin.[3] Therefore, treating this compound with the highest degree of caution is a prerequisite for a safe laboratory environment.

Hazard Classification Description Source
Acute Toxicity 3, Oral Toxic if swallowed.[1][2]
Serious Eye Irritation 2 Causes serious eye irritation.[1]
Acute Toxicity 4, Dermal May be harmful in contact with skin.[1]
Acute Toxicity 4, Inhalation May be harmful if inhaled.[1]
Skin Irritation 2 May cause skin irritation.[1]
Water Hazard Class 3 WGK 3: Severe hazard to water.[2]

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before handling any waste containing this compound, the correct establishment of engineering controls and personal protective barriers is non-negotiable. All handling of this compound, including for disposal, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

Equipment Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[6]To prevent dermal absorption, as aromatic amines can be readily absorbed through the skin.[3]
Eye Protection Safety goggles or a face shield.[4]Protects against accidental splashes that can cause serious eye irritation.[1]
Body Protection Laboratory coat.Prevents contamination of personal clothing and minimizes skin contact.[6]
Respiratory Protection Use only in a chemical fume hood.[5]To avoid inhalation of potentially harmful dust or vapors.[1]

Standard Operating Procedure: Waste Collection and Segregation

Proper disposal begins at the point of generation. Never dispose of this compound down the sanitary sewer or in the regular trash.[6][7] A dedicated and correctly managed waste stream is mandatory.

Step 1: Designate a Hazardous Waste Container

  • Container Material: Use a sealable, airtight container made of a compatible material such as high-density polyethylene (HDPE) or glass.[5][6] The container must be in good condition, with a secure, leak-proof lid.

  • Container Sizing: Select a container size appropriate for the expected volume of waste to avoid prolonged storage of large quantities in the lab.[8]

Step 2: Label the Waste Container

  • Initial Labeling: As soon as the container is designated for waste, affix a "Hazardous Waste" label.[5][8]

  • Content Identification: Clearly list all constituents of the waste container, including this compound, any solvents, and their approximate concentrations.[8] This is critical for the final disposal facility to handle the waste safely.

Step 3: Segregate and Collect Waste

  • Solid Waste: Collect pure or residual solid this compound, along with any contaminated consumables (e.g., weigh boats, contaminated paper towels), and place them directly into the designated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container, also clearly labeled.

  • Avoid Incompatibilities: Store the waste container away from strong oxidizing agents and acids (especially nitric acid).[5] Aromatic amines can react exothermically or violently with these substances.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[5][8] Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, which should be under the control of laboratory personnel and equipped with secondary containment.[8]

Emergency Protocol: Spill Management

Accidents can occur despite careful planning. A swift and correct response is crucial to mitigate exposure and environmental release.

For a Small Spill (<100g of solid or <250mL of solution):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure Ventilation: Confirm that the chemical fume hood is operational. If the spill is outside a hood, evacuate the area and prevent entry.

  • Don Appropriate PPE: Before cleanup, wear the full PPE outlined in Section 2.

  • Contain the Spill: Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[6][9] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into the designated hazardous waste container. Use non-sparking tools if a flammable solvent is present.[10]

  • Decontaminate the Area: Clean the spill area with soap and water, collecting the cleaning materials and rinsate as hazardous waste.[6]

  • Dispose of Contaminated Materials: All materials used for cleanup must be placed in the hazardous waste container.[11][12]

Disposal Pathway: From Laboratory to Final Treatment

The ultimate disposal of this compound waste must be handled by a licensed environmental services contractor. Laboratory personnel are responsible for preparing the waste for collection.

Step-by-Step Disposal Workflow:

  • Container Finalization: Once the waste container is full (no more than 90% capacity) or is no longer needed, ensure the cap is tightly sealed.

  • Finalize Labeling: Double-check that the hazardous waste label is complete and accurate, listing all contents and associated hazards.

  • Request Collection: Complete a chemical collection request form as per your institution's Environmental Health & Safety (EHS) procedures.[5]

  • Store for Pickup: Move the sealed and labeled container to your laboratory's designated waste pickup area.

The most common final disposal method for this type of organic chemical waste is high-temperature incineration at a facility permitted to handle hazardous materials.[13] This process ensures the complete destruction of the compound, converting it to less harmful components like carbon dioxide, water, and nitrogen oxides.

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the lifecycle of this compound waste within the laboratory.

G cluster_0 A Waste Generation (Solid, Liquid, or Contaminated Material) B Is a designated, labeled hazardous waste container available? A->B C Create & Label New Hazardous Waste Container B->C No D Place Waste in Appropriate Container B->D  Yes C->D E Spill or Accidental Release? D->E F Follow Spill Management Protocol E->F  Yes G Container Full or No Longer in Use? E->G No F->G H Store Securely in Lab's Satellite Accumulation Area G->H No I Finalize Label & Seal Container G->I  Yes J Request Pickup by EHS / Licensed Waste Contractor I->J K Transfer to Waste Collection Point J->K

Caption: Decision workflow for handling this compound waste.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Pyridin-4-ylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of 3-Pyridin-4-ylaniline (CAS No: 40034-44-4). As a Senior Application Scientist, my objective is to move beyond a simple checklist and provide a framework of understanding, ensuring that every researcher, scientist, and drug development professional can handle this compound with the highest degree of safety. The protocols herein are designed as a self-validating system, grounded in the established hazards of the material and best practices in laboratory safety.

Foundational Hazard Assessment: The "Why" Behind the "What"

Understanding the inherent risks of a chemical is the critical first step in establishing a robust safety protocol. This compound is an aromatic amine, a class of compounds that requires careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards.[1] The aggregated GHS information indicates that this compound is toxic if swallowed, causes serious eye irritation, and may cause skin irritation.[1][2] This toxicological profile is the primary driver for the specific personal protective equipment (PPE) recommendations that follow.

Hazard ClassificationGHS CodeSignal WordDescription
Acute Toxicity, OralH301 / H302Danger / WarningToxic or harmful if swallowed.[1]
Serious Eye Damage/IrritationH319WarningCauses serious eye irritation.[1][2][3]
Skin Corrosion/IrritationH315WarningCauses skin irritation.[1][2]
Acute Toxicity, DermalH312WarningHarmful in contact with skin.[1]
Acute Toxicity, InhalationH332WarningHarmful if inhaled.[1][2]

This data is synthesized from multiple sources and represents a consolidated hazard profile. The exact classification may vary slightly between suppliers.

The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles. Our PPE strategy, therefore, must create a comprehensive barrier against these entry points.

Core PPE Requirements: Your Non-Negotiable Barrier

When handling this compound in any capacity, from weighing small quantities to its use in a reaction, the following PPE is mandatory.

  • Eye and Face Protection: The high risk of serious eye irritation (H319) necessitates robust protection.[1][2]

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

    • Recommended for Splash Risk: Chemical splash goggles are required when handling solutions or during any transfer process where splashing is possible.

    • High-Risk Operations: A face shield worn over chemical splash goggles is essential during procedures with a heightened risk of explosion or energetic reaction.[4]

  • Hand Protection: Given the warnings for skin irritation and potential harm from dermal contact, appropriate gloves are critical.[1][2]

    • Material: Nitrile or butyl rubber gloves are recommended. Disposable nitrile gloves provide excellent protection against incidental contact with a wide range of chemicals.[4][5]

    • Protocol: Always inspect gloves for tears or punctures before use. Double-gloving can be employed for added protection during high-risk procedures. Gloves must be changed immediately if contamination is suspected. Never wear contaminated gloves outside of the designated work area.

  • Body Protection: To prevent contamination of personal clothing and incidental skin contact, a lab coat is required.

    • Type: A buttoned, long-sleeved lab coat is the minimum requirement. For procedures involving larger quantities or significant splash potential, a chemically resistant apron over the lab coat is advised.

    • Personal Clothing: Full-length pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[4]

  • Respiratory Protection: While this compound is a solid, inhalation of airborne dust is a primary concern, especially during weighing and transfer operations.[1]

    • Primary Control: The most effective protection is an engineering control, not PPE. All handling of solid this compound that could generate dust must be performed inside a certified chemical fume hood.[6][7]

    • When Respirators are Needed: If engineering controls are not feasible or are insufficient to maintain exposure below permissible limits, respiratory protection is required. Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[4][8]

PPE Selection and Safety Workflow

The following diagram outlines the logical workflow from initial assessment to final disposal, ensuring safety at every step.

PPE_Workflow PPE Selection & Safety Workflow for this compound cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_exec Execution Phase cluster_post Post-Handling assess 1. Hazard Assessment (Review SDS: H301, H319, H315) controls 2. Implement Controls (Fume Hood, SOPs) assess->controls Identify Risks select_ppe 3. Select Task-Specific PPE controls->select_ppe Mitigate Risks eye Eye/Face Protection (Goggles/Face Shield) hand Hand Protection (Nitrile Gloves) body Body Protection (Lab Coat) don 4. Don PPE Correctly handle 5. Safe Handling Protocol (In Fume Hood) don->handle decon 6. Decontaminate & Doff PPE handle->decon disposal 7. Dispose of Waste (Hazardous Waste Stream) decon->disposal wash 8. Wash Hands Thoroughly disposal->wash cluster_prep cluster_prep cluster_ppe cluster_ppe cluster_exec cluster_exec cluster_post cluster_post

Caption: Workflow for safe handling of this compound.

Experimental Protocols: Step-by-Step Guidance

Adherence to standardized procedures for putting on and removing PPE is just as critical as the equipment itself.

Protocol 1: PPE Donning Procedure
  • Verify Engineering Controls: Confirm the chemical fume hood is operational and the sash is at the appropriate height.

  • Lab Coat and Attire: Don a clean, properly fitting lab coat, ensuring it is fully buttoned. Confirm you are wearing long pants and closed-toe shoes.

  • Eye/Face Protection: Put on your safety glasses or chemical splash goggles.

  • Gloves: Put on the first pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, don the second pair over the first.

Protocol 2: PPE Doffing Procedure (to prevent cross-contamination)

This procedure should be performed in a designated area, moving from "dirty" to "clean".

  • Outer Gloves (if used): Remove the outer pair of gloves by peeling them off without touching the exterior surface with your bare hands. Dispose of them in the designated hazardous waste container.

  • Decontaminate Surfaces: Before removing further PPE, decontaminate any equipment and the work surface within the fume hood.

  • Lab Coat: Remove the lab coat by rolling it down your arms, keeping the contaminated exterior folded inward. Hang it in its designated location or place it in a laundry container if soiled.

  • Eye/Face Protection: Remove goggles or face shield from the back to the front.

  • Inner Gloves: Remove the final pair of gloves, again, without touching the outer surface with bare skin. Dispose of them in the hazardous waste container.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[5]

Protocol 3: Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, paper towels, and any other solid materials must be collected in a clearly labeled, sealed hazardous waste container.[5]

  • Liquid Waste: Solutions containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Never pour this chemical down the drain.[9][10]

  • Empty Containers: The original product container should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.

By integrating this comprehensive understanding of the hazards with strict adherence to these protocols, you can ensure a safe and controlled environment for your critical research and development activities.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Pyridin-4-ylaniline
Reactant of Route 2
Reactant of Route 2
3-Pyridin-4-ylaniline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。